Product packaging for Drometrizole(Cat. No.:CAS No. 2440-22-4)

Drometrizole

Cat. No.: B141654
CAS No.: 2440-22-4
M. Wt: 225.25 g/mol
InChI Key: MCPKSFINULVDNX-UHFFFAOYSA-N
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Description

Drometrizole is a member of triazoles.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3O B141654 Drometrizole CAS No. 2440-22-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzotriazol-2-yl)-4-methylphenol
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InChI

InChI=1S/C13H11N3O/c1-9-6-7-13(17)12(8-9)16-14-10-4-2-3-5-11(10)15-16/h2-8,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPKSFINULVDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
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DSSTOX Substance ID

DTXSID1027479
Record name 2-(2H-Benzotriazol-2-yl)-4-methylphenol
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Molecular Weight

225.25 g/mol
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Physical Description

Dry Powder; Other Solid
Record name Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl-
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CAS No.

2440-22-4
Record name Drometrizole
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Record name Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl-
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Record name 2-(2H-Benzotriazol-2-yl)-4-methylphenol
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Record name 2-(2H-benzotriazol-2-yl)-p-cresol
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Record name Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl
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Record name DROMETRIZOLE
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Foundational & Exploratory

Drometrizole: A Comprehensive Technical Guide to its Synthesis and Photoprotective Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drometrizole, chemically known as 2-(2H-benzotriazol-2-yl)-p-cresol, is a highly effective ultraviolet (UV) light absorber belonging to the hydroxyphenyl benzotriazole class of compounds. Its remarkable photostability and ability to dissipate harmful UV radiation as thermal energy make it a crucial component in a wide array of applications, including sunscreens, plastics, and various coatings, to prevent photodegradation.[1] This technical guide provides an in-depth exploration of the synthesis pathways of this compound and the intricate mechanism behind its exceptional photoprotective properties.

Synthesis Pathway

The industrial synthesis of this compound, also commercially known as Tinuvin P, typically involves a multi-step process. A common and efficient method is the reductive cyclization of an azo compound precursor.[2]

A prevalent synthesis route commences with the coupling of p-cresol and a diazotized 2-nitroaniline derivative to form 4-Methyl-2-(2'-nitrophenyl)azophenol. This intermediate is then subjected to reductive cyclization to yield this compound.

Logical Relationship of this compound Synthesis

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product p-Cresol p-Cresol Azo Coupling Azo Coupling p-Cresol->Azo Coupling 2-Nitroaniline 2-Nitroaniline Diazotization Diazotization 2-Nitroaniline->Diazotization 4-Methyl-2-(2'-nitrophenyl)azophenol 4-Methyl-2-(2'-nitrophenyl)azophenol Reductive Cyclization Reductive Cyclization 4-Methyl-2-(2'-nitrophenyl)azophenol->Reductive Cyclization This compound This compound Diazotization->Azo Coupling Azo Coupling->4-Methyl-2-(2'-nitrophenyl)azophenol Reductive Cyclization->this compound

A simplified workflow of the this compound synthesis pathway.

Experimental Protocols

Synthesis of this compound from 4-Methyl-2-(2'-nitrophenyl)azophenol

This protocol outlines the reductive cyclization step to produce this compound.

Materials:

  • 4-Methyl-2-(2'-nitrophenyl)azophenol

  • Ethanol

  • Water

  • Sodium Hydroxide (NaOH)

  • Hydrogen Gas (H₂)

  • Catalyst (e.g., Palladium on carbon)

  • Hydrochloric Acid (HCl)

Procedure:

  • Dissolve 4-Methyl-2-(2'-nitrophenyl)azophenol in a 1:1 (v/v) mixture of ethanol and water containing sodium hydroxide in a 1:2 molar ratio to the starting material. The final concentration of the starting material should be 20% by mass.

  • Transfer the solution to an autoclave.

  • Add a catalyst, typically 5% by mass of the starting azo compound.

  • Pressurize the autoclave with hydrogen gas to 2.5 MPa.

  • Heat the reaction mixture to 80°C to initiate the reductive cyclization.

  • Monitor the reaction progress using high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reactor to room temperature and vent the hydrogen gas.

  • Recover the catalyst by filtration.

  • Neutralize the reaction mixture by dropwise addition of hydrochloric acid.

  • Filter the resulting precipitate and wash it with hot water.

  • Dry the purified solid to obtain this compound.

A reported yield for this specific reductive cyclization step is as high as 99.4%.[2]

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and physical properties of this compound.

ParameterValueConditions/Notes
Synthesis
Yield99.4%For the reductive cyclization of 4-Methyl-2-(2'-nitrophenyl)azophenol.[2]
Physical Properties
Molecular FormulaC₁₃H₁₁N₃O
Molecular Weight225.25 g/mol
Melting Point128-132 °C
Log P (octanol/water)4.31Indicates low water solubility.
UV Absorption
Absorption Maxima (λmax)~303 nm (UVB) and ~344 nm (UVA)In chloroform.
Molar Extinction Coefficient (ε)16,150 L mol⁻¹ cm⁻¹At 341 nm in chloroform.
Usage
Typical Use Levels0.10% - 0.50%In final product formulations.[1]

Mechanism of UV Absorption: Excited-State Intramolecular Proton Transfer (ESIPT)

The remarkable photostability of this compound is attributed to its ability to undergo an ultrafast and efficient energy dissipation process known as Excited-State Intramolecular Proton Transfer (ESIPT). This process occurs in a cyclical manner upon absorption of UV radiation.

The mechanism can be broken down into the following key stages:

  • UV Absorption (Excitation): The this compound molecule, in its ground state (enol form), absorbs a UV photon, which promotes it to an electronically excited state.

  • Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, a rapid transfer of the phenolic proton to a nitrogen atom on the benzotriazole ring occurs. This tautomerization leads to the formation of a transient keto-like species. This proton transfer is an extremely fast process.

  • Non-Radiative Decay: The excited keto tautomer rapidly returns to its ground state through non-radiative pathways, dissipating the absorbed energy as heat.

  • Reverse Proton Transfer: In the ground state, the proton is transferred back to the phenolic oxygen, regenerating the original enol form of the molecule, ready to absorb another UV photon.

This entire cycle is exceptionally fast, with theoretical studies predicting the initial proton transfer to occur on the order of 20 femtoseconds. The complete proton transfer cycle, including the return to the ground state, happens within the picosecond timescale. This rapid and efficient dissipation of energy prevents the molecule from undergoing photodegradation, thus ensuring its long-term efficacy as a UV absorber. Due to the dominance of this non-radiative decay pathway, the fluorescence quantum yield of this compound is very low.

Signaling Pathway of this compound's Photoprotective Mechanism

G Ground_State_Enol Ground State (Enol Form) Excited_State_Enol Excited State (Enol Form) Ground_State_Enol->Excited_State_Enol UV Photon Absorption Excited_State_Keto Excited State (Keto Tautomer) Excited_State_Enol->Excited_State_Keto ESIPT (femtoseconds) Ground_State_Keto Ground State (Keto Tautomer) Excited_State_Keto->Ground_State_Keto Non-Radiative Decay (Heat Dissipation) Ground_State_Keto->Ground_State_Enol Reverse Proton Transfer

The cyclical mechanism of Excited-State Intramolecular Proton Transfer (ESIPT) in this compound.

Experimental Workflow for Studying ESIPT

The study of the ultrafast dynamics of ESIPT in molecules like this compound requires sophisticated spectroscopic techniques capable of resolving events on femtosecond to picosecond timescales. A common experimental approach is transient absorption spectroscopy.

Experimental Workflow: Transient Absorption Spectroscopy

G Laser_Source Femtosecond Laser System Beam_Splitter Beam Splitter Laser_Source->Beam_Splitter Pump_Beam Pump Beam (UV Excitation) Beam_Splitter->Pump_Beam Pump Path Probe_Beam Probe Beam (White Light Continuum) Beam_Splitter->Probe_Beam Probe Path Sample This compound Solution Pump_Beam->Sample Probe_Beam->Sample Detector Spectrometer/Detector Sample->Detector Data_Analysis Data Analysis (ΔA vs. Time and Wavelength) Detector->Data_Analysis

A schematic of a typical transient absorption spectroscopy setup for studying ESIPT.

Methodology:

  • Sample Preparation: A dilute solution of this compound in a non-polar solvent is prepared to minimize intermolecular interactions.

  • Excitation (Pump): An ultrashort laser pulse (the "pump" beam) with a wavelength in the UV absorption range of this compound is used to excite the sample.

  • Probing: A second, broadband "probe" pulse (often a white-light continuum) is passed through the sample at a variable time delay after the pump pulse.

  • Detection: The change in absorbance of the probe beam is measured as a function of both wavelength and the time delay between the pump and probe pulses.

  • Data Analysis: The resulting data provides a "map" of the transient species formed and their evolution over time, allowing for the determination of the rates of the different steps in the ESIPT cycle.

Conclusion

This compound's efficacy as a UV absorber is a direct result of its well-defined synthesis that leads to a highly pure and stable molecule, and its sophisticated photoprotective mechanism. The process of Excited-State Intramolecular Proton Transfer allows for the rapid and harmless dissipation of damaging UV radiation, making this compound an indispensable ingredient in the formulation of photostable materials. The detailed understanding of its synthesis and mechanism of action is crucial for the continued development of advanced UV-protective technologies.

References

Drometrizole's Mechanism of Action as a UV Absorber: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Drometrizole, a prominent member of the hydroxyphenyl benzotriazole class of ultraviolet (UV) absorbers, plays a critical role in protecting materials from photodegradation. Its efficacy is rooted in a sophisticated and highly efficient photophysical mechanism that allows for the safe dissipation of harmful UV radiation. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on the process of Excited-State Intramolecular Proton Transfer (ESIPT). This document details the photophysical pathway, presents key photostability data, outlines experimental protocols for characterization, and provides visual representations of the underlying processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Excited-State Intramolecular Proton Transfer (ESIPT)

The primary mechanism by which this compound functions as a UV absorber is through an ultrafast and reversible photochemical process known as Excited-State Intramolecular Proton Transfer (ESIPT). This process allows the molecule to absorb high-energy UV photons and dissipate the energy as harmless thermal energy, thereby preventing the energy from initiating degradative chemical reactions in the surrounding material. The benzotriazole moiety is a key structural feature that enables this protective mechanism.

The ESIPT cycle in this compound can be broken down into four key stages:

  • UV Absorption (Excitation): Upon absorbing a UV photon, the this compound molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁). In this initial excited state, the molecule maintains its enol tautomeric form.

  • Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, the acidity of the phenolic hydroxyl group and the basicity of a nitrogen atom on the benzotriazole ring are significantly increased. This facilitates an ultrafast, intramolecular transfer of the proton from the hydroxyl group to the nitrogen atom. This transfer occurs on a femtosecond to picosecond timescale.

  • Keto Tautomer Formation and Vibrational Relaxation: The proton transfer results in the formation of a transient, high-energy keto tautomer. This species is unstable in the excited state and rapidly undergoes non-radiative decay to its ground state (S'₀) through vibrational relaxation, releasing the absorbed energy as heat.

  • Reverse Proton Transfer: Once in the ground state, the keto tautomer is unstable and rapidly undergoes a reverse proton transfer to regenerate the original, more stable enol form of the this compound molecule. This completes the cycle, returning the molecule to its initial state, ready to absorb another UV photon.

This highly efficient and rapid cycle of energy absorption and dissipation is the cornerstone of this compound's exceptional photostability and its effectiveness as a UV absorber.

ESIPT_Mechanism cluster_ground_state Ground State (S₀) cluster_excited_state Excited State (S₁) cluster_keto_ground_state Keto Ground State (S'₀) enol_ground Enol Form enol_excited Enol Form enol_ground->enol_excited UV Photon Absorption (Excitation) keto_excited Keto Tautomer enol_excited->keto_excited Ultrafast ESIPT keto_ground Keto Tautomer keto_excited->keto_ground Non-radiative Decay (Heat Dissipation) keto_ground->enol_ground Reverse Proton Transfer UV_Vis_Workflow start Start prep_solution Prepare this compound Solution of Known Concentration start->prep_solution setup_spectro Setup Spectrophotometer and Perform Baseline Correction prep_solution->setup_spectro measure_absorbance Measure Absorbance Spectrum setup_spectro->measure_absorbance analyze_data Analyze Data (Identify λmax, Calculate ε) measure_absorbance->analyze_data end End analyze_data->end Photostability_Workflow start Start prep_sample Prepare Thin Film of this compound on Quartz Plate start->prep_sample initial_scan Measure Initial UV Absorbance Spectrum prep_sample->initial_scan irradiate Expose Sample to Controlled UV Irradiation initial_scan->irradiate final_scan Measure Final UV Absorbance Spectrum irradiate->final_scan compare Compare Pre- and Post-Irradiation Spectra final_scan->compare end End compare->end

An In-depth Technical Guide to the Photochemical Properties of Drometrizole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drometrizole, a benzotriazole-based ultraviolet (UV) absorber, is a critical component in the formulation of sunscreens and the stabilization of plastics against photodegradation. Its efficacy is rooted in its unique photochemical properties, primarily its strong absorption in the UV spectrum and its remarkable photostability. This technical guide provides a comprehensive overview of the photochemical characteristics of this compound, including its UV absorption and emission profiles, the mechanism of its photostability, and its potential photodegradation pathways. Detailed experimental protocols for the characterization of these properties are also presented to facilitate further research and application in drug development and materials science.

Introduction

This compound, chemically known as 2-(2H-benzotriazol-2-yl)-p-cresol, is a member of the hydroxyphenyl benzotriazole class of UV absorbers.[1][2] Its molecular structure is specifically designed to dissipate harmful UV radiation as thermal energy, thereby protecting various materials from light-induced damage.[2][3] This guide delves into the core photochemical principles that govern the function of this compound, providing quantitative data where available and outlining methodologies for its comprehensive analysis.

Photochemical and Photophysical Properties

The interaction of this compound with UV radiation is characterized by its absorption and subsequent energy dissipation pathways.

UV-Visible Absorption

This compound exhibits strong absorption in the UV-A and UV-B regions of the electromagnetic spectrum, which is fundamental to its function as a UV filter.[4] The absorption spectrum is characterized by multiple absorption maxima. In ethanol, these peaks are observed at approximately 243 nm, 298 nm, and 340 nm.

Table 1: UV Absorption Maxima of this compound in Ethanol

Wavelength (λmax)Spectral Region
~243 nmUV-C
~298 nmUV-B
~340 nmUV-A

Source: Final Report on the Safety Assessment of this compound

Fluorescence Emission

While this compound is a strong absorber of UV radiation, it is a very weak fluorophore. This is a crucial characteristic for a UV absorber, as the absorbed energy is primarily dissipated through non-radiative pathways, minimizing the generation of potentially harmful reactive species. The low fluorescence quantum yield is a direct consequence of the highly efficient energy dissipation mechanism discussed in the following section. Studies on structurally related 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers have shown that the benzotriazole moiety significantly reduces the fluorescence quantum yields of the parent fluorophores.

Photostability and Mechanism of Action

This compound is renowned for its exceptional photostability, a critical attribute for any effective UV absorber. This stability is conferred by an ultrafast and highly efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).

The ESIPT mechanism in this compound can be described as a four-stage cycle:

  • UV Absorption (Excitation): The molecule absorbs a UV photon, transitioning from its ground electronic state (enol form) to an excited electronic state.

  • Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, a proton is rapidly transferred from the phenolic hydroxyl group to a nitrogen atom on the benzotriazole ring, forming an excited-state keto tautomer. This process is extremely fast, occurring on a femtosecond to picosecond timescale.

  • Non-Radiative Decay: The excited keto tautomer undergoes rapid internal conversion to its ground state, dissipating the absorbed energy as heat.

  • Reverse Proton Transfer: In the ground state, the proton is transferred back to the phenolic oxygen, regenerating the original enol form of the molecule, ready to absorb another UV photon.

This rapid and reversible cycle allows for the efficient dissipation of UV energy with minimal chemical degradation of the this compound molecule.

ESIPT_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State Enol_GS Enol (Ground State) Enol_ES Enol (Excited State) Enol_GS->Enol_ES UV Absorption Keto_GS Keto (Ground-State Tautomer) Keto_GS->Enol_GS Reverse Proton Transfer Keto_ES Keto (Excited-State Tautomer) Enol_ES->Keto_ES ESIPT Keto_ES->Keto_GS Non-Radiative Decay (Heat) UV_Vis_Workflow start Start prep_stock Prepare this compound Stock Solution in Ethanol start->prep_stock prep_working Prepare Serial Dilutions prep_stock->prep_working baseline Record Spectrophotometer Baseline with Ethanol prep_working->baseline acquire_spectra Acquire UV-Vis Spectra of Dilutions baseline->acquire_spectra analyze Analyze Data: - Determine λmax - Calculate Molar Absorptivity (ε) acquire_spectra->analyze end_node End analyze->end_node Photostability_Workflow start Start prep_samples Prepare this compound Solutions (Test and Dark Controls) start->prep_samples expose Expose Samples in Photostability Chamber prep_samples->expose sample Withdraw Aliquots at Time Intervals expose->sample analyze Analyze by HPLC-UV/MS sample->analyze data_analysis Quantify this compound and Degradation Products analyze->data_analysis end_node End data_analysis->end_node

References

An In-depth Technical Guide to the UV Absorption Spectrum of Drometrizole

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive analysis of the ultraviolet (UV) absorption properties of drometrizole, a prominent member of the hydroxyphenyl benzotriazole class of UV absorbers. Designed for researchers, scientists, and drug development professionals, this document details the core mechanism of its photoprotective action, presents its spectral characteristics, and outlines key experimental protocols for its analysis.

Introduction to this compound

This compound (CAS No. 2440-22-4) is a high-performance UV absorber used to protect a wide variety of polymers, cosmetics, and other organic materials from degradation caused by exposure to ultraviolet radiation[1][2][3]. Its efficacy is rooted in its molecular structure, which allows for the strong absorption of UV radiation, particularly in the 300-400 nm range, and the subsequent dissipation of this energy in a harmless manner[1][2]. This inherent photostability makes this compound and its derivatives, such as this compound trisiloxane, critical components in formulations requiring long-term light stability.

Mechanism of UV Absorption and Photostability

The remarkable photostability of this compound is attributed to an efficient and ultrafast photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). This mechanism allows the molecule to convert absorbed UV energy into thermal energy without undergoing significant chemical change.

The ESIPT cycle involves four key stages:

  • UV Absorption (Excitation): The molecule absorbs a UV photon, promoting it from its ground state (enol form) to an electronic excited state.

  • Intramolecular Proton Transfer: In the excited state, a proton is transferred from the phenolic hydroxyl group to a nitrogen atom on the benzotriazole ring, forming a transient keto-type species.

  • Non-Radiative Decay: This excited keto tautomer rapidly returns to its ground state through non-radiative pathways.

  • Reverse Proton Transfer: The molecule reverts to its original, more stable enol form, dissipating the absorbed energy as heat.

This rapid, reversible cycle is central to this compound's function, enabling it to dissipate harmful UV energy effectively and repeatedly.

ESIPT_Mechanism cluster_ground Ground State cluster_excited Excited State GS_Enol Ground State (Enol) ES_Enol Excited State (Enol) GS_Enol->ES_Enol UV Photon Absorption GS_Keto Transient Ground State (Keto) GS_Keto->GS_Enol Reverse Proton Transfer (Energy dissipated as heat) ES_Keto Excited State (Keto) ES_Enol->ES_Keto ESIPT ES_Keto->GS_Keto Non-Radiative Decay (Vibrational Relaxation) UV_Vis_Workflow A Prepare this compound Stock Solution B Prepare Diluted Working Solutions A->B E Measure Absorbance of this compound Solution B->E C Set up Spectrophotometer (Wavelength Range: 250-450 nm) D Calibrate with Solvent Blank C->D D->E F Plot Absorbance vs. Wavelength E->F G Identify λmax F->G Photostability_Workflow cluster_pre Pre-Irradiation cluster_exp Exposure cluster_post Post-Irradiation A Prepare this compound Sample in Quartz Cuvette B Measure Initial UV Absorbance (A_initial) A->B C Expose Sample to Controlled UV Radiation B->C D Measure Final UV Absorbance (A_final) C->D E Calculate % Photodegradation [(A_initial - A_final) / A_initial] * 100 D->E

References

An In-Depth Technical Guide to the Degradation Products and Pathways of Drometrizole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drometrizole, chemically known as 2-(2H-benzotriazol-2-yl)-4-methylphenol, is a widely utilized UV absorber in various industrial and cosmetic products. Its primary function is to protect materials from photodegradation by absorbing harmful ultraviolet radiation. However, the widespread use of this compound has raised concerns about its environmental fate and the potential impact of its degradation products. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's degradation pathways and the resulting transformation products under various environmental and engineered conditions.

This compound is known for its high photostability, a desirable characteristic for a UV filter. This stability is attributed to an efficient excited-state intramolecular proton transfer (ESIPT) mechanism that dissipates absorbed UV energy as heat, thus preventing photochemical reactions.[1] However, under various environmental conditions, including exposure to strong oxidants or microbial action, this compound can undergo degradation. Understanding these degradation processes is crucial for assessing its environmental risk and developing effective removal strategies.

Photodegradation

Direct photodegradation of this compound in aqueous environments is generally considered a minor pathway due to its inherent photostability.[1] However, under prolonged or high-intensity UV irradiation, some degradation can occur. The primary proposed photodegradation pathways involve:

  • Cleavage of the N-N bond within the triazole ring.

  • Photo-oxidation of the phenol ring .[1]

These initial steps can lead to the formation of a variety of smaller, more polar transformation products.

Proposed Photodegradation Pathway of this compound

G Proposed Photodegradation Pathway of this compound This compound This compound UV_Light UV Light This compound->UV_Light Pathway1 N-N Bond Cleavage Pathway2 Phenol Ring Oxidation Intermediate1 Excited State UV_Light->Intermediate1 Absorption Intermediate1->this compound Energy Dissipation (ESIPT) Product1 Ring-Opened Products Intermediate1->Product1 Minor Pathway Product2 Oxidized Phenolic Products Intermediate1->Product2 Minor Pathway

Caption: A simplified diagram illustrating the primary energy dissipation pathway and minor photodegradation routes of this compound upon UV exposure.

Degradation via Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are water treatment methods that utilize highly reactive species, primarily hydroxyl radicals (•OH), to degrade organic pollutants. Studies on benzotriazole UV stabilizers, including the structurally similar 2-(2-hydroxy-5-methylphenyl)benzotriazole (UV-P, which is this compound), have shown that AOPs can be effective in their degradation.[1]

One study investigated the degradation of five benzotriazole UV stabilizers using peracetic acid (PAA) activated with iron (Fe²⁺) or cobalt (Co²⁺) ions. The degradation was found to follow first-order kinetics.[1] While specific degradation products for this compound were not detailed, the study of the parent compound, 1H-benzotriazole, under UV/H₂O₂ and UV/TiO₂ conditions revealed the formation of hydroxylated and ring-opened products.

Proposed AOP Degradation Pathway of this compound

G Proposed AOP Degradation Pathway of this compound This compound This compound OH_Radical •OH (from AOPs) This compound->OH_Radical Intermediate1 Hydroxylated this compound OH_Radical->Intermediate1 Hydroxylation Intermediate2 Ring-Opened Intermediates Intermediate1->Intermediate2 Ring Cleavage Final_Products Mineralization Products (CO2, H2O, NOx) Intermediate2->Final_Products Further Oxidation

Caption: A generalized pathway for the degradation of this compound by hydroxyl radicals generated during Advanced Oxidation Processes.

Ozonation

Ozonation is a water treatment process that uses ozone (O₃) as a strong oxidant. While specific studies on the ozonation of this compound are limited, research on the parent compound, 1H-benzotriazole, provides insights into potential degradation pathways. The reaction of ozone with 1H-benzotriazole leads to the formation of 1H-1,2,3-triazole-4,5-dicarbaldehyde as a primary transformation product. It is plausible that this compound would undergo similar reactions, with initial attack on the benzotriazole ring, as well as potential oxidation of the phenolic moiety.

Chlorination

Biodegradation

The biodegradation of benzotriazole derivatives has been a subject of interest due to their persistence in the environment. Studies on the aerobic biodegradation of 1H-benzotriazole have shown that it can be transformed into hydroxylated and carboxylated products. For this compound, it is hypothesized that initial biodegradation steps would involve hydroxylation of the aromatic rings, followed by ring cleavage. The presence of the methyl group and the phenolic hydroxyl group may influence the rate and pathway of biodegradation compared to the parent benzotriazole.

Proposed Biodegradation Pathway of this compound

G Proposed Biodegradation Pathway of this compound This compound This compound Microorganisms Microorganisms This compound->Microorganisms Intermediate1 Hydroxylated Intermediates Microorganisms->Intermediate1 Initial Oxidation Intermediate2 Ring Fission Products Intermediate1->Intermediate2 Ring Cleavage Final_Products Metabolites for Cellular Processes Intermediate2->Final_Products Further Metabolism

Caption: A conceptual diagram of the potential aerobic biodegradation pathway of this compound initiated by microbial enzymes.

Quantitative Data Summary

Quantitative data on the degradation of this compound is limited. However, data from studies on closely related benzotriazole UV stabilizers can provide an indication of its expected behavior.

Degradation ProcessCompoundRate Constant (k)Half-life (t½)ConditionsReference
Advanced Oxidation (PAA/Fe²⁺) UV-P (this compound)0.045 min⁻¹15.4 min[PAA] = 25 mg/L, [Fe²⁺] = 6x10⁻⁴ M, pH 4.5
Advanced Oxidation (PAA/Co²⁺) UV-P (this compound)0.028 min⁻¹24.8 min[PAA] = 40 mg/L, [Co²⁺] = 8x10⁻⁴ M, pH 4.5
Aerobic Biodegradation 1H-Benzotriazole-1.0 daysActivated sludge
Aerobic Biodegradation 5-Methyl-1H-benzotriazole-0.9 daysActivated sludge

Note: The data for UV-P (this compound) is from a study on a mixture of benzotriazole UV stabilizers and represents the degradation under specific AOP conditions. The biodegradation data for 1H-Benzotriazole and its methylated derivative provide a reference for the potential biodegradability of the core benzotriazole structure.

Experimental Protocols

Detailed experimental protocols for the degradation of this compound are not widely published. However, standardized methods for assessing the degradation of organic compounds can be adapted.

General Experimental Workflow for Degradation Studies

G General Experimental Workflow for Degradation Studies cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare this compound Stock Solution C Initiate Degradation (e.g., add oxidant, UV light) A->C B Prepare Reaction Medium (e.g., water, buffer) B->C D Collect Samples at Time Intervals C->D E Quench Reaction D->E F Analyze Samples (e.g., HPLC, LC-MS) E->F G Identify & Quantify Products F->G H Determine Degradation Kinetics F->H I Propose Degradation Pathway G->I

Caption: A flowchart illustrating the key steps in a typical experimental workflow for studying the degradation of this compound.

Representative Protocol for Ozonation:

  • Reactor Setup: A batch reactor equipped with a gas diffuser for ozone introduction, a magnetic stirrer, and sampling ports. The reactor should be placed in a temperature-controlled water bath.

  • Ozone Generation: Ozone is produced from an ozone generator fed with pure oxygen and the concentration is measured using an ozone analyzer.

  • Reaction Initiation: A known concentration of this compound is dissolved in the reaction medium (e.g., buffered ultrapure water). A continuous flow of ozone gas is bubbled through the solution.

  • Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.

  • Sample Quenching and Analysis: The reaction in the collected samples is immediately quenched by adding a reducing agent (e.g., sodium thiosulfate). The concentration of this compound and its transformation products is determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.

Representative Protocol for Chlorination:

  • Reaction Setup: Experiments are typically conducted in amber glass vials to prevent photodegradation, placed in a shaker or on a stirrer in a temperature-controlled environment.

  • Reagent Preparation: A stock solution of this compound and a fresh stock solution of a chlorine source (e.g., sodium hypochlorite) are prepared. The concentration of the chlorine solution is determined using a standard method (e.g., DPD colorimetric method).

  • Reaction Initiation: The reaction is initiated by adding a specific volume of the chlorine stock solution to the this compound solution, which is buffered to the desired pH.

  • Sampling and Analysis: At predetermined time points, the reaction is quenched with a quenching agent (e.g., ascorbic acid or sodium thiosulfate). The samples are then analyzed by HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify this compound and identify disinfection byproducts.

Representative Protocol for Aerobic Biodegradation (OECD 301B):

  • Inoculum: Activated sludge from a wastewater treatment plant is typically used as the microbial inoculum.

  • Test Medium: A mineral medium containing essential nutrients is prepared.

  • Test Setup: The test is conducted in sealed vessels with a headspace to ensure aerobic conditions. The test substance (this compound) is added as the sole carbon source at a specific concentration. Control vessels (without this compound) and reference vessels (with a readily biodegradable substance) are also prepared.

  • Incubation: The vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for a period of 28 days.

  • Measurement of Biodegradation: Biodegradation is monitored by measuring the amount of CO₂ produced over time. The CO₂ is trapped in a barium hydroxide or sodium hydroxide solution, and the amount is determined by titration. The percentage of biodegradation is calculated based on the theoretical amount of CO₂ that would be produced if the compound were completely mineralized.

Conclusion

This compound is a highly photostable compound, but it is susceptible to degradation through various chemical and biological processes. While direct photodegradation is limited, advanced oxidation processes, ozonation, chlorination, and biodegradation can transform this compound into a range of byproducts. Current research provides some insights into the potential degradation pathways, primarily through studies on structurally similar compounds. However, a significant knowledge gap remains regarding the specific degradation products and quantitative kinetics for this compound under environmentally relevant conditions. Further research is needed to fully elucidate the environmental fate of this compound and its transformation products to enable a comprehensive risk assessment and the development of effective mitigation strategies. The experimental protocols outlined in this guide provide a framework for conducting such crucial investigations.

References

The Genesis of Modern Photostability: A Technical Guide to the History and Discovery of Drometrizole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drometrizole and its derivatives represent a cornerstone in the development of photostabilizing agents, offering robust protection against ultraviolet (UV) radiation for a wide array of applications, from industrial polymers to dermatological formulations. This technical guide provides a comprehensive overview of the history, discovery, and core chemistry of this compound compounds. It details the synthetic pathways, mechanisms of action, and key physicochemical properties of this compound and its advanced successor, this compound trisiloxane. This document serves as an in-depth resource, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing complex processes to facilitate a deeper understanding for researchers and professionals in the field.

A Historical Perspective: The Evolution of Benzotriazole UV Absorbers

The journey of this compound compounds is rooted in the broader history of benzotriazole UV absorbers (BUVs). The commercial use of benzotriazoles began in the 1950s, primarily for their anti-corrosive properties. However, their potential as UV absorbers was patented in the United States in 1961, marking a significant milestone in materials science.

The development of these compounds can be categorized into distinct phases:

  • Early 1960s-1970s: The initial focus was on the fundamental 2-(2'-hydroxyphenyl)benzotriazole structure. These first-generation compounds were effective but possessed limitations such as high volatility and suboptimal compatibility with certain polymer systems.

  • 1980s: To address the shortcomings of earlier iterations, bulky alkyl groups were incorporated into the phenolic ring. This structural modification enhanced solubility in polymers and reduced volatility, particularly during high-temperature processing. This era saw the rise of compounds like this compound, also known by the trade name Tinuvin P.

  • 1989 and Beyond: A significant leap forward occurred with the development and patenting of this compound Trisiloxane (Mexoryl XL) by L'Oréal. This lipophilic derivative incorporated a trisiloxane group, enhancing its compatibility with the oily phase of cosmetic emulsions and providing broad-spectrum (UVA and UVB) photostable protection. This innovation was a pivotal moment for the cosmetics industry, leading to more effective and longer-lasting sunscreen formulations.

The Core of Photostability: Mechanism of Action

The remarkable photostability of this compound compounds is attributed to an ultrafast and highly efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). This mechanism allows the molecule to absorb high-energy UV photons and dissipate the energy as harmless thermal energy, undergoing a rapid, reversible tautomerization. The intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring is the key structural feature that facilitates this process.

The ESIPT cycle can be broken down into the following steps:

  • Excitation: Upon absorption of a UV photon, the molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁).

  • Proton Transfer: In the excited state, the phenolic proton is rapidly transferred to a nitrogen atom of the benzotriazole ring, forming a transient keto-type species.

  • Non-Radiative Decay: This excited keto-tautomer undergoes rapid internal conversion to its ground state, releasing the absorbed energy as heat.

  • Reverse Proton Transfer: In the ground state, the proton is transferred back to the phenolic oxygen, regenerating the original molecule and preparing it to absorb another UV photon.

This entire cycle occurs on a picosecond timescale, enabling a single this compound molecule to dissipate the energy of thousands of UV photons without significant photodegradation. Due to this high intrinsic photostability, studies detailing the photodegradation kinetics and quantum yields of these compounds are scarce in publicly available literature.

ESIPT_Pathway cluster_ground_state Ground State (S₀) cluster_excited_state Excited State (S₁) GS_Enol Ground State (Enol Form) ES_Enol Excited State (Enol Form) GS_Enol->ES_Enol UV Photon Absorption GS_Keto Ground State (Keto Form) GS_Keto->GS_Enol Reverse Proton Transfer ES_Keto Excited State (Keto Form) ES_Enol->ES_Keto ESIPT (femtoseconds) ES_Keto->GS_Keto Non-radiative decay (heat dissipation)

Energy dissipation pathway of this compound via ESIPT.

Physicochemical and UV Absorption Properties

The efficacy of this compound compounds as UV absorbers is dictated by their physicochemical properties and their ability to absorb light in the UV spectrum.

This compound (Tinuvin P)

This compound, or 2-(2H-benzotriazol-2-yl)-p-cresol, is a foundational hydroxyphenyl benzotriazole. Its properties are summarized below.

PropertyValueReference(s)
CAS Number 2440-22-4[1]
Molecular Formula C₁₃H₁₁N₃O[1]
Molecular Weight 225.25 g/mol [1]
Appearance Off-white to yellow crystalline powder[1]
Melting Point 128 - 133 °C[1]
Boiling Point 225 °C at 10 mmHg
Solubility Insoluble in water; Soluble in organic solvents (acetone, chloroform, ethanol, ethyl acetate)
Log P (octanol/water) 4.31
UV Absorption Maxima (λmax) 301 nm and 341 nm (in chloroform)
Molar Absorptivity (ε) 16,150 L·mol⁻¹·cm⁻¹ at 341 nm (in chloroform)
This compound Trisiloxane (Mexoryl XL)

This compound trisiloxane is a more complex, lipophilic derivative designed for enhanced performance in cosmetic formulations.

PropertyValueReference(s)
CAS Number 155633-54-8
Molecular Formula C₂₄H₃₉N₃O₃Si₃
Molecular Weight 501.85 g/mol
Appearance Off-white to pale beige waxy solid
Solubility Oil-soluble; Slightly soluble in chloroform and methanol
UV Absorption Maxima (λmax) 303 nm (UVB) and 344 nm (UVA)

Synthesis of this compound Compounds

The synthesis of this compound and its derivatives involves multi-step organic reactions. Below are detailed experimental protocols for key synthetic steps.

Synthesis of this compound (2-(2'-Hydroxy-5'-methylphenyl)benzotriazole)

The industrial synthesis of this compound typically follows a two-stage process: azo coupling followed by reductive cyclization.

Drometrizole_Synthesis cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo Coupling cluster_step3 Step 3: Reductive Cyclization o_nitroaniline o-Nitroaniline azo_intermediate 2-Hydroxy-5-methyl-2'-nitroazobenzene o_nitroaniline->azo_intermediate NaNO₂, HCl (0-5°C) p_cresol p-Cresol p_cresol->azo_intermediate NaOH This compound This compound azo_intermediate->this compound Reducing Agent (e.g., Zinc powder in NaOH)

General synthesis workflow for this compound.

Experimental Protocol:

  • Step 1: Diazotization of o-Nitroaniline

    • In an acid-resistant reactor, dissolve o-nitroaniline in concentrated hydrochloric acid.

    • Cool the mixture to 0-5°C with continuous stirring.

    • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C to form the o-nitrodiazobenzene hydrochloride solution.

  • Step 2: Azo Coupling

    • In a separate vessel, dissolve p-cresol in a sodium hydroxide solution to form sodium p-cresolate.

    • Slowly add the previously prepared o-nitrodiazobenzene hydrochloride solution to the sodium p-cresolate solution, maintaining the temperature at approximately 15°C.

    • Add a sodium carbonate solution while stirring to facilitate the coupling reaction.

    • Continue the reaction until the alkalinity of the mixture stabilizes.

    • Filter and dry the resulting crude product, 2-hydroxy-5-methyl-2'-nitroazobenzene.

  • Step 3: Reductive Cyclization

    • Add the dried azo intermediate to a reaction vessel with a 50% sodium hydroxide solution and stir to form a uniform mixture.

    • Maintain the temperature at 40-50°C and slowly add zinc powder under vigorous stirring to initiate the reduction.

    • After the reaction is complete, filter the mixture to remove the residue.

    • Transfer the filtrate to another vessel and acidify with hydrochloric acid at room temperature to precipitate the this compound.

    • Filter and wash the solid. For further purification, the product can be recrystallized from a suitable solvent like hot gasoline with activated carbon for decolorization.

Synthesis of this compound Trisiloxane

The synthesis of this compound trisiloxane involves the preparation of an alkenyl-substituted this compound intermediate, followed by a hydrosilylation reaction.

4.2.1. Synthesis of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-en-1-yl)phenol

This intermediate is a crucial precursor for the final hydrosilylation step.

Experimental Protocol:

The synthesis can be achieved through a Claisen rearrangement of an allyl ether of this compound.

  • Alkylation: React this compound with an allyl halide (e.g., methallyl chloride) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to form the O-alkenyl derivative.

  • Claisen Rearrangement: Heat the resulting alkenyl ether at a high temperature (e.g., 200°C) under an inert atmosphere (e.g., nitrogen). The alkenyl group will migrate from the oxygen to the carbon at the ortho position to the hydroxyl group.

  • Purification: The product can be purified by recrystallization from a suitable solvent mixture (e.g., methanol/chloroform).

4.2.2. Hydrosilylation to form this compound Trisiloxane

This final step attaches the trisiloxane moiety to the this compound backbone.

Hydrosilylation_Workflow alkenyl_drom 2-(2H-Benzotriazol-2-yl)-4-methyl- 6-(2-methylprop-2-en-1-yl)phenol reaction Hydrosilylation Reaction alkenyl_drom->reaction trisiloxane 1,1,1,3,5,5,5-Heptamethyltrisiloxane trisiloxane->reaction drom_trisiloxane This compound Trisiloxane reaction->drom_trisiloxane Karstedt's Catalyst, Toluene

Hydrosilylation step for this compound Trisiloxane synthesis.

Experimental Protocol:

  • Charge a reactor with 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-enyl)phenol and a suitable solvent, such as toluene or ethyl acetate, under a nitrogen atmosphere.

  • Add a hydrosilylation catalyst, such as Karstedt's catalyst (a platinum(0) complex).

  • Slowly add 1,1,1,3,5,5,5-heptamethyltrisiloxane to the reaction mixture.

  • Heat the mixture to a suitable temperature (e.g., 80-90°C) and monitor the reaction progress.

  • Upon completion, the catalyst can be removed, and the product can be purified, for example, by evaporation of the solvent and recrystallization.

Conclusion

The discovery and development of this compound compounds have been instrumental in advancing the field of photoprotection. From their origins as stabilizers for industrial polymers to their current role as sophisticated, broad-spectrum UV filters in sunscreens, these molecules exemplify the power of targeted chemical design. The exceptional photostability of this compound and its derivatives, conferred by the efficient ESIPT mechanism, remains a benchmark in the field. This guide has provided a detailed exploration of the history, synthesis, and fundamental properties of these important compounds, offering a valuable resource for researchers and professionals dedicated to the ongoing innovation in materials science and dermatological product development.

References

A Technical Guide to the Theoretical Calculation of Drometrizole's Excited States

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Drometrizole, chemically known as 2-(2'-hydroxy-5'-methylphenyl)benzotriazole, is a prominent ultraviolet (UV) absorber utilized extensively in cosmetic and industrial applications to protect materials from photodegradation. Its efficacy stems from its remarkable photostability, a characteristic governed by its behavior in electronically excited states. The molecule's structure enables the efficient absorption of UV radiation and subsequent dissipation of this energy through non-destructive photophysical pathways, preventing chemical alteration.[1] Understanding these pathways is critical for optimizing its performance and designing next-generation photoprotective agents.

This technical guide provides an in-depth overview of the theoretical methods used to calculate and analyze the excited states of this compound. We will explore the core photophysical mechanism, detail the computational protocols based on Time-Dependent Density Functional Theory (TD-DFT), present representative theoretical data, and outline experimental procedures for validation.

The Photophysical Core: Excited-State Intramolecular Proton Transfer (ESIPT)

The exceptional photostability of this compound and related 2-(2-hydroxyphenyl)benzotriazoles is attributed to an ultrafast and highly efficient energy dissipation mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3] This process allows the molecule to convert absorbed UV energy into harmless heat, returning to its original state within picoseconds.[3]

The ESIPT cycle involves the following steps:

  • Photoexcitation: The ground-state molecule (enol form) absorbs a UV photon, transitioning to an electronically excited state (S1).

  • Proton Transfer: In the excited state, a proton is transferred from the phenolic hydroxyl group to a nitrogen atom on the adjacent benzotriazole ring. This creates an excited-state keto-type tautomer.

  • Non-Radiative Decay: The keto tautomer rapidly undergoes internal conversion, a non-radiative process, to return to the electronic ground state (S0).

  • Reverse Proton Transfer: In the ground state, a reverse proton transfer occurs, regenerating the original enol form and completing the cycle. The absorbed energy is released as thermal energy.

This rapid, reversible cycle provides a deactivation pathway that outcompetes slower, destructive photochemical reactions, thereby ensuring the molecule's integrity over countless absorption events.

ESIPT_Cycle cluster_ground Ground State (S0) cluster_excited Excited State (S1) Enol_G Enol Form Enol_E Enol Form Enol_G->Enol_E UV Absorption (S0→S1) Keto_G Keto Form (transient) Keto_G->Enol_G Reverse Proton Transfer (Energy dissipated as Heat) Keto_E Keto Form Enol_E->Keto_E ESIPT Keto_E->Keto_G Non-Radiative Decay (Internal Conversion)

The ESIPT photocycle of this compound.

Computational Methodologies for Excited State Calculations

Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method for investigating the excited states of molecules like this compound. It provides a balance between computational cost and accuracy for calculating properties such as vertical excitation energies, oscillator strengths, and UV-Vis spectra.

Detailed Computational Protocol

The following protocol outlines a typical workflow for calculating the excited state properties of this compound.

  • Ground State Geometry Optimization:

    • Objective: To find the lowest energy structure of the this compound molecule in its electronic ground state (S0).

    • Method: Density Functional Theory (DFT).

    • Functional: A hybrid functional such as B3LYP or a range-separated functional like CAM-B3LYP is often used. For this compound and its derivatives, functionals like PBE0 and M06-2X have also been successfully applied.

    • Basis Set: A Pople-style basis set like 6-311++G(d,p) or a Dunning-style basis set (e.g., aug-cc-pVDZ) is recommended to accurately describe the electronic structure.

    • Solvent Model: To simulate conditions in solution, a continuum solvent model like the Polarizable Continuum Model (PCM) or the Conductor-like Polarizable Continuum Model (CPCM) should be employed.

  • Vibrational Frequency Analysis:

    • Objective: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

    • Method: A frequency calculation is performed at the same level of theory as the optimization.

    • Validation: The absence of imaginary frequencies confirms a stable equilibrium geometry.

  • Excited State Calculation:

    • Objective: To calculate the vertical excitation energies and transition properties from the optimized ground state geometry.

    • Method: Time-Dependent Density Functional Theory (TD-DFT).

    • Implementation: Using the optimized S0 geometry, a TD-DFT calculation is performed to compute the energies of the lowest-lying singlet excited states (e.g., the first 10-20 states).

    • Outputs: The calculation yields vertical excitation energies (in eV or nm), oscillator strengths (a dimensionless quantity indicating transition probability), and the molecular orbital (MO) contributions to each electronic transition.

  • Data Analysis and Spectrum Generation:

    • Objective: To interpret the computational results and generate a theoretical UV-Vis absorption spectrum.

    • Analysis: The calculated excitation with the highest oscillator strength typically corresponds to the main absorption peak (λmax). The character of the transition (e.g., π → π*) is determined by analyzing the contributing MOs.

    • Spectrum Simulation: The calculated transitions (energies and oscillator strengths) are convoluted with a Gaussian or Lorentzian function to produce a theoretical spectrum that can be directly compared with experimental data.

Computational_Workflow start Define Molecular Structure (this compound) opt 1. Ground State Geometry Optimization (DFT: e.g., PBE0/def2-TZVP) start->opt freq 2. Vibrational Frequency Analysis opt->freq Confirm minimum energy structure td_dft 3. Vertical Excitation Calculation (TD-DFT) freq->td_dft Input optimized geometry analysis 4. Data Extraction & Analysis td_dft->analysis Output: Energies, Oscillator Strengths (f) spectrum Generate Theoretical Spectrum analysis->spectrum finish Compare with Experiment spectrum->finish

Logical workflow for TD-DFT calculations.

Theoretical Spectroscopic Data

TD-DFT calculations on this compound consistently predict strong absorption in the UV-A and UV-B regions of the electromagnetic spectrum, which aligns with its function as a sunscreen agent. The primary electronic transitions are typically of π → π* character, involving the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital).

The following table summarizes representative quantitative data for the most significant excited states of this compound, as would be obtained from a TD-DFT calculation at the PBE0-D3(BJ)/def2-TZVP level of theory.

StateExcitation Energy (nm)Excitation Energy (eV)Oscillator Strength (f)Major Orbital Contribution
S1~350~3.54> 0.5HOMO → LUMO (π → π)
S2~305~4.06> 0.4HOMO-1 → LUMO (π → π)

Note: These values are illustrative of typical results derived from computational studies described in the literature. The exact values are sensitive to the chosen functional, basis set, and solvent model.

  • Excitation Energy (λ): Corresponds to the wavelength of light absorbed. The values confirm this compound's role as a broad-spectrum UV absorber.

  • Oscillator Strength (f): Represents the intensity of the electronic transition. A higher value indicates a more probable, and thus stronger, absorption band. The large f values for the S1 and S2 states are characteristic of highly effective UV absorbers.

Experimental Protocols for Validation

Theoretical calculations must be validated against experimental data to ensure their accuracy and predictive power. For this compound, the primary experimental techniques are photostability testing and UV-Vis spectroscopy.

Detailed Protocol for Photostability Testing (ICH Q1B Guideline)

This protocol is designed to assess the intrinsic photostability of this compound under standardized conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like ethanol or acetonitrile.

    • From the stock, prepare test solutions at a lower concentration (e.g., 10 µg/mL) in transparent quartz cuvettes or vials.

    • Prepare identical "dark" control samples by wrapping the vials completely in aluminum foil to protect them from light.

  • Light Exposure:

    • Place the test and dark control samples in a calibrated photostability chamber.

    • Expose the samples to a light source conforming to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.

    • The chamber temperature should be monitored and controlled to prevent thermal degradation.

  • Sampling and Analysis:

    • Withdraw aliquots from both the exposed and dark control samples at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours).

    • Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV detector set to the λmax of this compound (e.g., ~344 nm).

  • Data Evaluation:

    • Quantify the peak area of this compound in each sample. The concentration in the dark control should remain constant.

    • Plot the concentration of this compound in the exposed samples as a function of exposure time.

    • Calculate the photodegradation rate constant (k) and the half-life (t½) to quantify the photostability. For a highly stable compound like this compound, minimal degradation is expected.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep Prepare this compound Solution sample Test Samples (Quartz Vials) prep->sample control Dark Controls (Foiled Vials) prep->control chamber Place in Photostability Chamber (ICH Q1B Light Source) sample->chamber control->chamber sampling Withdraw Aliquots at Time Intervals chamber->sampling hplc HPLC-UV Analysis (Quantify this compound) sampling->hplc data Plot Concentration vs. Time hplc->data result Calculate Degradation Rate & Half-Life data->result

Workflow for Photostability Testing.

Conclusion

Theoretical calculations, particularly TD-DFT, are indispensable tools for elucidating the complex photophysical processes that underpin the function of UV absorbers like this compound. These computational methods provide detailed insights into excited-state dynamics, absorption spectra, and the critical ESIPT mechanism responsible for its high photostability. When coupled with rigorous experimental validation, this theoretical framework not only confirms our understanding of existing molecules but also establishes a powerful, predictive platform for the rational design of novel photoprotective agents with enhanced efficacy and safety profiles, directly benefiting the fields of materials science and drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Drometrizole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and purification of drometrizole and its derivatives, which are primarily utilized as UV absorbers in various industrial and cosmetic applications. The following sections detail common synthetic routes, including the classic diazotization-coupling-reduction pathway and modern cross-coupling methodologies, as well as standard purification techniques.

Introduction to this compound and its Derivatives

This compound, chemically known as 2-(2H-benzotriazol-2-yl)-p-cresol, and its derivatives are a class of compounds widely recognized for their ability to absorb ultraviolet (UV) radiation, making them invaluable as UV stabilizers in plastics, polymers, and cosmetic formulations.[1][2] Their molecular structure, featuring a benzotriazole moiety, is key to their function, allowing for the absorption of high-energy UV rays and their dissipation as harmless thermal energy.[3] This document outlines the primary synthetic strategies and purification methods for preparing high-purity this compound derivatives suitable for research and commercial applications.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into two primary approaches: the traditional multi-step synthesis involving a reductive cyclization and the more modern copper-catalyzed Ullmann-type coupling reactions.

Protocol 1: Classical Synthesis of 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole (this compound) via Reductive Cyclization

This method is a well-established industrial process for producing this compound. It involves three main stages: diazotization of an o-nitroaniline, azo coupling with a substituted phenol (p-cresol in this case), and finally, a reductive cyclization to form the benzotriazole ring.[4]

Experimental Protocol:

Step 1: Diazotization of o-Nitroaniline

  • In a suitable acid-resistant reactor, add o-nitroaniline crystals to a concentrated hydrochloric acid solution.

  • Cool the resulting mixture to a temperature between 0-5 °C using an ice bath, with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature is maintained between 0-5 °C to form the o-nitrodiazobenzene hydrochloride solution.[4]

Step 2: Azo Coupling with p-Cresol

  • In a separate vessel, dissolve p-cresol in a 50% sodium hydroxide solution to prepare sodium p-cresolate.

  • Slowly add the previously prepared o-nitrodiazobenzene hydrochloride solution to the sodium p-cresolate solution.

  • Maintain the reaction temperature at approximately 15 °C and add a sodium carbonate solution while stirring to facilitate the coupling reaction.

  • Continue the reaction until the alkalinity of the mixture stabilizes, indicating the completion of the coupling. The intermediate product, 2-hydroxy-5-methyl-2'-nitroazobenzene, will precipitate.

  • Filter the precipitate and dry the crude product.

Step 3: Reductive Cyclization

  • Add the dried 2-hydroxy-5-methyl-2'-nitroazobenzene to a reaction vessel containing a 50% sodium hydroxide solution and stir to create a uniform mixture.

  • Heat the mixture to 40-50 °C.

  • Slowly add zinc powder under vigorous stirring to initiate the reduction of the nitro group and subsequent cyclization. An alternative method involves using benzyl alcohol and sodium hydroxide for the reductive cyclization, which can yield both the benzotriazole and its 1-oxide derivative.

  • After the reaction is complete, filter the mixture to remove any residue.

  • Transfer the filtrate to another vessel and acidify with hydrochloric acid at room temperature to precipitate the final product, 2-(2'-hydroxy-5'-methylphenyl)benzotriazole.

Protocol 2: Synthesis of this compound Trisiloxane via Hydrosilylation

This compound trisiloxane is a lipophilic derivative widely used in sunscreen formulations. Its synthesis typically involves the hydrosilylation of an allyl-functionalized this compound precursor with a trisiloxane.

Experimental Protocol:

  • Charge a reactor with 2-(2H-1,2,3-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-enyl)phenol and an appropriate solvent such as ethyl acetate or toluene under a nitrogen atmosphere.

  • Add a platinum-based catalyst, for instance, Karstedt's catalyst.

  • Slowly add heptamethyltrisiloxane to the mixture.

  • Heat the reaction mixture to a temperature between 80-120°C and maintain for the time required for the reaction to complete.

  • Upon completion, the product can be isolated and purified.

Protocol 3: Synthesis of Benzotriazole Derivatives via Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be employed for the synthesis of various benzotriazole derivatives. This method involves the intramolecular coupling of an N-(2-haloaryl) precursor.

Experimental Protocol:

  • In a reaction vessel, combine the N-(2-haloaryl) benzamide or benzthiamide precursor, a copper(I) catalyst (e.g., CuI), a suitable ligand such as 1-(hydroxymethyl)-1H-benzotriazole, and a base like potassium carbonate (K₂CO₃).

  • Add a high-boiling polar solvent, for example, anhydrous dimethylformamide (DMF).

  • Heat the reaction mixture to approximately 120 °C and stir until the reaction is complete.

  • After completion, the product is isolated through standard workup procedures.

Purification of this compound Derivatives

High purity is often required for the application of this compound derivatives, especially in cosmetics. Common purification techniques include recrystallization and column chromatography.

Protocol 4: Purification by Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent in which the this compound derivative has high solubility at elevated temperatures and low solubility at room temperature. For this compound, hot gasoline has been reported as a suitable solvent. For this compound Trisiloxane, a ternary mixture of isopropanol-methanol-water can be effective.

  • Dissolution: Dissolve the crude this compound derivative in a minimal amount of the chosen solvent at or near its boiling point.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated carbon to the hot solution and then perform a hot gravity filtration to remove the carbon.

  • Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals to remove any residual solvent.

Protocol 5: Purification by Column Chromatography

Column chromatography is a versatile technique for separating and purifying compounds from a mixture based on their differential adsorption to a stationary phase.

Experimental Protocol:

  • Stationary Phase Selection: Silica gel is a commonly used stationary phase for the purification of benzotriazole derivatives.

  • Mobile Phase Selection: A suitable eluent system is chosen to achieve good separation. For example, a mixture of heptane and ethyl acetate (e.g., 80:20) has been used for the purification of a brominated this compound derivative.

  • Column Packing: Prepare a column with the chosen stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.

  • Elution: Pass the mobile phase through the column and collect fractions.

  • Analysis: Monitor the collected fractions using a suitable analytical technique, such as thin-layer chromatography (TLC), to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound derivative.

Quantitative Data Summary

The following tables summarize quantitative data reported for the synthesis of this compound and its derivatives.

Table 1: Synthesis of this compound

Starting MaterialProductYieldPurityReference
4-Methyl-2-(2'-nitrophenyl)azophenolThis compound99.4%Not specified

Table 2: Synthesis of this compound Trisiloxane Derivatives

PrecursorProductYieldPurityReference
Methallyl this compoundThis compound trisiloxane91.4%Not specified (white crystal)
Methallyl this compoundMethallyl this compound (recrystallized)94.5%Not specified (pale yellow crystal)

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the synthesis of this compound derivatives.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_reduction Step 3: Reductive Cyclization o_nitroaniline o-Nitroaniline hcl_na_no2 HCl, NaNO2 (0-5 °C) o_nitroaniline->hcl_na_no2 diazonium_salt o-Nitrodiazobenzene hydrochloride hcl_na_no2->diazonium_salt coupling Coupling Reaction (~15 °C) diazonium_salt->coupling p_cresol p-Cresol naoh NaOH p_cresol->naoh p_cresolate Sodium p-cresolate naoh->p_cresolate p_cresolate->coupling azo_intermediate 2-Hydroxy-5-methyl- 2'-nitroazobenzene coupling->azo_intermediate reducing_agent Reducing Agent (e.g., Zinc powder) azo_intermediate->reducing_agent This compound This compound reducing_agent->this compound

Caption: Classical synthesis of this compound.

Hydrosilylation_Workflow start Allyl-Drometrizole Precursor reaction Hydrosilylation (80-120 °C, Solvent) start->reaction reagents Heptamethyltrisiloxane + Pt Catalyst reagents->reaction product Crude this compound Trisiloxane reaction->product purification Purification (e.g., Recrystallization) product->purification final_product Pure this compound Trisiloxane purification->final_product

Caption: Synthesis of this compound Trisiloxane.

References

Application Notes and Protocols for the Incorporation of Drometrizole into Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drometrizole, a benzotriazole-based ultraviolet (UV) absorber, is a highly effective additive for protecting polymeric materials from degradation caused by UV radiation.[1][2] Its efficacy stems from its strong absorption in the 300-400 nm range and its exceptional photostability.[2] this compound and its derivatives dissipate absorbed UV energy through a rapid, non-radiative process known as excited-state intramolecular proton transfer (ESIPT), converting the energy into harmless heat without undergoing significant chemical change.[3] This mechanism prevents the breakdown of polymer chains, which can lead to discoloration, cracking, and loss of mechanical properties.[4]

This document provides detailed protocols for the incorporation of this compound into polymers via two primary methods: physical blending (melt blending and solution casting) and chemical incorporation through copolymerization. Additionally, it outlines procedures for the characterization and performance evaluation of the resulting this compound-containing polymers.

Methods of Incorporation

There are two main strategies for incorporating this compound into polymers:

  • Physical Blending: This is the most straightforward method, where this compound is physically mixed with the polymer matrix.

    • Melt Blending: Suitable for thermoplastics, this method involves mixing this compound with the molten polymer during processing, such as extrusion.

    • Solution Casting: This technique is ideal for creating thin polymer films. Both the polymer and this compound are dissolved in a common solvent, and the resulting solution is cast onto a substrate, followed by solvent evaporation.

  • Copolymerization: To overcome the issue of this compound leaching out from the polymer matrix over time, it can be chemically bonded to the polymer backbone. This involves first modifying the this compound molecule to introduce a polymerizable functional group (e.g., a methacrylate group) and then copolymerizing this functionalized monomer with other monomers.

Data Presentation

The following tables summarize key quantitative data related to the properties and performance of this compound and its incorporation in polymers.

Table 1: Physicochemical and UV Absorption Properties of this compound

PropertyValueReference
Chemical Name2-(2-hydroxy-5-methylphenyl)benzotriazole
CAS Number2440-22-4
Molecular Weight225.25 g/mol
Melting Point125.5-129.5 °C
SolubilityInsoluble in water; Soluble in various organic solvents (e.g., acetone, ethyl acetate, chloroform, toluene, methyl methacrylate)
UV Absorbance Maxima (in ethanol)~243 nm, ~298 nm, ~340 nm

Table 2: Typical Incorporation Levels and Leaching Data for UV Stabilizers

Incorporation MethodPolymerThis compound Concentration (% w/w)Leaching MediumLeaching Results (Representative)Reference
Melt BlendingPolycarbonate (PC)0.1 - 0.5-Low leaching expected due to high processing temperatures.
Melt BlendingPolyethylene (LDPE)0.1 - 2.0Acetonitrile/waterEquilibrium leaching observed after 24 hours.
Melt BlendingPolystyrene (PS)0.1 - 2.0Acetonitrile/waterEquilibrium leaching observed after 72 hours.
Solution CastingPolymethyl Methacrylate (PMMA)0.5 - 2.0WaterLeaching dependent on film thickness and environmental conditions.
CopolymerizationPoly(ethylene terephthalate) (PET)1.0 - 5.0-Significantly reduced or no leaching observed.

Experimental Protocols

Protocol 1: Incorporation of this compound into Polycarbonate (PC) by Melt Blending

Objective: To physically incorporate this compound into a polycarbonate matrix using a twin-screw extruder.

Materials:

  • Polycarbonate (PC) pellets

  • This compound powder (0.1 - 0.5% by weight of PC)

  • Twin-screw extruder with a temperature-controlled barrel

  • Pelletizer

Procedure:

  • Pre-drying: Dry the PC pellets in a vacuum oven at 120°C for at least 4 hours to remove any residual moisture.

  • Premixing: In a sealed container, thoroughly mix the dried PC pellets with the desired amount of this compound powder until a homogeneous mixture is obtained.

  • Extrusion:

    • Set the temperature profile of the extruder barrel. For polycarbonate, a typical profile would be from 240°C at the feeding zone to 280°C at the die.

    • Feed the premixed PC and this compound into the extruder hopper at a constant rate.

    • Set the screw speed to ensure proper mixing and melting (e.g., 100-200 rpm).

  • Pelletizing: Cool the extruded polymer strand in a water bath and feed it into a pelletizer to obtain this compound-containing PC pellets.

  • Post-drying: Dry the resulting pellets in a vacuum oven at 80°C for 4 hours before further processing (e.g., injection molding, film casting).

Protocol 2: Preparation of this compound-Containing Polymethyl Methacrylate (PMMA) Films by Solution Casting

Objective: To prepare PMMA films with physically dispersed this compound.

Materials:

  • Polymethyl methacrylate (PMMA) powder or pellets

  • This compound

  • Toluene or chloroform (solvent)

  • Glass petri dish or other flat casting surface

  • Magnetic stirrer and hotplate

  • Vacuum oven

Procedure:

  • Solution Preparation:

    • Prepare a 10% (w/v) solution of PMMA in the chosen solvent by dissolving the PMMA with stirring. Gentle heating (e.g., 40-50°C) can aid dissolution.

    • Once the PMMA is fully dissolved, add the desired amount of this compound (e.g., 1% w/w relative to PMMA) to the solution and stir until it is completely dissolved.

  • Casting:

    • Place the glass petri dish on a level surface.

    • Pour the polymer solution into the petri dish, ensuring the entire surface is covered to achieve a uniform thickness.

  • Solvent Evaporation:

    • Cover the petri dish with a lid slightly ajar to allow for slow solvent evaporation at room temperature in a fume hood. This prevents the formation of bubbles and ensures a smooth film surface.

    • Allow the solvent to evaporate completely (typically 24-48 hours).

  • Film Detachment and Drying:

    • Once the film is dry, carefully detach it from the glass surface.

    • Dry the film in a vacuum oven at 60°C for 24 hours to remove any residual solvent.

Protocol 3: Synthesis of a Polymerizable this compound Monomer (A Methacrylate Derivative)

Objective: To functionalize this compound with a methacrylate group to enable its copolymerization. This protocol is based on the synthesis of similar polymerizable UV absorbers.

Materials:

  • 2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole (this compound)

  • Methacryloyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and triethylamine in anhydrous DCM.

  • Addition of Methacryloyl Chloride: Cool the solution in an ice bath. Add methacryloyl chloride dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.

  • Work-up:

    • Wash the reaction mixture sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography or recrystallization to yield the pure 2-(2-hydroxy-5-(methacryloyloxy)methylphenyl)-2H-benzotriazole monomer.

Protocol 4: Copolymerization of Functionalized this compound with Methyl Methacrylate (MMA) via Atom Transfer Radical Polymerization (ATRP)

Objective: To chemically incorporate the synthesized polymerizable this compound monomer into a PMMA chain.

Materials:

  • 2-(2-hydroxy-5-(methacryloyloxy)methylphenyl)-2H-benzotriazole monomer (from Protocol 3)

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB, initiator)

  • Copper(I) bromide (CuBr, catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

  • Anisole (solvent)

  • Methanol

  • Schlenk flask and line

  • Magnetic stirrer and oil bath

Procedure:

  • Reaction Setup: To a Schlenk flask, add the functionalized this compound monomer, MMA, EBiB, and anisole.

  • Degassing: Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Catalyst and Ligand Addition: Under a positive pressure of argon, add the PMDETA ligand and then the CuBr catalyst to the reaction mixture.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70-90°C) and stir for the specified time (e.g., 4-24 hours).

  • Termination and Purification:

    • Terminate the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.

    • Dilute the mixture with a suitable solvent like tetrahydrofuran (THF).

    • Pass the solution through a neutral alumina column to remove the copper catalyst.

    • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol.

    • Filter and collect the polymer. Redissolve the polymer in a small amount of THF and re-precipitate in methanol to further purify.

    • Dry the final copolymer under vacuum at 60°C overnight.

Characterization and Performance Evaluation

Protocol 5: UV-Vis Spectroscopic Analysis

Objective: To confirm the incorporation of this compound and evaluate the UV-absorbing properties of the polymer.

Procedure:

  • For Films: Mount the polymer film in the sample holder of a UV-Vis spectrophotometer.

  • For Solutions: Dissolve a known weight of the this compound-containing polymer in a suitable solvent (e.g., chloroform or THF) to a known concentration.

  • Analysis: Scan the absorbance of the sample over the UV-Vis range (e.g., 200-800 nm). The presence of absorbance peaks characteristic of this compound (around 300-350 nm) confirms its incorporation. The intensity of the absorbance can be used for quantitative analysis using a calibration curve.

Protocol 6: Photostability Testing

Objective: To assess the ability of the this compound-containing polymer to resist photodegradation.

Procedure:

  • Sample Preparation: Prepare thin films of both the stabilized and unstabilized (control) polymers.

  • Initial Measurement: Measure the initial UV-Vis absorbance spectrum of each film.

  • UV Irradiation: Expose the films to a controlled source of UV radiation (e.g., a xenon arc lamp in a weathering chamber) for a specified duration.

  • Final Measurement: After irradiation, measure the UV-Vis absorbance spectrum again.

  • Evaluation: Compare the change in absorbance before and after irradiation. A smaller decrease in absorbance for the this compound-containing polymer indicates better photostability. Other properties such as color change (yellowing index) and mechanical properties can also be evaluated.

Protocol 7: Leaching Test

Objective: To quantify the amount of this compound that migrates out of the polymer matrix.

Procedure:

  • Sample Preparation: Cut a known weight and surface area of the this compound-containing polymer film or pellets.

  • Immersion: Immerse the sample in a known volume of a suitable solvent (e.g., water, ethanol, or a water/acetonitrile mixture) in a sealed container.

  • Incubation: Store the container at a controlled temperature (e.g., 25°C or 40°C) for a specified period, with gentle agitation.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the solvent.

  • Quantification: Analyze the concentration of this compound in the solvent using High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Calculation: Calculate the amount of this compound leached per unit area or per unit mass of the polymer.

Visualizations

Signaling Pathway and Experimental Workflows

ESIPT_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State GS_Enol Ground State (Enol Form) ES_Enol Excited State (Enol Form) GS_Enol->ES_Enol UV Photon Absorption (hν) ES_Keto Excited State (Keto Tautomer) ES_Enol->ES_Keto Excited-State Intramolecular Proton Transfer (ESIPT) ES_Keto->GS_Enol Non-radiative Decay (Heat Dissipation) Melt_Blending_Workflow Start Start PreDry Pre-dry Polymer Pellets Start->PreDry Premix Premix Polymer and this compound PreDry->Premix Extrude Melt Extrusion Premix->Extrude Cool Cool Extruded Strand Extrude->Cool Pelletize Pelletize Cool->Pelletize PostDry Post-dry Pellets Pelletize->PostDry End End Product: This compound-containing Pellets PostDry->End Solution_Casting_Workflow Start Start DissolvePolymer Dissolve Polymer in Solvent Start->DissolvePolymer Addthis compound Add and Dissolve this compound DissolvePolymer->Addthis compound CastSolution Cast Solution onto Substrate Addthis compound->CastSolution EvaporateSolvent Slow Solvent Evaporation CastSolution->EvaporateSolvent DetachFilm Detach Dried Film EvaporateSolvent->DetachFilm VacuumDry Vacuum Dry Film DetachFilm->VacuumDry End End Product: This compound-containing Film VacuumDry->End Copolymerization_Workflow Start Start Functionalize Synthesize Polymerizable This compound Monomer Start->Functionalize MixMonomers Mix Functionalized this compound, Co-monomer, Initiator, and Solvent Functionalize->MixMonomers Degas Degas Mixture MixMonomers->Degas AddCatalyst Add Catalyst/Ligand Degas->AddCatalyst Polymerize Perform Polymerization AddCatalyst->Polymerize Purify Purify Polymer (Precipitation) Polymerize->Purify Dry Dry Copolymer Purify->Dry End End Product: Copolymer with this compound Dry->End

References

Application Notes & Protocols: Drometrizole as a Photostabilizer in Plastics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of drometrizole, a benzotriazole-based ultraviolet (UV) light absorber, as a photostabilizer for a wide range of plastics. Detailed protocols for evaluating its efficacy are also presented.

Introduction to this compound

This compound, chemically known as 2-(2H-benzotriazol-2-yl)-4-methylphenol, is a high-performance UV absorber. It is widely incorporated into various polymer systems to prevent the degradation caused by exposure to ultraviolet radiation.[1] Exposure to UV light can lead to undesirable changes in plastics, including discoloration (yellowing), loss of gloss, cracking, and a reduction in mechanical properties such as impact strength and tensile strength.[2] this compound is particularly effective at absorbing UV radiation in the 300-400 nm range, which is most damaging to many polymers.[1]

Key Features:

  • Broad UV Absorption: Strong absorption of UV radiation in the critical 300-400 nm wavelength range.[1]

  • High Photostability: Maintains its protective capabilities over long periods of light exposure.[1]

  • Energy Dissipation: Efficiently converts absorbed UV energy into harmless thermal energy, preventing it from damaging the polymer matrix.

  • Wide Compatibility: Effective in a variety of polymers, including polycarbonates (PC), polyvinyl chloride (PVC), polystyrene (PS), polyesters, and acrylics.

Mechanism of Action

This compound belongs to the hydroxyphenyl benzotriazole class of UV absorbers. Its stabilizing effect is based on a rapid and reversible intramolecular proton transfer process. Upon absorbing a UV photon, the molecule undergoes a tautomeric shift to an excited state. It then quickly relaxes back to its ground state, dissipating the absorbed energy as heat. This efficient cycle can be repeated numerous times without significant degradation of the this compound molecule itself, providing long-lasting protection to the host polymer.

G cluster_0 This compound Molecule GroundState Ground State (Phenolic Form) ExcitedState Excited State Keto-Tautomer GroundState->ExcitedState Intramolecular Proton Transfer ExcitedState->GroundState Non-Radiative Decay Heat Heat (Thermal Energy) ExcitedState->Heat UV_Photon UV Photon (hv) UV_Photon->GroundState Absorption

Mechanism of UV energy dissipation by this compound.

Applications and Recommended Use Levels

This compound is effective in a wide array of plastic materials. The optimal concentration, or "use level," typically ranges from 0.10% to 0.50% by weight, depending on the polymer, the thickness of the final product, and the performance requirements of the application.

Polymer TypeTypical Use Level (% w/w)Key Benefits
Polycarbonate (PC) 0.15 - 0.30Prevents yellowing, maintains clarity and impact strength.
Polyvinyl Chloride (PVC) 0.20 - 0.50Inhibits discoloration and embrittlement.
Polystyrene (PS) 0.20 - 0.50Reduces yellowing and maintains surface gloss.
Polyesters (e.g., PET) 0.20 - 0.50Improves color stability and mechanical properties.
Acrylics (e.g., PMMA) 0.10 - 0.30Preserves transparency and prevents degradation.
Acrylonitrile Butadiene Styrene (ABS) 0.30 - 0.50Enhances color fastness and impact retention.

Table 1: Recommended use levels of this compound in various plastics.

Quantitative Performance Data (Illustrative)

The following tables provide illustrative data on the performance of this compound in preventing photodegradation. This data is representative of typical results obtained through accelerated weathering tests.

4.1. Color Stability: Yellowness Index (YI)

The Yellowness Index (YI) is a critical measure of discoloration in plastics. A lower change in YI (ΔYI) indicates better color stability.

Polymer (0.25% this compound)Initial YIYI after 500 hoursYI after 1000 hoursΔYI (1000 hours)
Polycarbonate (Control) 1.58.215.4+13.9
Polycarbonate (Stabilized) 1.62.54.1+2.5
PVC (Control) 2.110.522.8+20.7
PVC (Stabilized) 2.24.17.5+5.3

Table 2: Illustrative change in Yellowness Index (YI) after accelerated weathering (QUV, ASTM G154 cycle).

4.2. Mechanical Property Retention

UV degradation can severely impact the mechanical integrity of plastics. This compound helps in retaining these crucial properties.

Polymer (0.30% this compound)Initial Tensile Strength (MPa)Tensile Strength after 1000 hours UV% Retention
Polystyrene (Control) 452556%
Polystyrene (Stabilized) 444091%
Polycarbonate (Control) 603863%
Polycarbonate (Stabilized) 595593%

Table 3: Illustrative retention of tensile strength after accelerated UV exposure.

Experimental Protocols

Evaluating the effectiveness of this compound requires standardized testing procedures. The following protocols outline the key steps for sample preparation, accelerated weathering, and performance analysis.

G cluster_prep 1. Sample Preparation cluster_weathering 2. Accelerated Weathering cluster_analysis 3. Performance Analysis Prep1 Polymer Resin + This compound (0-0.5% w/w) Prep2 Melt Compounding (e.g., Twin-Screw Extruder) Prep1->Prep2 Prep3 Injection Molding or Compression Molding of Plaques Prep2->Prep3 Weather1 Mount Samples in QUV Weathering Chamber Prep3->Weather1 Weather2 Expose to ASTM G154/D4329 Cycles (UV-A Lamps, Temp, Condensation) Weather1->Weather2 Weather3 Remove Samples at Predetermined Intervals (e.g., 0, 250, 500, 1000 hrs) Weather2->Weather3 Analysis1 Colorimetric Analysis (Yellowness Index - ASTM E313) Weather3->Analysis1 Evaluate Degradation Analysis2 Mechanical Testing (Tensile, Impact Strength) Weather3->Analysis2 Analysis3 Spectroscopic Analysis (FTIR for Carbonyl Growth) Weather3->Analysis3

Experimental workflow for evaluating this compound efficacy.

5.1. Protocol: Sample Preparation

  • Material Compounding:

    • Dry the base polymer resin to the manufacturer's recommended moisture content.

    • Create a masterbatch or dry-blend the polymer with the desired concentration of this compound powder (e.g., 0.1%, 0.25%, 0.5% w/w). Include a control sample with no stabilizer.

    • Melt-compound the mixture using a twin-screw extruder to ensure homogeneous dispersion of the additive.

  • Specimen Molding:

    • Produce standardized test plaques from the compounded material via injection molding or compression molding.

    • Typical specimen dimensions for weathering are 75 mm x 150 mm. Ensure a consistent thickness and a smooth, defect-free surface.

5.2. Protocol: Accelerated Weathering

This protocol is based on ASTM D4329 , which utilizes fluorescent UV lamps.

  • Apparatus: A fluorescent UV and condensation weathering apparatus (e.g., QUV tester).

  • Lamp Type: Use UVA-340 lamps to simulate the critical short-wavelength UV portion of sunlight.

  • Exposure Cycle: A common cycle for general plastics is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

  • Procedure:

    • Mount at least three replicate specimens for each formulation (control and stabilized) in the sample holders.

    • Program the weathering chamber to run the specified cycle.

    • Run the test for a predetermined duration (e.g., 1000, 2000 hours), removing samples at regular intervals for analysis.

5.3. Protocol: Performance Analysis

5.3.1. Yellowness Index (ASTM E313)

  • Apparatus: A spectrophotometer or colorimeter.

  • Procedure:

    • Calibrate the instrument using a standard white reference tile.

    • Measure the color coordinates (CIE Tristimulus values X, Y, Z) of the unexposed (time 0) and exposed samples.

    • Calculate the Yellowness Index (YI) using the formula specified in ASTM E313.

    • Report the change in Yellowness Index (ΔYI) relative to the unexposed sample.

5.3.2. Mechanical Properties (e.g., Tensile Strength - ASTM D638)

  • Apparatus: A universal testing machine (UTM) with appropriate grips and extensometer.

  • Procedure:

    • Condition the test specimens (both unexposed and exposed) at standard temperature and humidity (23°C, 50% RH) for at least 40 hours.

    • Conduct tensile tests on at least five specimens per sample group.

    • Calculate the average tensile strength, modulus, and elongation at break.

    • Report the results as a percentage of the initial property retained after UV exposure.

5.3.3. Chemical Change (FTIR Spectroscopy)

  • Apparatus: A Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Acquire the FTIR spectrum of the surface of each unexposed and exposed sample.

    • Monitor the change in the carbonyl region (approx. 1700-1750 cm⁻¹). An increase in the intensity of the carbonyl peak is an indicator of photo-oxidation.

    • The "Carbonyl Index" can be calculated by rationing the carbonyl peak absorbance to a reference peak that does not change during degradation (e.g., a C-H stretching peak).

Logical Relationships in Photostabilization

The effectiveness of this compound is dependent on several factors. The following diagram illustrates the key relationships between stabilizer concentration, UV exposure, and the resulting polymer properties.

G Conc This compound Concentration Degradation Rate of Photodegradation Conc->Degradation - (Reduces) UV_Exp UV Exposure (Time / Intensity) UV_Exp->Degradation + (Increases) Color Color Stability (Low ΔYI) Degradation->Color - (Reduces) Mech Mechanical Property Retention Degradation->Mech - (Reduces)

Factors influencing polymer stability with this compound.

Conclusion

This compound is a highly effective UV absorber for protecting a wide range of plastics from photodegradation. By incorporating this compound at appropriate levels (typically 0.10-0.50% w/w), manufacturers can significantly enhance the long-term durability, color stability, and performance of plastic products intended for applications with UV exposure. The protocols outlined in these notes provide a standardized framework for researchers and scientists to quantify the photostabilizing efficacy of this compound in their specific polymer formulations.

References

The Prospective Application of Drometrizole in Enhancing the Stability of Organic Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Organic solar cells (OSCs) represent a promising frontier in photovoltaic technology due to their flexibility, low cost, and tunable properties. However, their widespread adoption is currently hindered by their limited operational stability, particularly their degradation under ultraviolet (UV) radiation. This document explores the prospective application of drometrizole, a well-established UV absorber and photostabilizer commonly used in cosmetics, as an additive in the active layer of organic solar cells to mitigate photodegradation and enhance device longevity. While direct experimental evidence of this compound's use in OSCs is not yet present in scientific literature, its inherent photophysical properties make it a compelling candidate for improving the durability of these devices. These notes outline the theoretical benefits, a hypothetical experimental protocol for its incorporation, and the necessary characterization techniques to evaluate its efficacy.

Introduction: The Challenge of Photostability in Organic Solar Cells

The performance and lifespan of organic solar cells are significantly compromised by the degradation of their photoactive materials upon exposure to UV light. This degradation can occur through various mechanisms, including photo-oxidation and photochemical reactions, which alter the molecular structure and electronic properties of the organic semiconductors. The incorporation of stabilizing additives into the active layer is a promising strategy to address this issue.

This compound and its derivatives are benzotriazole-based UV absorbers known for their high photostability and broad UV absorption spectrum.[1][2][3] These characteristics suggest that this compound could function as an effective photostabilizing agent within an organic solar cell, protecting the primary donor and acceptor materials from UV-induced damage.

Potential Mechanisms of Action

The proposed application of this compound in organic solar cells is predicated on its ability to act as a sacrificial UV filter. By absorbing harmful UV radiation, this compound can dissipate the energy as heat, thereby preventing it from reaching and damaging the photoactive components of the solar cell. This could lead to a significant improvement in the operational lifetime of the device.

Hypothetical Performance Data

The following table presents a hypothetical summary of the potential impact of incorporating this compound as an additive on the performance parameters of a standard organic solar cell. The data assumes a baseline device without any stabilizing additive and a device with an optimized concentration of this compound.

Device ConfigurationPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)T80 Lifetime (hours)
Control Device (without this compound) 15.00.8522.070500
Device with this compound (1% wt.) 14.50.8421.5681500

Note: This data is hypothetical and intended to illustrate the potential trade-offs and benefits of incorporating this compound. A slight decrease in initial performance may be observed due to potential morphological changes, but a significant improvement in device lifetime is the primary anticipated advantage.

Proposed Experimental Protocol

This section outlines a detailed methodology for the fabrication and characterization of organic solar cells incorporating this compound.

4.1. Materials and Solution Preparation

  • Photoactive Layer Precursor Solution (Control):

    • Donor Polymer (e.g., PTB7-Th): 10 mg/mL in a suitable organic solvent (e.g., chlorobenzene:diiodooctane 98:2 v/v).

    • Acceptor Fullerene (e.g., PC71BM): 15 mg/mL in the same solvent.

    • Mix the donor and acceptor solutions in a 1:1.5 weight ratio.

  • Photoactive Layer Precursor Solution (with this compound):

    • Prepare the control photoactive layer precursor solution as described above.

    • Prepare a stock solution of this compound in the same solvent (e.g., 10 mg/mL).

    • Add the this compound stock solution to the photoactive layer precursor solution to achieve the desired weight percentage (e.g., 0.5%, 1%, 2% relative to the total solid content).

    • Stir the final solution overnight in a nitrogen-filled glovebox.

4.2. Device Fabrication

A conventional device architecture is proposed: ITO / PEDOT:PSS / Active Layer / Ca / Al.

  • Substrate Cleaning: Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in deionized water, acetone, and isopropanol.

  • Hole Transport Layer (HTL) Deposition: A thin layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates and annealed.

  • Active Layer Deposition: The prepared photoactive layer solutions (both control and with this compound) are spin-coated on top of the PEDOT:PSS layer in a nitrogen-filled glovebox. The films are then annealed at an optimized temperature.

  • Cathode Deposition: A calcium (Ca) layer followed by an aluminum (Al) layer are thermally evaporated on top of the active layer under high vacuum.

4.3. Device Characterization

  • Photovoltaic Performance: The current density-voltage (J-V) characteristics of the fabricated devices will be measured under simulated AM 1.5G solar illumination (100 mW/cm²). Key parameters such as PCE, Voc, Jsc, and FF will be extracted.

  • Stability Testing: The long-term stability of the encapsulated devices will be assessed by continuous illumination under simulated solar light in an inert atmosphere. The device performance will be monitored over time to determine the T80 lifetime (the time it takes for the PCE to drop to 80% of its initial value).

  • Morphological and Structural Analysis: Atomic force microscopy (AFM) and transmission electron microscopy (TEM) can be used to investigate the effect of this compound on the morphology of the active layer blend.

  • Optical and Spectroscopic Analysis: UV-Vis absorption spectroscopy will be used to confirm the UV-shielding effect of this compound within the active layer.

Visualizing the Experimental Workflow

The following diagram illustrates the proposed workflow for fabricating and testing organic solar cells with this compound.

experimental_workflow cluster_prep Solution Preparation cluster_fab Device Fabrication cluster_char Characterization prep_control Prepare Control Solution (Donor + Acceptor) active_layer_dep Active Layer Spin-Coating prep_control->active_layer_dep Control Device prep_drom Prepare this compound Solution mix_drom Mix this compound with Control Solution mix_drom->active_layer_dep This compound Device ito_clean ITO Substrate Cleaning htl_dep PEDOT:PSS Deposition ito_clean->htl_dep htl_dep->active_layer_dep cathode_dep Cathode Evaporation active_layer_dep->cathode_dep morph_analysis Morphological Analysis (AFM, TEM) active_layer_dep->morph_analysis uv_vis UV-Vis Spectroscopy active_layer_dep->uv_vis jv_measure J-V Measurement (PCE, Voc, Jsc, FF) cathode_dep->jv_measure stability_test Long-Term Stability Test jv_measure->stability_test

Figure 1: Proposed experimental workflow for the incorporation and evaluation of this compound in organic solar cells.

Conclusion and Future Outlook

The incorporation of this compound as a photostabilizing additive presents a theoretically sound and promising avenue for enhancing the operational lifetime of organic solar cells. Its proven efficacy as a UV absorber in other applications strongly suggests its potential to mitigate photodegradation in OSCs. The experimental protocol detailed herein provides a foundational framework for researchers to investigate this novel application. Future work should focus on synthesizing this compound derivatives with tailored solubility and electronic properties to minimize any potential negative impacts on device performance while maximizing photostability. The successful implementation of this strategy could represent a significant step towards the commercial viability of organic solar cell technology.

References

Application Notes and Protocols for the Quantification of Drometrizole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantitative analysis of drometrizole, a widely used UV absorber in cosmetic products and industrial applications. The following sections detail various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols and comparative quantitative data are presented to assist in method selection and implementation for quality control, stability testing, and research purposes.

Introduction to this compound and its Analysis

This compound, a benzotriazole derivative, is valued for its ability to absorb ultraviolet radiation, thereby protecting various materials from photodegradation.[1][2] Its presence in consumer products necessitates robust and reliable analytical methods for quantification to ensure product safety and efficacy.[3][4] The choice of analytical technique often depends on the sample matrix, required sensitivity, and the specific this compound derivative being analyzed, such as this compound Trisiloxane (DTS).[5]

Analytical Methods for this compound Quantification

Several analytical techniques are employed for the quantification of this compound. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most prevalent methods for analyzing organic UV filters like this compound in cosmetic samples. These techniques offer direct analysis of cosmetic matrices with minimal sample preparation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method provides high selectivity and sensitivity, particularly when using an internal standard like this compound-d3 for accurate quantification.

  • Spectrophotometry: UV spectrophotometry can be a simpler and more cost-effective method for the determination of this compound, especially in less complex sample matrices.

Quantitative Data Summary

The following tables summarize the quantitative data for various analytical methods used for this compound and its derivatives.

Table 1: High-Performance Liquid Chromatography (HPLC/UPLC) Methods

AnalyteMethodLinearity RangeCorrelation Coefficient (r²)Recovery (%)Limit of Quantification (LOQ)Reference
This compound TrisiloxaneUPLC-MS/MS0.05 - 0.15 µg/mL> 0.99998.3 - 101.6Not Specified
This compound TrisiloxaneHPLC-DAD5.0 - 500 mg/L0.99990 - 1105.0 mg/kg
Phenolic Benzotriazoles (including this compound)LC-MS/MS1 - 500 ng/mL (free analytes)≥ 0.99-18.2 to +17.8 (Relative Error)≤ 5.0 ng/mL
Phenolic Benzotriazoles (including this compound)LC-MS/MS1 - 1000 ng/mL (total analytes)≥ 0.99-18.2 to +17.8 (Relative Error)≤ 10.0 ng/mL

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

AnalyteMethodLinearity RangeCorrelation Coefficient (r²)Recovery (%)Limit of Quantification (LOQ)Reference
This compoundGC-MS with this compound-d3 internal standardMethod DependentMethod DependentMethod DependentMethod Dependent

Table 3: Spectrophotometric Methods

AnalyteMethodWavelength (nm)Linearity RangeMolar Absorptivity (L.mol⁻¹.cm⁻¹)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
This compoundUV Spectrophotometry~340Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Mebendazole (example of indirect spectrophotometry)Indirect Spectrophotometry4285 - 30 µg/mL8437.20.7770 µg/mL2.3400 µg/mL

Experimental Protocols

UPLC-MS/MS Method for this compound Trisiloxane

This protocol is based on a stability-indicating UPLC method for the determination of this compound Trisiloxane (DTS).

4.1.1. Materials and Reagents

  • This compound Trisiloxane (DRT) reference standard

  • HPLC grade Methanol and Acetonitrile

  • Purified water (Milli-Q or equivalent)

  • Formic acid

  • Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (for degradation studies)

4.1.2. Instrumentation

  • Waters Acquity H-Class UPLC system with a photodiode array (PDA) detector

  • Zorbax SB RRHD C8 column (100 mm × 2.1 mm, 1.8 µm)

  • Mass spectrometer with electrospray ionization (ESI) source

4.1.3. Chromatographic Conditions

  • Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water and acetonitrile.

  • Column Temperature: 30°C

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Detection Wavelength: 305 nm

4.1.4. Standard and Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound Trisiloxane and dissolve in 70 mL of methanol in a 100 mL volumetric flask. Sonicate to dissolve and dilute to the mark with methanol.

  • Sample Solution: The preparation will depend on the matrix (e.g., cosmetic cream, lotion). A typical procedure involves dissolving a known amount of the cosmetic product in a suitable solvent like methanol or ethanol, followed by sonication, centrifugation, and filtration.

4.1.5. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.25 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 250°C

  • Desolvation Gas Flow: 800 L/h

  • Sampling Cone Voltage: 40 V

HPLC-DAD Method for this compound Trisiloxane in Cosmetics

This protocol is adapted from a method for the determination of this compound trisiloxane in sunscreen cosmetics.

4.2.1. Materials and Reagents

  • This compound Trisiloxane reference standard

  • HPLC grade Methanol, Tetrahydrofuran (THF)

  • Formic acid

  • Water

4.2.2. Instrumentation

  • HPLC system with a Diode Array Detector (DAD)

  • Agilent C18 column (250 mm × 4.6 mm, 5 µm)

4.2.3. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with 0.1% formic acid in water:Methanol:Tetrahydrofuran (2:9:9, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 340 nm

4.2.4. Sample Preparation

  • Accurately weigh a portion of the sunscreen cosmetic.

  • Extract the analyte with a mixture of water, tetrahydrofuran, and methanol.

  • Filter the extract before injection.

GC-MS Method for this compound

This protocol outlines a general approach for the analysis of this compound using GC-MS with an internal standard.

4.3.1. Materials and Reagents

  • This compound reference standard

  • This compound-d3 (internal standard)

  • Appropriate organic solvents for extraction (e.g., hexane, dichloromethane)

  • Derivatizing agent (if necessary)

4.3.2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., DB-5ms)

4.3.3. GC-MS Conditions

  • Injector Temperature: 250-280°C

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp to a higher temperature (e.g., 300°C) to ensure elution of the analyte.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI)

  • MS Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

4.3.4. Sample Preparation

  • Spike the sample with a known amount of this compound-d3 internal standard.

  • Perform liquid-liquid extraction or solid-phase extraction to isolate the analyte from the sample matrix.

  • Concentrate the extract and perform derivatization if required to improve volatility and chromatographic performance.

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC/UPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve sonicate Sonicate dissolve->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter centrifuge->filter hplc Inject into HPLC/UPLC System filter->hplc separation Chromatographic Separation (C8 or C18 column) hplc->separation detection Detection (DAD or MS) separation->detection quantify Quantification (Peak Area vs. Standard Curve) detection->quantify report Report Results quantify->report

Caption: HPLC/UPLC workflow for this compound quantification.

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start_gc Weigh Sample & Spike with Internal Standard (d3) extract Liquid-Liquid or Solid-Phase Extraction start_gc->extract concentrate Concentrate Extract extract->concentrate derivatize Derivatize (if needed) concentrate->derivatize gcms Inject into GC-MS System derivatize->gcms separation_gc Chromatographic Separation (e.g., DB-5ms column) gcms->separation_gc detection_ms Mass Spectrometric Detection (SIM Mode) separation_gc->detection_ms quantify_gc Quantification (Analyte/IS Ratio vs. Standard Curve) detection_ms->quantify_gc report_gc Report Results quantify_gc->report_gc

Caption: GC-MS workflow for this compound quantification.

References

Application Note: Analysis of Drometrizole in Complex Matrices by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Drometrizole, a benzotriazole-based UV absorber, is widely used in cosmetics, personal care products, and industrial polymers to prevent photodegradation.[1] Its presence in various environmental and biological matrices necessitates robust and reliable analytical methods for monitoring and safety assessment. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound in complex matrices such as cosmetic creams, wastewater, and plasma. The described protocols offer sensitive and reproducible results suitable for research, quality control, and regulatory purposes.

Introduction

This compound and its derivatives are effective UV filters that protect materials and human skin from the harmful effects of ultraviolet radiation.[2] Due to their widespread use, these compounds can be released into the environment and may be absorbed by the human body.[3] Therefore, sensitive analytical methods are required to quantify this compound in diverse and complex samples. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely accessible, cost-effective, and reliable technique for this purpose.[4] This note provides comprehensive protocols for sample preparation and HPLC-UV analysis tailored to different matrices.

Principle

The method is based on reversed-phase HPLC, where this compound is separated from matrix components on a nonpolar stationary phase (e.g., C8 or C18) using a polar mobile phase.[5] Quantification is achieved by monitoring the UV absorbance of the analyte at its maximum absorption wavelength, which is approximately 305 nm or 340-355 nm depending on the specific this compound derivative and mobile phase conditions. The peak area of this compound is proportional to its concentration in the sample.

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD)

    • Analytical balance

    • Vortex mixer

    • Ultrasonic bath

    • Centrifuge

    • Solid-Phase Extraction (SPE) manifold

    • Nitrogen evaporator (optional)

    • Syringe filters (0.45 µm)

  • Reagents:

    • This compound analytical standard

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (LC-MS grade)

    • Ethyl acetate (HPLC grade)

    • SPE Cartridges (e.g., C18, Oasis HLB)

Chromatographic Conditions

Optimal separation is critical for accurate quantification. The following table summarizes typical HPLC conditions for this compound analysis.

Table 1: HPLC-UV Operating Conditions

ParameterCondition 1Condition 2
Column Agilent Zorbax SB C8 (100 x 2.1 mm, 1.8 µm)Waters Symmetry Shield® C18 (5 µm)
Mobile Phase A: Water, B: MethanolEthanol and acidified water
Gradient 0 min: 80% B, 6 min: 80% B, 10 min: 100% BGradient mode, specific ramp to be optimized
Flow Rate 0.25 mL/min1.5 mL/min
Column Temp. 30°C50°C
Injection Vol. 2 µL20 µL
Detection λ 305 nmMulti-wavelength, e.g., 254 nm, 350 nm

Sample Preparation Protocols

Sample preparation is a crucial step to remove interfering substances and concentrate the analyte. The choice of method depends on the matrix complexity.

Cosmetic Creams and Lotions
  • Weighing: Accurately weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of methanol. Vortex vigorously for 2 minutes to disperse the sample.

  • Sonication: Place the tube in an ultrasonic bath at 60°C for 15 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet insoluble matter.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject the filtrate into the HPLC system.

Environmental Water (Wastewater)

For water samples, a pre-concentration step using Solid-Phase Extraction (SPE) is typically required to achieve necessary detection limits.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.

  • Sample Loading: Pass 100-500 mL of the filtered water sample through the conditioned cartridge at a slow, steady rate (e.g., 5 mL/min).

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elution: Elute the retained this compound with 5 mL of methanol or ethyl acetate into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the HPLC system.

Plasma/Serum

Extraction from biological fluids like plasma requires protein precipitation followed by liquid-liquid extraction (LLE) or SPE.

  • Protein Precipitation: To 1.0 mL of plasma in a centrifuge tube, add 2.0 mL of cold acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction: Add 5 mL of ethyl acetate to the supernatant. Vortex for 2 minutes and centrifuge to separate the layers.

  • Collection: Transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 200 µL of mobile phase.

  • Analysis: Inject into the HPLC system.

Method Validation Data

A validated method ensures reliable and accurate results. The following table summarizes typical performance characteristics for a this compound HPLC-UV method.

Table 2: Method Validation Parameters

ParameterTypical PerformanceReference
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.10 µg/mL
Accuracy (Recovery) 90% - 110%
Precision (%RSD) < 2.0%

Visualized Workflows

General Analytical Workflow

The overall process from sample receipt to final analysis follows a standardized sequence to ensure consistency and accuracy.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (Cosmetic, Water, Plasma) Extraction Extraction (Solvent, LLE, SPE) Sample->Extraction Select protocol based on matrix Cleanup Cleanup & Concentration (Filtration, Evaporation) Extraction->Cleanup HPLC HPLC Separation (C8/C18 Column) Cleanup->HPLC UV UV Detection (~305 nm) HPLC->UV Integration Peak Integration UV->Integration Quant Quantification (Calibration Curve) Integration->Quant Report Final Report Quant->Report

Caption: General workflow for this compound analysis.

Sample Preparation Decision Tree

Choosing the correct sample preparation technique is critical for success when dealing with different types of complex matrices.

G Start Start: Complex Matrix MatrixType What is the matrix type? Start->MatrixType Cosmetic Cosmetic (Cream/Lotion) MatrixType->Cosmetic  Solid/Emulsion   Water Environmental Water MatrixType->Water Aqueous Plasma Biological (Plasma/Serum) MatrixType->Plasma Biological Fluid Proc_Cosmetic Solvent Extraction + Sonication + Centrifugation Cosmetic->Proc_Cosmetic Proc_Water Solid-Phase Extraction (SPE) (Concentration Step) Water->Proc_Water Proc_Plasma Protein Precipitation + LLE or SPE Plasma->Proc_Plasma End Ready for HPLC Injection Proc_Cosmetic->End Proc_Water->End Proc_Plasma->End

Caption: Decision tree for sample preparation methods.

Conclusion

The HPLC-UV method described provides a reliable and accessible approach for the determination of this compound in a variety of complex matrices. By selecting the appropriate sample preparation protocol, researchers and analysts can achieve accurate and precise quantification. The method is suitable for routine quality control of cosmetic products, environmental monitoring of water sources, and pharmacokinetic studies in biological samples. The validation data confirms that the method is linear, sensitive, accurate, and precise for its intended purpose.

References

Application Notes and Protocols for the Structural Elucidation of Drometrizole using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Drometrizole, scientifically known as 2-(2H-benzotriazol-2-yl)-4-methylphenol, is a widely utilized ultraviolet (UV) light absorber in various industrial and pharmaceutical applications. Its efficacy in protecting materials from photodegradation necessitates a thorough understanding of its chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and characterization of organic molecules like this compound. This document provides detailed application notes and experimental protocols for the use of 1D and 2D NMR spectroscopy in confirming the molecular structure of this compound.

Chemical Structure of this compound:

Figure 1: Chemical structure of this compound (2-(2H-benzotriazol-2-yl)-4-methylphenol)

Data Presentation: Quantitative NMR Data Summary

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound, recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
11.10s-1H-OH
8.15d8.41HH-4' or H-7'
7.90d8.41HH-7' or H-4'
7.50t7.81HH-5' or H-6'
7.40t7.81HH-6' or H-5'
7.35d1.81HH-3
7.15dd8.4, 1.81HH-5
6.90d8.41HH-6
2.40s-3H-CH₃

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
149.5C-2
144.8C-4'a or C-7'a
141.2C-7'a or C-4'a
131.5C-4
129.8C-6
128.5C-5' or C-6'
127.8C-6' or C-5'
120.2C-1
119.5C-4' or C-7'
118.0C-7' or C-4'
115.8C-5
115.2C-3
21.0-CH₃

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR experiments.

  • Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Dissolve the weighed this compound in approximately 0.6-0.7 mL of deuterated chloroform in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: 1D ¹H NMR Data Acquisition
  • Instrument Setup: Tune and shim the NMR spectrometer to the this compound sample to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64 scans for a good signal-to-noise ratio.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): Approximately 2-4 seconds.

    • Spectral Width (SW): 0-12 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to obtain pure absorption peaks.

    • Perform baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals and determine the multiplicities and coupling constants.

Protocol 3: 1D ¹³C NMR Data Acquisition
  • Instrument Setup: Tune and shim the spectrometer for the ¹³C channel.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): 1024 or more scans, depending on the sample concentration.

    • Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of quaternary carbons.

    • Spectral Width (SW): 0-200 ppm.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

    • Identify and list all carbon chemical shifts.

Protocol 4: 2D NMR Data Acquisition (COSY, HSQC, HMBC)

For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are recommended:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.

Standard pulse programs and parameters available on modern NMR spectrometers should be utilized for these experiments. The data processing for 2D spectra involves Fourier transformation in both dimensions, phasing, and baseline correction.

Mandatory Visualizations

The following diagrams illustrate the workflow for the structural elucidation of this compound using NMR spectroscopy and the logical relationships between the different NMR experiments.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation weigh Weigh this compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer H1_NMR 1D ¹H NMR transfer->H1_NMR Acquire Data C13_NMR 1D ¹³C NMR transfer->C13_NMR COSY 2D COSY transfer->COSY HSQC 2D HSQC transfer->HSQC HMBC 2D HMBC transfer->HMBC process_1D Process 1D Spectra (FT, Phasing, Referencing) H1_NMR->process_1D C13_NMR->process_1D process_2D Process 2D Spectra COSY->process_2D HSQC->process_2D HMBC->process_2D assign_H1 Assign ¹H Signals (Integration, Multiplicity, J-coupling) process_1D->assign_H1 assign_C13 Assign ¹³C Signals process_1D->assign_C13 correlate Correlate ¹H and ¹³C Signals process_2D->correlate assign_H1->correlate assign_C13->correlate elucidate Final Structure Confirmation correlate->elucidate

Experimental Workflow for this compound Analysis

logical_relationships cluster_1D_NMR 1D NMR Data cluster_2D_NMR 2D NMR Correlation cluster_structure Structural Information H1 ¹H NMR - Chemical Shifts - Integration - Multiplicity - J-Coupling COSY COSY (¹H-¹H Correlation) H1->COSY Identifies Coupled Protons HSQC HSQC (¹H-¹³C One-Bond Correlation) H1->HSQC Connects HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC Connects proton_env Proton Environments H1->proton_env C13 ¹³C NMR - Chemical Shifts C13->HSQC Protons to Attached Carbons C13->HMBC Protons to Carbons 2-3 Bonds Away carbon_backbone Carbon Skeleton C13->carbon_backbone connectivity Connectivity of Fragments COSY->connectivity HSQC->connectivity HMBC->connectivity final_structure This compound Structure proton_env->final_structure carbon_backbone->final_structure connectivity->final_structure

Logical Relationships in NMR Structural Elucidation

Application Notes and Protocols for the Mass Spectrometry Analysis of Drometrizole Fragments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drometrizole, a benzotriazole-based UV absorber, is widely utilized in cosmetics, plastics, and various industrial applications to prevent photodegradation. Its prevalence necessitates robust and sensitive analytical methods for its detection and quantification in diverse matrices. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful tool for the analysis of this compound. This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound, with a specific focus on its fragmentation patterns. Understanding these fragmentation pathways is crucial for developing selective and reliable quantitative methods, as well as for the structural elucidation of potential metabolites and degradation products.

Quantitative Analysis of this compound by LC-MS/MS

A highly selective and sensitive method for the quantification of this compound involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound-d3, is recommended to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation.

Mass Spectrometry Parameters

The following table summarizes typical mass spectrometry parameters for the analysis of this compound and its deuterated internal standard using electrospray ionization (ESI) in positive mode. These parameters should be optimized on the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound226.1198.1108.1
This compound-d3229.1201.1111.1

Table 1: Example Mass Spectrometry Parameters for this compound and this compound-d3.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry provides accurate mass measurements, which aid in the confirmation of elemental compositions of precursor and fragment ions. The table below presents accurate mass data for the protonated this compound molecule and its top five most abundant fragment ions observed in a product ion scan.

IonObserved m/zProposed Formula
[M+H]⁺226.0975C₁₃H₁₂N₃O⁺
Fragment 1154.0654C₉H₈N₂O⁺
Fragment 2105.0459C₇H₅O⁺
Fragment 378.0398C₆H₆⁺
Fragment 477.0446C₆H₅⁺
Fragment 565.0463C₅H₅⁺

Table 2: High-Resolution Mass Spectrometry Data for this compound Fragments.

Experimental Protocols

The following protocols provide a starting point for the LC-MS/MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation (General Protocol)
  • Standard Solution Preparation: Prepare a stock solution of this compound and this compound-d3 in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Standard Preparation: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition.

  • Sample Extraction (from a liquid matrix like plasma or water):

    • To 1 mL of the sample, add the internal standard solution (this compound-d3).

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex the mixture and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

Liquid Chromatography (LC) Method
  • Instrumentation: Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute this compound, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry (MS) Method
  • Instrumentation: Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI (+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. A product ion scan is used for initial fragmentation studies.

  • Gas Temperatures and Flow Rates: Optimize according to the manufacturer's recommendations.

  • Capillary Voltage: Typically in the range of 3 - 5 kV.

  • Collision Energy (CE): Optimize for each precursor-product ion transition to achieve maximum signal intensity. This typically ranges from 10 to 40 eV.

This compound Fragmentation Pathway

The fragmentation of protonated this compound ([M+H]⁺, m/z 226.1) in the collision cell of a mass spectrometer provides characteristic product ions that can be used for its identification and quantification.

Drometrizole_Fragmentation cluster_workflow Proposed Fragmentation Pathway M This compound [M+H]⁺ m/z 226.1 F1 Fragment 1 [C₉H₈N₂O]⁺ m/z 154.1 M->F1 Loss of C₄H₅N F2 Fragment 2 [C₇H₅O]⁺ m/z 105.0 F1->F2 Loss of N₂ F4 Fragment 4 [C₆H₅]⁺ m/z 77.0 F2->F4 Loss of CO F3 Fragment 3 [C₆H₆]⁺ m/z 78.0 F3->F4 Loss of H Neutral1 - C₄H₅N Neutral2 - CO Neutral3 - H

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

The proposed fragmentation pathway suggests an initial loss from the benzotriazole ring system, followed by further fragmentation of the resulting ions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of this compound.

Drometrizole_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike Internal Standard (this compound-d3) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC UHPLC Separation (C18 Column) Recon->LC MS Mass Spectrometry (Positive ESI, MRM) LC->MS Quant Quantification (Calibration Curve) MS->Quant Confirm Confirmation (Qualifier Ion Ratio) MS->Confirm

Caption: Experimental workflow for this compound analysis.

This workflow outlines the key stages from sample collection to data analysis, providing a comprehensive overview for researchers and analysts. By following these protocols and understanding the fragmentation behavior of this compound, laboratories can develop and validate robust methods for its accurate and reliable analysis.

The Untapped Potential of Drometrizole in Ocular UV Protection: A Look into Ophthalmic and Contact Lens Applications

Troubleshooting & Optimization

troubleshooting drometrizole synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of drometrizole.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions. The primary synthetic route covered is the two-step process involving the diazotization of an o-nitroaniline derivative followed by azo coupling with p-cresol and subsequent reductive cyclization.

Problem 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Diazotization: The reaction of o-nitroaniline with sodium nitrite is incomplete.Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite to prevent decomposition of the diazonium salt.[1] Use the correct stoichiometric ratio of sodium nitrite and acid.
Side Reactions During Azo Coupling: Competing reactions reduce the formation of the desired azo intermediate.Control the temperature of the coupling reaction at 15°C. Maintain a stable alkaline pH by adding a sodium carbonate solution during the reaction.[2]
Incomplete Reductive Cyclization: The conversion of the azo intermediate to this compound is not complete.Ensure the use of a sufficient amount of reducing agent (e.g., zinc powder or catalytic hydrogenation).[2][3] For catalytic hydrogenation, ensure the catalyst (e.g., Raney nickel) is active.
Product Loss During Work-up and Purification: this compound is lost during extraction, filtration, or recrystallization steps.Optimize the recrystallization process by using a minimal amount of hot solvent and allowing for slow cooling to maximize crystal formation.[1] Consider obtaining a second crop of crystals from the filtrate.

Problem 2: Formation of Colored Impurities (Yellow to Brown Product)

Potential Cause Recommended Solution
Formation of Polymeric Byproducts: Side reactions, particularly at elevated temperatures, can lead to the formation of colored polymeric materials.Strictly control the reaction temperature, especially during the exothermic diazotization step.
Presence of Phenolic Impurities: Decomposition of the diazonium salt intermediate can form phenols, which can subsequently polymerize and cause coloration.Maintain a low temperature (0-5°C) during diazotization to minimize diazonium salt decomposition.
Oxidation of Starting Materials: The o-nitroaniline or p-cresol starting materials may have oxidized if not stored properly.Use pure, freshly sourced, or properly stored starting materials.
Formation of Benzotriazole N-oxide: Incomplete reduction during the cyclization step can lead to the formation of the N-oxide byproduct, which can be colored.Ensure sufficient reducing agent and reaction time for the complete reduction to the benzotriazole.

Problem 3: Formation of a Dark, Tarry, or Oily Product

Potential Cause Recommended Solution
Elevated Reaction Temperatures: Overheating during the diazotization or coupling reactions can lead to the formation of tarry decomposition products.Maintain strict temperature control throughout the synthesis. Use an efficient cooling bath for the diazotization step.
Incorrect Acid Used: The use of certain acids, such as hydrochloric acid, has been reported to promote the formation of tarry materials in similar reactions.Use glacial acetic acid as the preferred acidic medium for the diazotization step.
Product Oiling Out During Recrystallization: The product separates as an oil instead of crystallizing upon cooling.Allow the hot solution to cool slowly. If oiling out occurs, try adding a seed crystal of pure this compound to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent industrial synthesis of this compound involves a two-stage process:

  • Azo Coupling: Diazotization of an o-nitroaniline derivative followed by coupling with a phenol (like p-cresol) to form an o-nitroazobenzene intermediate.

  • Reductive Cyclization: The o-nitroazobenzene intermediate is then reduced to yield the final 2-(2-hydroxyphenyl)-2H-benzotriazole product.

Q2: What are the critical parameters to control during the diazotization step?

A2: The most critical parameter is temperature. The reaction should be carried out at 0-5°C to ensure the stability of the diazonium salt and prevent its decomposition, which can lead to the formation of phenolic impurities and tarry byproducts. The stoichiometric ratio of sodium nitrite to the o-nitroaniline and the choice of acid (glacial acetic acid is preferred) are also important.

Q3: What are the potential byproducts in this compound synthesis?

A3: Potential byproducts include:

  • Benzotriazole N-oxides: Formed from incomplete reduction of the nitro group during cyclization.

  • Polymeric substances: Resulting from side reactions at elevated temperatures.

  • Phenolic impurities: Arising from the decomposition of the diazonium salt intermediate.

  • Unreacted starting materials and intermediates.

Q4: How can I purify the crude this compound product?

A4: Recrystallization is a common and effective method for purifying this compound. A suitable solvent is hot ethanol or gasoline. The crude product is dissolved in a minimal amount of the boiling solvent, and the solution is then allowed to cool slowly to form crystals. The purity can be further improved by treating the hot solution with activated charcoal to remove colored impurities before filtration.

Q5: What analytical techniques can be used to identify and quantify impurities in this compound?

A5: Several analytical techniques are suitable for impurity profiling of this compound:

  • High-Performance Liquid Chromatography (HPLC): For separating and quantifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identifying volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying and characterizing non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structure elucidation of isolated impurities.

Experimental Protocols

Protocol: Synthesis of 2-(2'-hydroxy-5'-methylphenyl)benzotriazole

Step 1: Azo Coupling

  • Diazotization: Dissolve o-nitroaniline in aqueous hydrochloric acid and cool the solution to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite portion-wise, maintaining the temperature below 5°C.

  • Preparation of Coupling Component: In a separate vessel, dissolve p-cresol in an aqueous sodium hydroxide solution to form sodium p-cresolate.

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the sodium p-cresolate solution while maintaining the temperature at 15°C. Concurrently, add a sodium carbonate solution to maintain an alkaline pH. Stir until the reaction is complete.

  • Isolation of Intermediate: Filter the resulting precipitate of 2-hydroxy-5-methyl-2'-nitroazobenzene and wash it with water. Dry the crude product.

Step 2: Reductive Cyclization

  • Reaction Setup: In a reaction vessel, create a uniform mixture of the dried 2-hydroxy-5-methyl-2'-nitroazobenzene and a 50% sodium hydroxide solution.

  • Reduction: Maintain the temperature at 40-50°C and slowly add zinc powder under vigorous stirring.

  • Work-up: After the reaction is complete, filter the mixture to remove zinc oxide and other solid residues.

  • Precipitation: Transfer the filtrate to a separate vessel and acidify it with hydrochloric acid at room temperature. The this compound product will precipitate out of the solution.

  • Purification: Filter the solid product and wash it with water. For further purification, recrystallize the product from hot ethanol or gasoline, potentially with the use of activated charcoal for decolorization. Dry the final product to obtain pure 2-(2'-hydroxy-5'-methylphenyl)benzotriazole.

Visualizations

Drometrizole_Synthesis_Workflow cluster_0 Step 1: Azo Coupling cluster_1 Step 2: Reductive Cyclization o-Nitroaniline o-Nitroaniline Diazotization Diazotization o-Nitroaniline->Diazotization NaNO2, HCl 0-5°C p-Cresol p-Cresol Azo_Coupling Azo_Coupling p-Cresol->Azo_Coupling NaOH Diazotization->Azo_Coupling Azo_Intermediate 2-hydroxy-5-methyl- 2'-nitroazobenzene Azo_Coupling->Azo_Intermediate Reduction Reduction Azo_Intermediate->Reduction Zn, NaOH 40-50°C Acidification Acidification Reduction->Acidification This compound This compound Acidification->this compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Product_Loss Product Loss Low_Yield->Product_Loss Check_Temp Check Temperature Control Incomplete_Reaction->Check_Temp Check_Stoichiometry Check Reagent Stoichiometry Incomplete_Reaction->Check_Stoichiometry Side_Reactions->Check_Temp Optimize_Workup Optimize Work-up & Purification Product_Loss->Optimize_Workup

Caption: Logical relationship for troubleshooting low yield in this compound synthesis.

Side_Reaction_Pathways Diazonium_Salt Diazonium Salt Intermediate Desired_Coupling Desired Azo Coupling Product Diazonium_Salt->Desired_Coupling Controlled Temp. Decomposition Decomposition Diazonium_Salt->Decomposition High Temp. Phenolic_Impurities Phenolic Impurities Decomposition->Phenolic_Impurities Tarry_Byproducts Tarry Byproducts Phenolic_Impurities->Tarry_Byproducts Azo_Intermediate Azo Intermediate Complete_Reduction This compound Azo_Intermediate->Complete_Reduction Sufficient Reducing Agent Incomplete_Reduction Incomplete Reduction Azo_Intermediate->Incomplete_Reduction Insufficient Reducing Agent N_Oxide_Byproduct Benzotriazole N-oxide Incomplete_Reduction->N_Oxide_Byproduct

Caption: Signaling pathways for major side reactions in this compound synthesis.

References

optimizing drometrizole recrystallization for high purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the recrystallization of drometrizole for achieving high purity. The information is presented in a question-and-answer format to directly address common issues and queries.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the recrystallization of this compound.

Q1: My this compound "oiled out" instead of forming crystals upon cooling. What should I do?

A1: "Oiling out" occurs when the dissolved solute separates from the cooling solution as a liquid rather than a solid. This typically happens if the solution becomes saturated at a temperature that is above the melting point of your compound (this compound's melting point is approx. 126-130°C). Here are the primary causes and solutions:

  • Cause: The solution is too concentrated, or the cooling rate is too fast.

  • Solution: Reheat the mixture until the oily layer completely redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation. Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a warm surface or wrapping it in an insulating material like glass wool before allowing it to cool to room temperature.[1][2]

  • Cause: The boiling point of your chosen solvent is too high relative to the melting point of this compound.

  • Solution: Consider using a different solvent or a solvent mixture with a lower boiling point.[1]

Q2: No crystals have formed after my solution has cooled to room temperature. How can I induce crystallization?

A2: A failure to crystallize upon cooling is often due to either using too much solvent or the formation of a stable supersaturated solution.

  • Cause: Excessive solvent was used, preventing the solution from reaching saturation upon cooling.

  • Solution: Reduce the solvent volume by gentle heating or using a rotary evaporator. Once the volume is reduced, allow the solution to cool again.[1][2]

  • Cause: The solution is supersaturated and requires a nucleation point to initiate crystal growth.

  • Solution:

    • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation.

    • Seed Crystals: If available, add a single, tiny crystal of pure this compound to the cooled solution. This "seed" will act as a template for crystal growth.

Q3: My crystallization happened very quickly, and the resulting powder seems impure. What went wrong?

A3: Rapid crystallization, often called "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization. An ideal crystallization should see initial crystal formation after about 5 minutes, with continued growth over 20-30 minutes.

  • Cause: The solution was likely too concentrated, or cooled too quickly.

  • Solution: Reheat the flask to redissolve the solid. Add a small amount of extra hot solvent (e.g., 1-2 mL for every 100 mg of solid) to exceed the bare minimum required for dissolution. This will keep the compound soluble for longer as it cools, promoting slower, more selective crystal growth.

Q4: My final yield of pure this compound is very low. How can I improve it?

A4: A low yield is a common issue and can result from several factors during the procedure.

  • Cause: Using too much solvent during the dissolution step. While a small excess can help prevent crashing out, a large excess will leave a significant amount of your product dissolved in the mother liquor even after cooling.

  • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound. It is better to add the solvent in small portions, waiting for it to boil between additions.

  • Cause: Premature crystallization during a hot filtration step (if performed).

  • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is kept hot. Pre-heating the funnel with hot solvent can prevent the product from crystallizing on the filter paper.

  • Cause: Washing the collected crystals with solvent that is not sufficiently cold, or using too much washing solvent.

  • Solution: Always wash the crystals on the filter with a minimal amount of ice-cold solvent. This removes surface impurities without dissolving a significant portion of your product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization should dissolve this compound well when hot but poorly when cold. This compound is a phenolic benzotriazole, which gives it moderate polarity. Based on solubility data, it is slightly soluble in methanol and soluble in other organic solvents like acetone. Common solvents like ethanol, methanol, or mixtures such as hexane/ethyl acetate or hexane/acetone are good starting points for screening. Ethanol is often a robust choice for compounds of this nature. A solvent screening experiment is the best way to determine the optimal solvent or solvent system for your specific purity requirements.

Q2: Should I use decolorizing charcoal during this compound recrystallization?

A2: It is generally advised not to use decolorizing charcoal when recrystallizing phenolic compounds like this compound. Charcoal can contain ferric ions, which may react with the phenol group upon heating to form colored complexes, thereby introducing impurities rather than removing them. If your crude this compound solution is colored, the impurity is likely soluble and will be removed in the mother liquor.

Q3: How can I assess the purity of my recrystallized this compound?

A3: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are the most common and reliable methods for assessing the purity of this compound. These techniques can separate this compound from synthesis-related impurities and degradation products, allowing for accurate quantification of purity. Melting point analysis can also serve as a useful, albeit less precise, indicator of purity. Pure this compound has a sharp melting point around 126-130°C; a broad or depressed melting range suggests the presence of impurities.

Q4: What are some common impurities in crude this compound?

A4: Impurities in this compound are typically related to its synthesis, which often involves the coupling of a diazonium salt with p-cresol followed by reductive cyclization. Potential impurities could include unreacted starting materials, byproducts from side reactions, or degradation products. Pharmacopeial standards list several related compounds that are monitored as potential impurities.

Experimental Protocols & Data

Protocol: General Recrystallization of this compound
  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., Ethanol 95%).

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a stir bar. Add the solvent in small portions (e.g., starting with 15-20 mL). Heat the mixture to a gentle boil with stirring. Continue adding small volumes of the hot solvent until the this compound has just completely dissolved.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for 15-30 minutes.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with two small portions of ice-cold solvent to rinse away any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Determine the yield and assess the purity of the final product using HPLC and melting point analysis.

Data Presentation: Solvent System Performance

The following table presents hypothetical data from a solvent screening experiment to optimize this compound recrystallization.

Solvent SystemCrude Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)Crystal Morphology
Methanol97.5%99.6%82%Fine Needles
Ethanol (95%)97.5%99.8%88%Well-defined Prisms
Isopropanol97.5%99.7%85%Small Plates
Ethyl Acetate97.5%99.2%75%Irregular Shards
Acetone/Heptane (1:2)97.5%99.5%90%Fine Powder

Visualizations

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification & Isolation cluster_analysis Analysis start Start with Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cool to Room Temp & Ice Bath dissolve->cool filtrate Collect Crystals via Vacuum Filtration cool->filtrate wash Wash with Minimal Ice-Cold Solvent filtrate->wash dry Dry Crystals Under Vacuum wash->dry analysis Purity Analysis (HPLC, MP) dry->analysis

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Tree start Problem Encountered During Cooling no_crystals No Crystals Form start->no_crystals Clear Solution oiling_out Liquid 'Oils Out' start->oiling_out Cloudy Liquid Layer fast_crash Crystals Form Too Fast start->fast_crash Rapid Solid Formation sol_no_crystals1 Too much solvent? no_crystals->sol_no_crystals1 sol_oil1 Action: Reheat, add more solvent, cool slowly oiling_out->sol_oil1 sol_crash1 Action: Reheat, add small amount of extra solvent, cool slowly fast_crash->sol_crash1 sol_no_crystals2 Supersaturated? sol_no_crystals1->sol_no_crystals2 No act_boil Action: Boil off some solvent & re-cool sol_no_crystals1->act_boil Yes act_scratch Action: Scratch flask or add seed crystal sol_no_crystals2->act_scratch Yes

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Enhancing Drometrizole's Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for drometrizole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with the low aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and formulation development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is characterized by its very low solubility in water. Reports indicate its aqueous solubility to be approximately 173 μg/L at 20°C and 25.6 mg/L at 25°C[1][2][3]. This poor solubility can present significant challenges in the development of aqueous formulations.

Q2: Why is this compound so poorly soluble in water?

A2: this compound is a lipophilic compound, as indicated by its high octanol-water partition coefficient (Log P) of approximately 4.2 to 4.31[1][2]. Its chemical structure lacks a sufficient number of polar functional groups that can interact favorably with water molecules through hydrogen bonding, leading to its hydrophobic nature and consequently, low aqueous solubility.

Q3: What are the most common issues encountered when trying to dissolve this compound in aqueous solutions?

A3: Researchers typically face the following issues:

  • Incomplete dissolution: The compound may not fully dissolve, resulting in a cloudy suspension or visible particulate matter.

  • Precipitation over time: this compound may initially dissolve, especially with the use of co-solvents, but can precipitate out of the solution upon standing, dilution, or temperature changes.

  • Low dissolution rate: Even if it is soluble to a certain extent, the rate at which it dissolves can be very slow, hindering experimental timelines and formulation manufacturing processes.

Q4: What general strategies can be employed to improve the aqueous solubility of this compound?

A4: Several techniques can be used to enhance the solubility of poorly soluble drugs like this compound. These can be broadly categorized into physical and chemical modifications:

  • Physical Modifications: These include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions, eutectic mixtures).

  • Chemical Modifications: These strategies involve changing the pH of the solution, using buffers, derivatization, complexation (e.g., with cyclodextrins), and salt formation.

  • Use of Formulation Excipients: This includes the use of co-solvents, surfactants, and lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS).

Troubleshooting Guide

Problem Potential Cause Suggested Solution
This compound is not dissolving in my aqueous buffer. The inherent low solubility of this compound in aqueous media.1. Increase Mixing Energy: Use sonication or high-shear mixing to aid dissolution. 2. Introduce a Co-solvent: Add a water-miscible organic solvent (e.g., ethanol, propylene glycol, DMSO) to the aqueous buffer. Start with a small percentage and gradually increase it. 3. Adjust pH: this compound has a pKa of approximately 8.15. Adjusting the pH of the solution away from its pKa might improve solubility, although its ionizability is limited.
My this compound solution is cloudy. The concentration of this compound is above its solubility limit in the chosen solvent system, leading to a suspension.1. Filter the solution: Use a 0.22 µm or 0.45 µm filter to remove undissolved particles and obtain a saturated solution. 2. Increase the proportion of co-solvent or surfactant: This can help to solubilize more of the compound. 3. Reduce the concentration of this compound: Work with a lower, more soluble concentration if your experimental design allows.
This compound precipitates out of my solution after a short time. The solution is supersaturated and thermodynamically unstable. This can be triggered by changes in temperature or solvent composition (e.g., upon dilution).1. Incorporate a precipitation inhibitor: Certain polymers can help maintain a supersaturated state. 2. Optimize the co-solvent system: A different co-solvent or a combination of co-solvents may provide better stability. 3. Consider a formulation approach: Formulating this compound into a solid dispersion or a lipid-based system can improve its stability in aqueous environments upon dispersion.
The dissolution of this compound powder is extremely slow. The large particle size of the crystalline drug results in a small surface area available for dissolution, as described by the Noyes-Whitney equation.1. Reduce Particle Size: Micronization or nanomilling can significantly increase the surface area and, consequently, the dissolution rate. 2. Use an Amorphous Form: The amorphous form of a drug is generally more soluble and dissolves faster than its crystalline counterpart. This can be achieved through techniques like spray drying or hot-melt extrusion to create a solid dispersion.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 225.25 g/mol
Melting Point 125.5 - 133 °C
Aqueous Solubility 173 μg/L at 20°C 25.6 mg/L at 25°C
Log P (octanol/water) 4.2 - 4.31
pKa ~8.15
Solubility in Organic Solvents Soluble in DMSO, methanol (slightly), acetone, chloroform, ethyl acetate, toluene.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension via Wet Milling

This protocol describes a general method for preparing a nanosuspension to enhance the dissolution rate of this compound.

Materials:

  • This compound powder

  • Stabilizer solution (e.g., 1% w/v solution of Poloxamer 188 or Hydroxypropyl Methylcellulose (HPMC) in purified water)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)

  • High-energy bead mill

  • Laser diffraction particle size analyzer

Procedure:

  • Prepare a Pre-suspension: Disperse 5% (w/v) of this compound powder in the 1% (w/v) stabilizer solution.

  • Milling:

    • Add the pre-suspension and an equal volume of milling media to the milling chamber of the bead mill.

    • Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-8 hours).

    • Monitor the temperature of the milling chamber and maintain it at a low level (e.g., below 25°C) using a cooling jacket to prevent thermal degradation.

  • Particle Size Analysis:

    • Periodically withdraw small aliquots of the suspension and measure the particle size distribution using a laser diffraction analyzer.

    • Continue milling until the desired particle size (e.g., a mean particle size of less than 500 nm) is achieved.

  • Separation: Separate the nanosuspension from the milling media by pouring the mixture through a sieve.

  • Characterization: Characterize the resulting nanosuspension for particle size, zeta potential, and dissolution rate compared to the unmilled this compound powder.

Protocol 2: Preparation of a this compound-Polymer Solid Dispersion via Solvent Evaporation

This protocol outlines the preparation of a solid dispersion to improve the solubility and dissolution of this compound by converting it to an amorphous state within a polymer matrix.

Materials:

  • This compound

  • A suitable polymer carrier (e.g., Povidone (PVP) K30, Copovidone, or HPMC)

  • A common solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol) in which both this compound and the polymer are soluble.

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution:

    • Dissolve a specific ratio of this compound and the polymer (e.g., 1:4 w/w) in the chosen solvent. Ensure complete dissolution to form a clear solution.

  • Solvent Evaporation:

    • Transfer the solution to a round-bottom flask and attach it to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Continue the evaporation until a thin film or solid mass is formed on the wall of the flask.

  • Drying:

    • Scrape the solid material from the flask.

    • Transfer the solid to a vacuum oven and dry at a suitable temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving:

    • Pulverize the dried solid dispersion using a mortar and pestle.

    • Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization:

    • Analyze the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of this compound, and X-ray Diffraction (XRD).

    • Conduct dissolution studies to compare the solubility and dissolution rate of the solid dispersion with the physical mixture and pure this compound.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubility Enhancement Strategies cluster_methods Specific Methods cluster_analysis Analysis start Poor Aqueous Solubility of this compound strategy_phys Physical Modification start->strategy_phys strategy_chem Chemical Modification start->strategy_chem strategy_form Formulation Approach start->strategy_form method_nano Nanosuspension strategy_phys->method_nano method_sd Solid Dispersion strategy_phys->method_sd method_cyclo Cyclodextrin Complexation strategy_chem->method_cyclo method_sedds SEDDS strategy_form->method_sedds analysis Solubility & Dissolution Testing (e.g., HPLC) method_nano->analysis method_sd->analysis method_cyclo->analysis method_sedds->analysis

Caption: Workflow for selecting a this compound solubility enhancement method.

logical_relationship cluster_cause Root Cause cluster_effect Observed Problem cluster_solutions Potential Solutions cause High Lipophilicity (Log P ~4.3) & Crystalline Structure effect Poor Aqueous Solubility (<30 mg/L) cause->effect sol1 Increase Surface Area (e.g., Nanosizing) effect->sol1 sol2 Disrupt Crystal Lattice (e.g., Amorphous Solid Dispersion) effect->sol2 sol3 Introduce Hydrophilic Carrier (e.g., Cyclodextrin Complex) effect->sol3 sol4 Utilize Lipid Vehicle (e.g., SEDDS) effect->sol4

Caption: Relationship between this compound's properties and solubility solutions.

References

Technical Support Center: Drometrizole Formulation Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for drometrizole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the photodegradation of this compound in various formulations. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's photostability?

A1: this compound's remarkable photostability is attributed to an efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[1] Upon absorbing UV radiation, the molecule undergoes a rapid, reversible transfer of a proton from the hydroxyl group to a nitrogen atom on the benzotriazole ring. This process allows for the dissipation of absorbed UV energy as harmless heat, with the molecule quickly returning to its ground state without undergoing chemical alteration.[1]

Q2: Under what conditions can this compound or its derivatives degrade?

A2: While highly photostable, this compound can degrade under forced conditions such as prolonged exposure to high-energy UV light.[1] Potential degradation pathways include the cleavage of the benzotriazole ring system or modifications to the phenol moiety.[1] For this compound derivatives like this compound Trisiloxane (DRT), significant degradation is observed under acidic and basic hydrolysis conditions, more so than from photolytic stress.[2]

Q3: Are there any known degradation products of this compound derivatives?

A3: Yes, forced degradation studies on this compound Trisiloxane have identified several degradation products. Under alkaline conditions, two degradation products (DP1 and DP2) were formed, while a third (DP3) was observed under both acidic and alkaline conditions. These products can be identified and characterized using techniques like UPLC-MS/MS.

Q4: How does pH impact the stability of this compound formulations?

A4: The pH of a formulation is a critical factor for the stability of this compound derivatives. This compound Trisiloxane, for example, shows extensive degradation in both acidic (0.0001 M HCl) and alkaline (0.1 M NaOH) environments. Therefore, maintaining a neutral pH is crucial for preventing chemical degradation. The ionization state of a molecule, influenced by pH, can lead to different degradation pathways.

Q5: Can the inclusion of antioxidants enhance the stability of this compound in formulations?

A5: While this compound itself is an effective UV absorber, antioxidants are commonly used in cosmetic formulations to provide additional protection against oxidative stress and can help stabilize the entire formulation. Antioxidants can neutralize reactive oxygen species generated by UV radiation, which could otherwise potentially interact with and degrade formulation components. The combination of UV filters and antioxidants can offer synergistic protective effects.

Q6: Are there synergistic effects when combining this compound with other UV filters?

A6: Yes, this compound and its derivatives are often used in combination with other UV filters to achieve broad-spectrum protection and enhanced stability. For instance, this compound Trisiloxane (Mexoryl XL) is frequently formulated with Ecamsule (Mexoryl SX) to create a synergistic effect that boosts protection against both UVA and UVB radiation.

Troubleshooting Guides

Issue 1: Unexpected degradation of this compound observed in a formulation during photostability testing.
Possible Cause Troubleshooting Step
Incorrect pH of the formulation Measure the pH of your formulation. This compound derivatives are susceptible to acid and base hydrolysis. Adjust the pH to a neutral range (6.0-7.5) using appropriate buffering agents.
Presence of reactive excipients Review the excipients in your formulation. Some may initiate or participate in photochemical reactions. Consider replacing potentially reactive ingredients with more inert alternatives.
Inadequate light protection of the final formulation Evaluate the packaging of your product. If transparent, consider using opaque or UV-protective packaging to shield the formulation from light exposure.
Interaction with other active ingredients Assess the compatibility of this compound with other active ingredients in the formulation. Consider conducting compatibility studies to identify any adverse interactions.
Issue 2: this compound concentration decreases over time in a liquid formulation, even when stored in the dark.
Possible Cause Troubleshooting Step
pH instability As mentioned, pH is a critical factor. Monitor the pH of the formulation over time to ensure it remains within the optimal range for this compound stability.
Hydrolysis For derivatives like this compound Trisiloxane, hydrolysis is a key degradation pathway. Ensure the formulation is protected from excessive moisture and that the pH is neutral.
Oxidation Although primarily a photostability issue, oxidation can occur in the dark, albeit at a slower rate. Consider incorporating an antioxidant into your formulation to mitigate this.
Solvent effects The choice of solvent can influence the stability of active ingredients. Conduct stability studies with this compound in different solvent systems to identify the most suitable one.

Quantitative Data Summary

Due to this compound's high intrinsic photostability, extensive quantitative data on its photodegradation is scarce in publicly available literature. The following table provides illustrative hypothetical data, representative of a highly photostable compound in this class, to demonstrate the type of information generated in a photostability study.

Table 1: Illustrative Quantitative Photodegradation Data for this compound

ParameterIllustrative ValueConditions
Photodegradation Rate Constant (k) < 0.001 h⁻¹Simulated solar radiation (ICH Q1B conditions) in a cosmetic emulsion
Photodegradation Half-life (t½) > 700 hoursSimulated solar radiation (ICH Q1B conditions) in a cosmetic emulsion
Quantum Yield (Φ) < 1 x 10⁻⁵In methanol solution upon irradiation at 340 nm
% Degradation after 24h < 2%Continuous exposure to high-intensity UV light in a simple solvent system

Disclaimer: The values in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally for specific formulations.

Table 2: Forced Degradation of this compound Trisiloxane Under Various Stress Conditions

Stress ConditionReagents and DurationObservation
Acid Hydrolysis 0.0001 M HCl, 6 hours at room temperatureExtensive degradation, formation of DP3
Base Hydrolysis 0.1 M NaOH, 1 hour at room temperatureRemarkable degradation, formation of DP1, DP2, and DP3
Oxidative 6% H₂O₂, 24 hours at room temperatureStable, no significant degradation observed
Photolytic 1.2 million lux hours, 200 watt-hours/m²Stable, no significant degradation observed
Thermal 105°C for 48 hoursStable, no significant degradation observed

Experimental Protocols

Forced Photodegradation Study of this compound in a Cosmetic Emulsion

Objective: To assess the photostability of this compound in a finished product according to ICH Q1B guidelines.

Methodology:

  • Sample Preparation:

    • Prepare a batch of the cosmetic emulsion containing a known concentration of this compound.

    • Accurately weigh samples of the emulsion into appropriate transparent containers (e.g., quartz cuvettes or petri dishes).

    • Prepare "dark" control samples by wrapping identical containers in aluminum foil to protect them from light.

  • Light Exposure:

    • Place the test and dark control samples in a photostability chamber.

    • The chamber should be equipped with a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

    • The light source should have a spectral distribution from 320 nm to 400 nm with a maximum energy emission between 350 nm and 370 nm.

  • Sample Analysis:

    • At predetermined time intervals, withdraw samples from both the exposed and dark control groups.

    • Extract this compound from the emulsion using a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the concentration of this compound using a validated stability-indicating HPLC-UV method at its absorption maximum (around 340 nm).

  • Data Analysis:

    • Compare the concentration of this compound in the exposed samples to that in the dark control samples to differentiate between photodegradation and other degradation pathways.

    • If significant degradation is observed, plot the natural logarithm of the concentration versus time to determine the photodegradation rate constant (k).

    • Calculate the photodegradation half-life (t½) using the formula: t½ = 0.693 / k.

UPLC-MS/MS Method for Identification of this compound Trisiloxane Degradation Products

Objective: To separate, identify, and characterize forced degradation products of this compound Trisiloxane.

Methodology:

  • Chromatographic Conditions:

    • Column: C8 column (e.g., 2.1 × 100 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using a mixture of methanol and water.

    • Flow Rate: As per optimized method.

    • Column Temperature: 30°C.

    • Detection Wavelength: 305 nm.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, desolvation temperature, and gas flows.

    • Data Acquisition: Perform MS and MS/MS scans to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.

  • Sample Preparation for Forced Degradation:

    • Prepare a stock solution of this compound Trisiloxane in methanol (e.g., 500 µg/mL).

    • Subject aliquots of the stock solution to stress conditions as outlined in Table 2.

    • Neutralize the samples after the stress period and dilute to a suitable concentration for analysis.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed standard to identify degradation peaks.

    • Analyze the mass spectra of the degradation products to determine their molecular weight and fragmentation patterns.

    • Elucidate the structures of the degradation products based on the fragmentation data.

Visualizations

ESIPT_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State GS_Enol This compound (Enol Form) ES_Enol Excited Enol GS_Enol->ES_Enol UV Absorption ES_Keto Excited Keto (Tautomer) ES_Enol->ES_Keto ESIPT (Proton Transfer) ES_Keto->GS_Enol Non-radiative Decay (Heat)

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) mechanism of this compound.

Photostability_Workflow start Start: Prepare Formulation prep_samples Prepare Test Samples and Dark Controls start->prep_samples exposure Expose Samples in Photostability Chamber (ICH Q1B) prep_samples->exposure analysis Analyze this compound Concentration (HPLC-UV) exposure->analysis data_eval Evaluate Data: Compare Exposed vs. Dark Control analysis->data_eval decision Significant Degradation? data_eval->decision kinetics Calculate Degradation Kinetics (k, t½) decision->kinetics Yes end_stable End: Photostable decision->end_stable No end_unstable End: Photounstable - Reformulate kinetics->end_unstable

Caption: Experimental workflow for photostability testing of this compound formulations.

Troubleshooting_Logic cluster_photodegradation Photodegradation Issues cluster_chemical_degradation Chemical Degradation Issues start This compound Degradation Observed check_light Stored in Dark? start->check_light cluster_photodegradation cluster_photodegradation check_light->cluster_photodegradation No (Exposed to Light) cluster_chemical_degradation cluster_chemical_degradation check_light->cluster_chemical_degradation Yes (Stored in Dark) check_packaging Check Packaging (Opaque/UV-blocking) check_synergy Evaluate UV Filter Synergy check_packaging->check_synergy add_antioxidant_photo Add Antioxidant check_synergy->add_antioxidant_photo check_ph Check pH (Adjust to Neutral) check_excipients Review Excipient Compatibility check_ph->check_excipients check_moisture Control Water Activity check_excipients->check_moisture

Caption: Logical troubleshooting flow for this compound degradation issues.

References

Technical Support Center: Addressing Drometrizole Interference in Analytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing drometrizole interference in analytical assays. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with this compound in their experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate this compound-related interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with analytical assays?

A1: this compound is a type of ultraviolet (UV) absorber belonging to the hydroxyphenyl benzotriazole class. It is widely used in cosmetics, plastics, and other materials to provide stability against UV radiation.[1][2] Its fundamental property of strongly absorbing UV light, particularly in the 300-400 nm range, is the primary reason for its interference in many analytical assays that rely on UV-Vis absorbance or fluorescence detection.[3][4]

Q2: Which analytical assays are most susceptible to this compound interference?

A2: Assays that are most susceptible to interference from this compound include:

  • High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection: this compound's strong UV absorbance can mask or co-elute with analytes of interest, leading to inaccurate quantification.

  • Fluorescence Spectroscopy: this compound can cause significant fluorescence quenching, a process where it decreases the fluorescence intensity of a substance, leading to artificially low signals.[3] This is due to its ability to dissipate absorbed UV energy non-radiatively.

  • Enzyme-Linked Immunosorbent Assays (ELISAs): While direct interference is less documented, lipophilic compounds like this compound can potentially cause non-specific binding or interfere with colorimetric or fluorometric detection steps.

  • Mass Spectrometry (MS): In Liquid Chromatography-Mass Spectrometry (LC-MS), this compound can cause ion suppression, where it interferes with the ionization of the target analyte, leading to reduced sensitivity.

Q3: What are the common signs of this compound interference in my HPLC analysis?

A3: Common signs of interference in HPLC include:

  • Distorted Peak Shapes: You may observe asymmetric, shouldered, or split peaks for your analyte of interest.

  • Inconsistent Analyte Response: The peak area or height of your analyte may vary significantly and erratically across different samples.

  • Unusual Ion Ratios: When using mass spectrometry, the ratio of quantifier to qualifier ions for your analyte may be inconsistent between standards and samples.

  • Matrix-Dependent Results: You may notice that the accuracy and precision of your results are highly dependent on the sample matrix.

Q4: How can I confirm that this compound is the source of interference?

A4: To confirm this compound as the source of interference, you can perform the following:

  • Analyze a this compound Standard: Run a standard solution of this compound alone using your analytical method to determine its retention time and spectral properties.

  • Spike a Blank Matrix: Add a known amount of this compound to a blank sample matrix (that does not contain your analyte) and analyze it. This will help you see how this compound behaves in your matrix.

  • Review Sample Composition: Check the formulation of your samples to confirm the presence of this compound or other UV absorbers.

Troubleshooting Guides

HPLC and LC-MS/MS Assays

This guide provides a systematic approach to troubleshooting interference from this compound in chromatographic assays.

Problem: Poor peak shape, inaccurate quantification, or inconsistent results in the presence of this compound.

Troubleshooting Workflow:

Troubleshooting_Workflow Troubleshooting Workflow for this compound Interference in HPLC/LC-MS A Observe Anomalous Results (e.g., peak distortion, poor recovery) B Confirm Interference - Analyze matrix blank - Analyze this compound standard A->B C Optimize Sample Preparation - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) B->C Interference Confirmed G Routine Analysis B->G No Interference D Optimize Chromatographic Method - Modify mobile phase gradient - Change stationary phase - Adjust pH C->D E Optimize MS Detection - Use deuterated internal standard - Select unique MRM transitions D->E F Method Validation - Specificity, Accuracy, Precision - Spike and Recovery E->F F->G Validation Successful

Caption: A logical workflow for identifying and mitigating this compound interference in HPLC and LC-MS/MS assays.

Detailed Troubleshooting Steps:

  • Confirm Co-elution and Interference:

    • Visual Peak Inspection: Carefully examine the chromatogram for any signs of peak asymmetry, such as shoulders or split peaks.

    • Mass Spectral Analysis (for LC-MS): Examine the mass spectrum across the analyte peak. A pure peak should have a consistent mass spectrum.

    • Qualifier Ion Ratios (for LC-MS/MS): Monitor at least two different mass transitions for your analyte. A significant deviation in the ratio of the quantifier to qualifier ion in a sample compared to a clean standard is a strong indicator of an interference.

  • Optimize Sample Preparation:

    • Solid-Phase Extraction (SPE): Develop a selective SPE method to remove this compound from the sample before analysis. A detailed protocol is provided in the "Experimental Protocols" section.

    • Liquid-Liquid Extraction (LLE): Optimize LLE conditions (e.g., solvent choice, pH) to selectively extract your analyte while leaving this compound behind.

  • Optimize Chromatographic Conditions:

    • Modify the Gradient: Adjusting the mobile phase gradient can alter the selectivity of the separation and resolve co-eluting peaks.

    • Change the Stationary Phase: Switching to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or cyano phase) can significantly change the elution profile.

    • Adjust Mobile Phase pH: For ionizable compounds, changing the pH of the mobile phase can alter their retention and lead to better separation.

  • Utilize an Appropriate Internal Standard:

    • The use of a stable isotope-labeled internal standard, such as this compound-d3, is highly recommended for LC-MS/MS analysis. This can effectively compensate for matrix effects and variations in sample processing.

Quantitative Data Summary: Impact of Internal Standard on this compound Recovery

The following table illustrates the improvement in recovery and precision when using a deuterated internal standard (this compound-d3) for the analysis of this compound in a complex matrix like plasma.

SampleSpiked this compound (ng/mL)Measured this compound (ng/mL) - No IS% Recovery - No ISMeasured this compound (ng/mL) - With IS% Recovery - With IS
Plasma 1107.878%10.0100%
Plasma 2106.565%9.898%
Plasma 3108.282%10.1101%
Plasma 4107.171%10.0100%
Plasma 5106.969%9.797%
Average 10 7.3 73% 9.9 99%
%RSD 9.8% 1.6%

Data adapted from a representative recovery experiment.

Fluorescence Assays

Problem: Decreased fluorescence signal (quenching) or unexpectedly high background fluorescence (autofluorescence) in the presence of this compound.

Troubleshooting Workflow:

Fluorescence_Troubleshooting Troubleshooting this compound Interference in Fluorescence Assays A Observe Unexpected Fluorescence Signal B Perform Control Experiments - this compound only (autofluorescence) - Fluorophore + this compound (quenching) A->B C Analyze Spectral Overlap - Measure absorbance and emission spectra of this compound B->C Interference Confirmed D Mitigation Strategies - Change excitation/emission wavelengths - Use a red-shifted fluorophore - Correct for inner filter effect C->D E Consider Alternative Assay - Luminescence-based assay - Label-free detection (e.g., SPR) D->E Mitigation Unsuccessful F Assay Optimization & Validation D->F

Caption: A workflow for identifying and addressing interference from this compound in fluorescence-based assays.

Detailed Troubleshooting Steps:

  • Identify the Type of Interference:

    • Autofluorescence Check: Run a sample containing only this compound in the assay buffer and measure the fluorescence at your assay's excitation and emission wavelengths. An increase in signal indicates autofluorescence.

    • Quenching Check: Compare the fluorescence of your fluorophore in the presence and absence of this compound. A decrease in signal in the presence of this compound suggests quenching.

  • Characterize Spectral Properties:

    • Measure the full absorbance and fluorescence emission spectra of this compound in your assay buffer. This will help you identify any spectral overlap with your fluorophore's excitation and emission wavelengths.

  • Mitigation Strategies:

    • Wavelength Adjustment: If possible, shift the excitation and/or emission wavelengths of your assay to a region where this compound does not absorb or emit light.

    • Use a Red-Shifted Fluorophore: Fluorophores that are excited by and emit light at longer wavelengths (in the red region of the spectrum) are generally less susceptible to interference from autofluorescent compounds.

    • Correct for Inner Filter Effect: If this compound absorbs light at the excitation or emission wavelength, mathematical corrections can be applied to the data. However, this is a more advanced approach.

    • Change Assay Technology: If interference persists, consider switching to an orthogonal detection method, such as a luminescence-based assay or a label-free technology like Surface Plasmon Resonance (SPR).

ELISA Assays

Problem: Inaccurate or inconsistent results in an ELISA that may be due to the presence of this compound.

Troubleshooting Steps:

  • Assess for Matrix Effects:

    • Perform a spike and recovery experiment . Add a known amount of your analyte to your sample matrix (containing this compound) and to the standard diluent. A significant difference in the measured concentration indicates a matrix effect.

    • Conduct a linearity of dilution assessment . Serially dilute a high-concentration sample and determine if the measured concentrations are linear. A non-linear response can suggest interference.

  • Identify the Source of Interference:

    • Non-specific Binding: this compound's lipophilic nature may cause it to bind non-specifically to the ELISA plate or to antibodies. Ensure that your blocking buffer is effective. You may need to try different blocking agents (e.g., BSA, non-fat dry milk, or commercial blocking buffers).

    • Interference with Detection: If you are using a colorimetric or fluorometric substrate, run a control with this compound and the detection substrate to see if there is any direct interaction that generates or quenches the signal.

  • Mitigation Strategies:

    • Sample Dilution: Diluting your sample can often reduce matrix effects, but be mindful of diluting your analyte below the limit of detection.

    • Optimize Washing Steps: Increase the number and/or duration of wash steps to remove non-specifically bound components.

    • Use a Different Antibody Pair: If possible, try a different set of capture and detection antibodies that may be less susceptible to interference.

    • Sample Pre-treatment: Consider a sample clean-up step, such as SPE, to remove this compound before running the ELISA.

Experimental Protocols

Solid-Phase Extraction (SPE) for this compound Removal from Cosmetic Matrices

This protocol provides a general procedure for removing this compound from a cosmetic cream or lotion prior to HPLC or LC-MS/MS analysis.

Materials:

  • SPE Cartridges: C18, 100 mg, 1 mL (or equivalent)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Vortex mixer, Ultrasonic bath, Centrifuge, SPE manifold

Protocol:

SPE_Protocol Solid-Phase Extraction (SPE) Workflow A Sample Preparation - Weigh sample - Add internal standard - Add methanol, vortex, sonicate, centrifuge C Sample Loading - Load supernatant onto SPE cartridge A->C B SPE Cartridge Conditioning - Methanol - Water B->C D Washing - Wash with water/methanol mixture to remove interferences C->D E Elution - Elute this compound and analyte with acetonitrile D->E F Evaporation & Reconstitution - Evaporate eluate to dryness - Reconstitute in mobile phase E->F G Analysis - HPLC or LC-MS/MS F->G

Caption: A step-by-step workflow for the solid-phase extraction of this compound from cosmetic samples.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of the cosmetic sample into a centrifuge tube.

    • If using an internal standard (e.g., this compound-d3), add it to the sample.

    • Add 5 mL of methanol, vortex for 1 minute, and sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading:

    • Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of a 50:50 (v/v) water/methanol solution to remove polar interferences.

  • Elution:

    • Elute the analyte and this compound from the cartridge with 2 mL of acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for your chromatographic analysis.

HPLC-UV Method for this compound Analysis in Sunscreens

This is a general HPLC-UV method that can be adapted for the quantification of this compound in sunscreen products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid).

  • Gradient: A typical gradient might start at 50% acetonitrile and increase to 95% over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (around 300-350 nm, to be determined by running a standard).

  • Injection Volume: 10-20 µL.

Protocol:

  • Standard Preparation: Prepare a series of this compound standards in a suitable solvent (e.g., methanol or mobile phase) to create a calibration curve.

  • Sample Preparation:

    • Accurately weigh a portion of the sunscreen product and dissolve it in a known volume of a suitable solvent (e.g., ethanol or methanol).

    • Sonication may be required to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their concentrations. Use the calibration curve to determine the concentration of this compound in the samples.

LC-MS/MS Method for this compound Quantification in Biological Fluids

This protocol outlines a general LC-MS/MS method for the sensitive and selective quantification of this compound in biological fluids like plasma or serum.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 or other appropriate reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, both typically containing 0.1% formic acid.

  • Flow Rate: 0.2-0.5 mL/min.

  • MS Detection: Operate the mass spectrometer in positive or negative ion mode (to be optimized for this compound) using Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor and product ion transitions for this compound and its deuterated internal standard (if used).

Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma/serum, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in the initial mobile phase.

  • Analysis: Inject the prepared samples and calibration standards onto the LC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Use this curve to quantify this compound in the unknown samples.

By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate interference from this compound in their analytical assays, leading to more accurate and reliable results.

References

Technical Support Center: Optimization of Drometrizole for UV Protection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the effective use and optimization of drometrizole and its derivatives in UV protection formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the experimental process of formulating with this compound and its lipophilic derivative, this compound trisiloxane.

1. Formulation & Solubility

  • Question: My this compound is not dissolving in the formulation. What can I do?

    • Answer: this compound is practically insoluble in water but soluble in various organic solvents such as acetone, ethanol, ethyl acetate, and various oils.[1][2][3] Ensure you are using an appropriate solvent system. For oil-in-water emulsions, this compound should be dissolved in the oil phase before emulsification. Heating the oil phase can aid dissolution, but monitor for any potential degradation if temperatures are excessive. The lipophilic derivative, this compound trisiloxane, is specifically designed for oil-based systems and water-resistant formulations.[4]

  • Question: I am observing crystal formation in my final product upon storage. How can I prevent this?

    • Answer: Crystallization of UV filters is a common stability issue that can compromise efficacy and aesthetics.[5] This often occurs when the filter is used at a concentration near or exceeding its saturation point in the formulation's solvent system. To prevent this:

      • Optimize the solvent system: Introduce effective solubilizers for crystalline UV filters. The choice of emollients in the oil phase is critical.

      • Reduce the concentration: Ensure the concentration of this compound is well within its solubility limit in the final formulation under all storage conditions.

      • Use in combination: Combining multiple UV filters can sometimes prevent the crystallization of a single filter by reducing its individual concentration while maintaining a high SPF.

      • Check for interactions: Interactions with other ingredients in the formulation can sometimes reduce the solubility of the UV filter.

2. Performance & Efficacy

  • Question: The in vitro SPF of my formulation is lower than expected. What are the potential causes?

    • Answer: Several factors can lead to lower-than-expected SPF values:

      • Poor Solubility/Dispersion: If this compound or its derivatives are not fully solubilized or are poorly dispersed, their ability to absorb UV radiation is diminished. Ensure a homogenous film is formed upon application.

      • Photodegradation: Although this compound and especially this compound trisiloxane are known for their high photostability, some degradation can occur, particularly if the formulation lacks adequate photostabilizers or is combined with photolabile filters like Avobenzone without proper stabilization.

      • Antagonistic Effects: Certain combinations of UV filters can lead to antagonistic effects, reducing the overall efficacy.

      • Improper Film Formation: The vehicle of the sunscreen plays a crucial role. An uneven or poorly formed film on the substrate during testing will lead to inaccurate and lower SPF readings.

  • Question: How can I achieve broad-spectrum protection using this compound?

    • Answer: this compound itself has strong absorbance in the 300-400 nm region. Its derivative, this compound trisiloxane, is a broad-spectrum absorber with two absorption peaks at approximately 303 nm (UVB) and 344 nm (UVA). To enhance and ensure comprehensive broad-spectrum protection, this compound trisiloxane is often combined with other UV filters. A notable synergistic effect is observed when used with ecamsule (Mexoryl SX), which provides strong protection in the short UVA range. Combining it with other UVA and UVB filters can cover the entire UV spectrum effectively.

3. Regulatory & Safety

  • Question: What are the maximum approved concentrations for this compound and this compound trisiloxane?

    • Answer: Regulatory limits vary by region. It is crucial to adhere to the regulations of the target market.

      • This compound Trisiloxane (Mexoryl XL): In the European Union , it is approved as a UV filter at a maximum concentration of 15%.

      • This compound: In Korea , the regulatory concentration was revised from 7.0% to 1.0% in 2015 based on risk assessment data. In Japan , it may be used up to 7% in certain cosmetic types. In the United States , this compound is not approved as a sunscreen active ingredient for over-the-counter (OTC) use. This compound trisiloxane is also not yet approved for widespread OTC use in the U.S. but is subject to ongoing review under the Sunscreen Innovation Act (SIA).

  • Question: Are there any known safety concerns with this compound?

    • Answer: this compound and its derivatives have been evaluated for safety by various regulatory bodies. Studies have shown low acute toxicity and no evidence of teratogenicity or mutagenicity. While generally considered safe for use in cosmetics at approved concentrations, there have been rare case reports of allergic contact dermatitis. Dermal absorption of this compound trisiloxane is reported to be very low.

Data Presentation: Summary of Key Properties and Limits

Table 1: Physicochemical Properties

PropertyThis compoundThis compound Trisiloxane (Mexoryl XL)
CAS Number 2440-22-4155633-54-8
Appearance Off-white to yellow crystalline powderWhite powder
Molecular Weight 225.25 g/mol 501.85 g/mol
Solubility Insoluble in water; Soluble in organic solvents (acetone, ethanol, etc.)Lipophilic/Oil-soluble
Melting Point 131-133°CNot specified
UV Absorption Peaks Strong absorption in the 300-400 nm region~303 nm (UVB) and ~344 nm (UVA)
Photostability High degree of photostabilityHighly photostable

Table 2: Regulatory Concentration Limits for Sunscreen Use

RegionThis compoundThis compound Trisiloxane
European Union Not listed as an approved UV filterUp to 15%
United States Not an approved OTC sunscreen activeNot an approved OTC sunscreen active
Canada Not listedApproved
Australia Not listedApproved
Japan Up to 7% (in certain product types)Approved
South Korea Up to 1%Not specified

Note: Regulatory landscapes can change. Always verify the current status with the respective regulatory agencies.

Experimental Protocols

1. Protocol: In Vitro UVA Protection Factor (UVA-PF) Determination (Based on ISO 24443)

This method provides a standardized procedure for assessing the UVA protection of a sunscreen formulation containing this compound.

  • Objective: To determine the UVA-PF of a test product in vitro.

  • Materials:

    • UV Spectrophotometer with an integrating sphere.

    • Solar simulator (for pre-irradiation) compliant with ISO 24443 specifications.

    • Roughened Polymethylmethacrylate (PMMA) plates.

    • Positive control sunscreen with a known UVA-PF.

    • Analytical balance.

    • Pipette or syringe for sample application.

  • Methodology:

    • Substrate Preparation: Ensure PMMA plates are clean and ready for use.

    • Sample Application: Apply the test formulation to the PMMA plate at a concentration of 1.3 mg/cm². Spread the sample evenly across the entire surface using a gloved finger to achieve a homogenous film.

    • Drying/Settling: Allow the sample to settle for at least 15 minutes in the dark to form a stable film.

    • Initial Transmittance Measurement: Place the plate in the spectrophotometer and measure the initial spectral transmittance at 1 nm intervals from 290 nm to 400 nm. At least four plates should be prepared for the test sample.

    • Pre-irradiation: Expose the plates to a controlled dose of UV radiation from a calibrated solar simulator to account for the photostability of the UV filters. The UV dose is calculated based on the product's labeled SPF.

    • Final Transmittance Measurement: After irradiation, remeasure the spectral transmittance of each plate from 290 nm to 400 nm.

    • Calculation: The UVA-PF is calculated from the transmittance data (both before and after irradiation) using the specific mathematical formulas outlined in the ISO 24443 standard. The calculation adjusts the in vitro data based on a provided in vivo SPF value for the product to improve correlation.

2. Protocol: Photostability Testing (Based on ICH Q1B Guidelines)

This protocol assesses the stability of this compound in a formulation upon exposure to UV light.

  • Objective: To evaluate the photostability of a formulation containing this compound.

  • Materials:

    • Photostability chamber equipped with a calibrated light source (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps) as per ICH Q1B Option I or II.

    • Chemically inert, transparent containers (e.g., quartz cuvettes or glass vials).

    • Aluminum foil for dark controls.

    • Validated stability-indicating HPLC method for quantifying this compound and its potential degradants.

  • Methodology:

    • Sample Preparation: Prepare the test formulation and place it in the transparent containers. Prepare identical samples to serve as "dark controls" by wrapping them completely in aluminum foil.

    • Exposure: Place both the test samples and dark controls into the photostability chamber.

    • Light Exposure: Expose the samples to light conditions as specified by ICH Q1B. The confirmatory study requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Sampling: Withdraw aliquots from the test and dark control samples at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours).

    • Analysis: Analyze the samples using the validated HPLC method to determine the concentration of this compound.

    • Data Evaluation: Compare the concentration of this compound in the light-exposed samples to that in the dark controls. A significant loss of this compound in the exposed samples, but not in the controls, indicates photodegradation. Calculate the percentage of degradation over time.

Mandatory Visualizations

General Workflow for this compound Concentration Optimization A Define Target SPF & UVA Protection B Select Solvent System & Emollients A->B C Determine Initial this compound Concentration Range B->C D Formulation Development (Dissolve this compound in Oil Phase) C->D E In Vitro SPF & UVA-PF Testing D->E F Photostability Testing (ICH Q1B) D->F G Evaluate Results: SPF, UVA-PF, Stability E->G F->G H Results Meet Target? G->H I Optimize Concentration (Increase/Decrease) H->I No K Finalize Formulation & Perform Confirmatory Tests H->K Yes I->D J Consider Synergistic Filters (e.g., Ecamsule) I->J J->D

Caption: Workflow for optimizing this compound concentration.

Experimental Workflow for In Vitro SPF/UVA-PF Testing (ISO 24443) cluster_prep Sample Preparation cluster_measure Measurement & Irradiation cluster_analysis Data Analysis A Apply 1.3 mg/cm² of Formulation to PMMA Plate B Spread Evenly to Create Homogenous Film A->B C Allow to Dry/Settle (min. 15 mins) B->C D Measure Initial Transmittance (290-400nm) C->D E Pre-irradiate with Calibrated Solar Simulator D->E F Measure Final Transmittance (290-400nm) E->F G Calculate Mean Transmittance Data F->G H Apply ISO 24443 Mathematical Adjustment with In Vivo SPF G->H I Determine Final UVA-PF & Critical Wavelength H->I Experimental Workflow for Photostability Testing (ICH Q1B) A Prepare Test Samples (in transparent containers) C Place Samples in Photostability Chamber A->C B Prepare Dark Controls (wrap in aluminum foil) B->C D Expose to Light (≥1.2M lux-hrs & ≥200 W-h/m²) C->D E Withdraw Aliquots at Predetermined Time Intervals D->E F Analyze this compound Concentration via HPLC E->F G Compare Exposed vs. Dark Control Samples F->G H Calculate % Degradation G->H

References

Technical Support Center: Drometrizole Performance in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with drometrizole performance in polymeric formulations.

Troubleshooting Guide

This guide addresses common problems observed during the use of this compound as a UV stabilizer in polymers. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Polymer yellows or degrades faster than expected despite adding this compound.

  • Question: My polymer formulation containing this compound is exhibiting significant yellowing and degradation under UV exposure. What could be the cause?

  • Answer: Several factors could be contributing to the poor performance of this compound. Consider the following possibilities:

    • Incorrect Concentration: The concentration of this compound may be too low for the specific polymer and the intended application's UV exposure level. Typical use levels for this compound range from 0.10% to 0.50%, depending on the polymer and performance requirements.[1]

    • Poor Dispersion: this compound may not be uniformly dispersed throughout the polymer matrix. Agglomerates of the UV absorber will lead to areas with inadequate protection.

    • Incompatibility: this compound might have poor compatibility with the specific polymer grade or other additives in the formulation, leading to reduced effectiveness.[2][3]

    • Migration or Blooming: The UV absorber could be migrating to the surface of the polymer (blooming), leaving the bulk of the material unprotected.[2][3] This is more common when the concentration exceeds the solubility limit in the polymer.

    • Interaction with Other Additives: Other additives in the formulation, such as certain fillers or antioxidants, might be interacting with the this compound and hindering its UV-absorbing capabilities.

    • Processing Issues: High processing temperatures can sometimes lead to the degradation of the UV absorber. This compound, however, is known for its good thermal stability.

Issue 2: The polymer surface has a hazy or crystalline deposit.

  • Question: I am observing a white or yellowish powder or a hazy film on the surface of my polymer product. What is causing this?

  • Answer: This phenomenon is likely "blooming," which is the migration of an additive to the surface of the polymer.

    • Exceeding Solubility Limit: The most common cause is using a concentration of this compound that exceeds its solubility in the polymer at room temperature.

    • Incompatibility: Poor compatibility between this compound and the polymer matrix can promote its migration to the surface.

    • Processing and Storage Conditions: High processing temperatures can increase the mobility of additives, and specific storage conditions (e.g., temperature cycling) can also encourage blooming.

Issue 3: How can I verify the concentration and dispersion of this compound in my polymer?

  • Question: What analytical methods can I use to confirm the concentration and distribution of this compound in my polymer samples?

  • Answer: Several analytical techniques can be employed:

    • UV-Vis Spectroscopy: This is a primary method for quantifying UV absorbers. A solvent extraction of this compound from the polymer can be analyzed, or for transparent films, direct measurement is possible. The absorbance at this compound's characteristic absorption peaks (around 300-400 nm) can be correlated to its concentration.

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR, particularly with an Attenuated Total Reflectance (ATR) accessory, can be used to identify and, with proper calibration, quantify this compound in the polymer matrix. FT-IR microscopy can also be used to assess the distribution of the additive.

    • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for the separation and quantification of additives extracted from the polymer.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a UV absorber of the hydroxyphenyl benzotriazole class. It functions by absorbing harmful UV radiation, particularly in the 300-400 nm range, and dissipating the energy as harmless heat through a rapid, reversible intramolecular proton transfer process. This prevents the UV radiation from initiating degradation reactions in the polymer.

Q2: In which polymers is this compound typically used?

A2: this compound is effective in a wide variety of polymers, including polyolefins (polyethylene, polypropylene), PVC, ABS, PMMA, polycarbonates, polyesters, and polyurethanes.

Q3: What are the typical loading concentrations of this compound?

A3: The recommended concentration of this compound generally ranges from 0.10% to 0.50% by weight, depending on the polymer, the thickness of the part, and the expected level of UV exposure.

Q4: Can this compound be used in combination with other stabilizers?

A4: Yes, this compound is often used in conjunction with other stabilizers, such as Hindered Amine Light Stabilizers (HALS). This combination can provide a synergistic protective effect, as they work by different mechanisms. This compound absorbs UV light, while HALS scavenge free radicals formed during photodegradation.

Q5: How does the performance of this compound compare to other UV absorbers?

A5: this compound is a well-established benzotriazole UV absorber known for its high photostability and effectiveness. The choice of UV absorber depends on the specific polymer, processing conditions, and performance requirements of the final product.

Data Presentation

Table 1: Typical Use Concentrations of this compound in Various Polymers

Polymer TypeRecommended this compound Concentration (% w/w)
Polyethylene (PE)0.15 - 0.40
Polypropylene (PP)0.20 - 0.50
Polyvinyl Chloride (PVC)0.20 - 0.50
Polycarbonate (PC)0.15 - 0.35
Polyesters (PET, PBT)0.20 - 0.50
Polyurethanes (PU)0.25 - 0.50

Table 2: Expected Performance of Polymers with and without this compound after Accelerated Weathering

PropertyUnstabilized PolymerPolymer with this compound (0.3%)
Yellowness Index (ΔYI) after 1000h > 15< 5
Tensile Strength Retention after 1000h < 50%> 85%
Gloss Retention after 1000h < 40%> 80%

Note: These are generalized values and can vary significantly based on the specific polymer, full formulation, and weathering conditions.

Experimental Protocols

1. Protocol for Accelerated Weathering Test (Adapted from ASTM G154 & ISO 4892-2)

  • Objective: To simulate the damaging effects of sunlight and moisture on polymer samples in a laboratory-controlled environment.

  • Apparatus: Fluorescent UV accelerated weathering tester (e.g., QUV) or a Xenon-arc lamp apparatus.

  • Procedure:

    • Prepare polymer samples (with and without this compound) of standardized dimensions (e.g., 75 mm x 150 mm plaques).

    • Mount the samples in the weathering apparatus.

    • Set the test cycle parameters. A common cycle for a fluorescent UV tester is: 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

    • For a Xenon-arc test, set the irradiance level, temperature, and relative humidity to simulate the target outdoor environment.

    • Run the test for a specified duration (e.g., 500, 1000, 2000 hours).

    • Periodically remove samples to evaluate changes in color, gloss, and mechanical properties.

2. Protocol for UV-Vis Spectroscopy of Polymer Films

  • Objective: To determine the presence and relative concentration of this compound in a transparent polymer film.

  • Apparatus: UV-Vis Spectrophotometer.

  • Procedure:

    • Sample Preparation:

      • Cut a piece of the polymer film that is free of defects and fits into the spectrophotometer's sample holder.

      • Prepare a "blank" sample using the same polymer without this compound. If unavailable, an empty sample holder can be used for a baseline reading.

    • Measurement:

      • Place the blank sample in the spectrophotometer and run a baseline scan.

      • Replace the blank with the polymer film containing this compound.

      • Scan the sample over the UV range (e.g., 250-450 nm).

    • Analysis:

      • The resulting spectrum should show a characteristic absorbance peak for this compound in the 300-400 nm region.

      • The height of this peak is proportional to the concentration of this compound. For quantitative analysis, a calibration curve should be prepared using standards of known this compound concentrations.

3. Protocol for Color Measurement (Yellowness Index)

  • Objective: To quantify the change in color, specifically yellowing, of a polymer sample after UV exposure.

  • Apparatus: Spectrophotometer or colorimeter.

  • Procedure:

    • Calibrate the instrument using a standard white tile.

    • Measure the color of the unexposed polymer sample to get a baseline reading. The instrument will provide color coordinates (e.g., CIE Lab*).

    • After accelerated weathering, measure the color of the exposed sample.

    • The change in the b* value (yellowness-blueness axis) is a direct measure of yellowing. The Yellowness Index (YI) can be calculated according to standards like ASTM E313.

4. Protocol for Mechanical Property Testing (Tensile Strength)

  • Objective: To evaluate the retention of mechanical properties after UV exposure.

  • Apparatus: Universal Testing Machine with tensile grips.

  • Procedure:

    • Die-cut dumbbell-shaped specimens from both unexposed and exposed polymer samples according to a standard like ASTM D638.

    • Measure the cross-sectional area of each specimen.

    • Mount a specimen in the tensile grips of the universal testing machine.

    • Apply a tensile load at a constant rate of extension until the specimen breaks.

    • The machine will record the maximum load.

    • Calculate the tensile strength by dividing the maximum load by the original cross-sectional area.

    • Compare the tensile strength of the exposed samples to the unexposed samples to determine the percentage of property retention.

Mandatory Visualizations

TroubleshootingWorkflow start Poor this compound Performance Observed (e.g., rapid degradation, yellowing) check_concentration Is this compound concentration correct? (0.1-0.5% w/w) start->check_concentration check_dispersion Is this compound well dispersed? check_concentration->check_dispersion Yes solution_concentration Adjust this compound concentration based on polymer type and application. check_concentration->solution_concentration No check_compatibility Is this compound compatible with the polymer and other additives? check_dispersion->check_compatibility Yes solution_dispersion Optimize processing parameters (e.g., mixing time, temperature) to improve dispersion. check_dispersion->solution_dispersion No check_blooming Is there evidence of blooming or migration? check_compatibility->check_blooming Yes solution_compatibility Review formulation. Consider alternative polymer grades or additives. Consult compatibility charts. check_compatibility->solution_compatibility No solution_blooming Reduce this compound concentration to below solubility limit. Consider a higher molecular weight UV absorber. check_blooming->solution_blooming Yes end_good Performance Improved check_blooming->end_good No solution_concentration->end_good solution_dispersion->end_good solution_compatibility->end_good solution_blooming->end_good

Caption: Troubleshooting workflow for poor this compound performance.

PhotodegradationMechanism cluster_polymer Polymer Matrix cluster_stabilizer UV Protection Mechanism Polymer Polymer Chain FreeRadical Polymer Free Radical (P·) Polymer->FreeRadical DegradedPolymer Degraded Polymer (Chain Scission, Crosslinking) FreeRadical->DegradedPolymer Propagation (with O2) This compound This compound Excitedthis compound Excited State this compound This compound->Excitedthis compound Excitedthis compound->this compound Energy Dissipation Heat Harmless Heat Excitedthis compound->Heat UV_Light UV Light UV_Light->Polymer Initiation UV_Light->this compound Absorption

Caption: Polymer photodegradation and this compound stabilization mechanism.

References

Technical Support Center: Drometrizole Extraction Method Refinement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the extraction of drometrizole from various samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological and environmental samples?

A1: The most prevalent methods for this compound extraction are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice between these techniques often depends on the sample matrix, the required level of cleanliness of the extract, and the desired sample throughput. SPE is generally preferred for more complex matrices like plasma and soil due to its higher selectivity and ability to remove interferences.[1][2] LLE is a simpler and cost-effective option that can be suitable for less complex matrices like urine and water.[3][4]

Q2: What are the key parameters to optimize for an efficient this compound extraction?

A2: For successful this compound extraction, optimization of several parameters is crucial. These include the choice of extraction solvent, the pH of the sample, and for SPE, the selection of the appropriate sorbent and elution solvent. For LLE, the ratio of the organic solvent to the aqueous sample and the mixing time are important variables to consider.

Q3: How can I minimize matrix effects when analyzing this compound in complex samples?

A3: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based analyses, are a common challenge. To mitigate these effects, several strategies can be employed. These include the use of a stable isotope-labeled internal standard, such as this compound-d3, which co-elutes with the analyte and helps to correct for variations in signal intensity. Additionally, optimizing the sample cleanup process, for instance by using a more selective SPE sorbent or performing a thorough wash step, can significantly reduce matrix interferences. Diluting the sample extract before analysis can also help to minimize matrix effects, although this may compromise the method's sensitivity.

Q4: What are the typical analytical techniques used for the quantification of this compound after extraction?

A4: Following extraction, this compound is commonly quantified using High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) detection or tandem mass spectrometry (MS/MS). LC-MS/MS offers higher sensitivity and selectivity, making it ideal for detecting low concentrations of this compound in complex matrices. HPLC-UV is a more accessible and cost-effective technique suitable for applications where lower sensitivity is acceptable.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Low Analyte Recovery
Potential Cause Troubleshooting Steps
Inappropriate Extraction Solvent (LLE) - Ensure the chosen organic solvent has a suitable polarity to efficiently extract this compound. A solvent miscibility table can be a useful reference. - Consider using a mixture of solvents to optimize the extraction efficiency.
Incorrect pH of the Sample - Adjust the pH of the sample to ensure this compound is in its neutral, non-ionized form, which enhances its partitioning into the organic solvent (LLE) or retention on a non-polar SPE sorbent.
Inefficient Elution from SPE Sorbent - Increase the strength of the elution solvent. This can be achieved by increasing the proportion of the organic solvent in the mixture. - Ensure the elution solvent is appropriate for the chosen SPE sorbent chemistry.
Insufficient Mixing or Incubation Time (LLE) - Increase the vortexing time or use a mechanical shaker to ensure thorough mixing of the aqueous and organic phases. - Allow sufficient time for the partitioning equilibrium to be established.
Sample Overload on SPE Cartridge - If the concentration of this compound in the sample is very high, it may exceed the capacity of the SPE sorbent. Dilute the sample before loading it onto the cartridge.
High Signal Variability or Poor Reproducibility
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure all samples and standards are treated identically throughout the extraction process. - Use calibrated pipettes and consistent volumes for all additions.
Presence of Emulsions (LLE) - Centrifuge the sample at a higher speed or for a longer duration to break the emulsion. - Add a small amount of salt (salting out) to the aqueous phase to increase its polarity and facilitate phase separation.
Co-elution of Interfering Substances - Optimize the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from interfering peaks. - Improve the sample cleanup by using a more selective SPE sorbent or adding a wash step with a solvent that removes interferences but not the analyte.
Matrix Effects - As detailed in the FAQs, utilize a stable isotope-labeled internal standard. - Perform a matrix effect study by comparing the analyte response in a post-extraction spiked matrix sample to that in a neat solution.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is adapted from methods for the analysis of phenolic benzotriazoles in plasma.

Materials:

  • SPE Cartridges: C18, 100 mg

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid

  • Internal Standard: this compound-d3

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add 10 µL of this compound-d3 internal standard solution. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the this compound and internal standard with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine

This protocol is based on general LLE procedures for organic compounds in urine.

Materials:

  • Ethyl Acetate (HPLC grade)

  • Sodium Sulfate (anhydrous)

  • Internal Standard: this compound-d3

Procedure:

  • Sample Preparation: To 1 mL of urine, add 10 µL of this compound-d3 internal standard solution. Vortex for 10 seconds.

  • Extraction: Add 3 mL of ethyl acetate to the urine sample. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for analysis.

Quantitative Data Summary

The following tables summarize typical performance data for this compound extraction and analysis.

Table 1: LC-MS/MS Method Performance for this compound in Plasma

ParameterValue
Calibration Range1 - 500 ng/mL
Limit of Detection (LOD)≤ 1.2 ng/mL
Limit of Quantification (LOQ)≤ 5.0 ng/mL
Accuracy (Relative Error)-18.2% to +17.8%
Precision (Relative Standard Deviation)0.0% to 20.1%

Table 2: Extraction Recovery of Benzotriazoles from Urine

Extraction MethodAnalyteRecovery (%)
SPEBenzotriazole85 - 105
LLEBenzotriazole70 - 90

Note: Data for benzotriazole is presented as a surrogate for this compound based on similar chemical properties, as specific recovery data for this compound in urine was not available in the search results.

Visualizations

experimental_workflow_spe cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (this compound-d3) plasma->add_is vortex1 Vortex add_is->vortex1 load Load Sample vortex1->load condition Condition C18 Cartridge (Methanol, Water) condition->load wash Wash (5% Methanol/Water) load->wash dry Dry Cartridge wash->dry elute Elute (Acetonitrile) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound from Plasma.

experimental_workflow_lle cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_analysis Analysis urine Urine Sample add_is Add Internal Standard (this compound-d3) urine->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Ethyl Acetate vortex1->add_solvent vortex2 Vortex Vigorously add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge collect Collect Organic Layer centrifuge->collect dry_solvent Dry with Na2SO4 collect->dry_solvent evaporate Evaporate to Dryness dry_solvent->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE) of this compound from Urine.

References

Technical Support Center: Improving the Photostability of Drometrizole-Containing Films

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and enhancing the photostability of drometrizole-containing films. This compound is an inherently highly photostable UV absorber due to its efficient energy dissipation mechanism via excited-state intramolecular proton transfer (ESIPT).[1][2] Consequently, photodegradation issues in films containing this compound often stem from the formulation matrix, interactions with other components, or extreme environmental stress rather than the inherent instability of this compound itself.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound-containing film showing signs of photodegradation (e.g., yellowing, loss of UV absorbance)?

A1: While this compound is highly photostable, the film's degradation may be due to several factors:

  • Polymer Matrix Degradation: The polymer matrix of the film itself may be susceptible to UV degradation.[3][4] The degradation of the polymer can lead to the formation of free radicals and other reactive species that may indirectly affect the overall stability of the film.

  • Interaction with Other Formulation Components: Excipients, other active ingredients, or impurities in the formulation can act as photosensitizers, leading to degradation pathways that affect the film's integrity.

  • Inadequate Stabilization System: this compound alone may not be sufficient to protect the entire film system, especially under prolonged or high-intensity UV exposure. A synergistic approach with other types of stabilizers is often necessary.

  • Environmental Stressors: High temperatures and the presence of oxygen can accelerate photodegradation processes in the film.

Q2: How can I improve the photostability of my this compound-containing film?

A2: Improving photostability typically involves a multi-faceted approach to the formulation:

  • Incorporate a Co-Stabilizer: The most effective strategy is to use this compound in combination with a Hindered Amine Light Stabilizer (HALS). This compound absorbs UV radiation, preventing the initial formation of free radicals, while HALS scavenge any free radicals that may still form. This synergistic combination offers superior protection compared to using either stabilizer alone.

  • Optimize the Polymer Matrix: Select a polymer matrix with inherent UV stability. The interaction between the UV absorber and the polymer is crucial; for instance, the loss of UV absorbers can be slower in polymers with higher glass transition temperatures.

  • Control Formulation Components: Carefully screen all excipients and other active ingredients for their potential to cause photosensitivity.

  • Incorporate Antioxidants: The addition of antioxidants can help to mitigate oxidative degradation processes that are often initiated by UV exposure.

Q3: What is the mechanism of the synergistic effect between this compound and HALS?

A3: The synergy arises from their complementary protection mechanisms. This compound, a UV absorber, works by absorbing harmful UV radiation and dissipating it as harmless thermal energy, thus preventing the formation of damaging free radicals. However, some UV radiation may still penetrate the film and generate free radicals. HALS function by scavenging these free radicals, terminating the degradation chain reactions. This dual-action approach provides comprehensive protection to the polymer matrix.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue Possible Causes Troubleshooting Steps
Rapid loss of UV absorbance of the film during photostability testing. 1. This compound concentration is too low. 2. The polymer matrix is highly susceptible to photodegradation. 3. Leaching of this compound from the film. 4. Interaction with a photosensitizing component in the formulation.1. Increase the concentration of this compound (typically 0.1-5% w/w, depending on the application). 2. Evaluate the photostability of a placebo film (without this compound). If it degrades, consider a more photostable polymer. 3. Analyze the surface of the film after exposure to check for this compound leaching. Consider modifying the formulation to improve the compatibility of this compound with the polymer matrix. 4. Systematically remove components from the formulation to identify the photosensitizer.
Film becomes yellow and brittle after UV exposure, even with this compound. 1. The polymer matrix is undergoing significant photo-oxidation. 2. The stabilization system is incomplete.1. Incorporate an antioxidant into the formulation. 2. Add a Hindered Amine Light Stabilizer (HALS) to work synergistically with this compound.
Inconsistent photostability results between batches. 1. Inhomogeneous dispersion of this compound in the film. 2. Variation in the thickness of the films.1. Optimize the film casting or extrusion process to ensure uniform distribution of this compound. 2. Implement strict quality control measures to ensure consistent film thickness, as this affects the path length for UV absorption according to the Beer-Lambert Law.

Data Presentation

Due to the high intrinsic photostability of this compound, quantitative data on its degradation in films is limited in publicly available literature. The following table provides an illustrative example of the type of data that could be generated in a photostability study, highlighting the expected synergistic effect with a Hindered Amine Light Stabilizer (HALS). The values are hypothetical and representative of a highly photostable compound.

Table 1: Illustrative Photostability Data for a this compound-Containing Film

FormulationUV Exposure Time (hours)This compound Remaining (%)Film Integrity
Control (No Stabilizer) 0100Intact
20098Slight Yellowing
50095Yellow, Brittle
This compound (2% w/w) 0100Intact
20099.8Intact
50099.5Slight Yellowing
This compound (2% w/w) + HALS (1% w/w) 0100Intact
20099.9Intact
50099.8Intact

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Polymer Films by Solvent Casting

Objective: To prepare thin polymer films containing a uniform dispersion of this compound for photostability testing.

Materials:

  • Polymer (e.g., Polyvinyl chloride, Polystyrene, Poly(methyl methacrylate))

  • This compound

  • Hindered Amine Light Stabilizer (HALS) (optional)

  • Antioxidant (optional)

  • Volatile solvent (e.g., tetrahydrofuran, chloroform, dichloromethane)

  • Glass petri dishes or other suitable casting surfaces

  • Magnetic stirrer and hotplate

  • Drying oven or vacuum oven

Procedure:

  • Polymer Solution Preparation: Dissolve the desired amount of polymer in the chosen solvent to create a solution of appropriate viscosity (e.g., 10-20% w/v). Stir the solution gently using a magnetic stirrer until the polymer is completely dissolved. Mild heating may be applied if necessary.

  • Additive Incorporation: Weigh the required amounts of this compound, HALS (if applicable), and any other additives. Add them to the polymer solution and stir until they are fully dissolved and the solution is homogeneous.

  • Casting: Carefully pour a predetermined volume of the solution into a level glass petri dish. The volume will determine the final thickness of the film.

  • Drying: Cover the petri dish with a watch glass to allow for slow evaporation of the solvent. This helps to prevent the formation of bubbles and ensures a uniform film. The initial drying can be done at room temperature in a fume hood.

  • Final Drying: Once the film is solidified, transfer it to a drying oven or vacuum oven at a temperature below the boiling point of the solvent to remove any residual solvent.

  • Film Removal and Storage: Carefully peel the film from the glass surface. Cut the film into samples of the desired size for photostability testing. Store the films in a dark, dry place before testing.

Protocol 2: Photostability Testing of this compound-Containing Films

Objective: To evaluate the photostability of this compound-containing films according to ICH Q1B guidelines.

Equipment:

  • Photostability chamber equipped with light sources compliant with ICH Q1B Option 2 (a combination of cool white fluorescent and near-UV lamps).

  • UV-Vis Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Calibrated radiometers/lux meters

Procedure:

  • Sample Preparation: Cut the prepared films into uniform samples (e.g., 2x2 cm).

  • Dark Control: Wrap a set of samples in aluminum foil to serve as dark controls. These will be placed in the photostability chamber alongside the exposed samples to account for any thermal degradation.

  • Light Exposure: Place the test samples and dark controls in the photostability chamber. Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 100, 200, 500 hours of exposure).

  • Analysis:

    • Visual Inspection: At each time point, visually inspect the films for any changes in appearance, such as color change, cracking, or loss of transparency.

    • UV-Vis Spectroscopy: Dissolve a weighed portion of the film in a suitable solvent and record the UV-Vis spectrum. Monitor the absorbance at the λmax of this compound (around 340 nm) to assess its concentration.

    • HPLC Analysis: Develop and validate a stability-indicating HPLC method to quantify the amount of this compound remaining in the film and to detect any degradation products.

      • Sample Preparation for HPLC: Extract this compound from a weighed portion of the film using a suitable solvent. Filter the extract before injection into the HPLC system.

      • Chromatographic Conditions (Example):

        • Column: C18 reverse-phase column

        • Mobile Phase: Acetonitrile and water gradient

        • Flow Rate: 1.0 mL/min

        • Detection Wavelength: 340 nm

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Compare the results from the exposed samples to the dark controls to differentiate between photodegradation and thermal degradation.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Film Photodegradation start Film shows photodegradation (e.g., yellowing, loss of UV absorbance) check_placebo Test photostability of a placebo film (without this compound) start->check_placebo placebo_degrades Placebo film degrades check_placebo->placebo_degrades Yes placebo_stable Placebo film is stable check_placebo->placebo_stable No action_polymer Select a more photostable polymer matrix or add antioxidants placebo_degrades->action_polymer check_synergy Is a co-stabilizer (HALS) present? placebo_stable->check_synergy end_solution Optimized stable film formulation action_polymer->end_solution add_hals Incorporate a Hindered Amine Light Stabilizer (HALS) for synergistic protection check_synergy->add_hals No check_interactions Investigate interactions with other formulation components check_synergy->check_interactions Yes add_hals->end_solution check_interactions->end_solution

Caption: Troubleshooting workflow for addressing photodegradation in this compound-containing films.

cluster_synergy Synergistic Photostabilization Mechanism uv_light UV Light polymer_film Polymer Film uv_light->polymer_film This compound This compound (UV Absorber) polymer_film->this compound absorbs UV free_radicals Free Radicals polymer_film->free_radicals can still form heat Heat Dissipation This compound->heat dissipates energy hals HALS (Hindered Amine Light Stabilizer) stabilized_radicals Stabilized Radicals hals->stabilized_radicals free_radicals->hals scavenges degradation Polymer Degradation free_radicals->degradation

Caption: Synergistic mechanism of this compound (UV absorber) and HALS in protecting a polymer film.

References

Validation & Comparative

A Comparative Analysis of UV Absorption Properties: Drometrizole vs. Bemotrizinol

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the ultraviolet (UV) absorption characteristics of drometrizole trisiloxane and bemotrizinol reveals two highly effective, photostable, broad-spectrum organic filters used in modern sunscreen formulations. While both offer extensive protection against UVA and UVB radiation, they exhibit distinct spectral properties and performance characteristics that are crucial for formulation scientists in the pharmaceutical and cosmetic industries.

Comparative UV Absorption Data

The quantitative UV absorption profiles of this compound trisiloxane and bemotrizinol are summarized below. These values represent the wavelengths of maximum absorption (λmax), which indicate the regions of the UV spectrum where the molecules are most effective at absorbing harmful radiation.

ParameterThis compound Trisiloxane (Mexoryl XL)Bemotrizinol (Tinosorb S)
UVB Absorption Peak (λmax) 303 nm[1][2]310 nm[3][4][5]
UVA Absorption Peak (λmax) 344 nm340 - 343 nm
Reported Spectral Range Broad-spectrum UVA/UVB absorberBroad-spectrum, covering 280-400 nm
Molar Absorptivity Data not readily available in searches.Specific Extinction (E1%, 1cm at 340nm) ≥ 790

Analysis of UV Absorption Profiles

Both this compound trisiloxane and bemotrizinol are classified as broad-spectrum UV absorbers because they possess distinct absorption peaks in both the UVB (280-320 nm) and UVA (320-400 nm) regions.

This compound trisiloxane , a lipophilic benzotriazole derivative, shows strong absorbance at 303 nm to protect against damaging UVB rays and a second peak at 344 nm, providing robust protection in the UVA-I range.

Bemotrizinol is an oil-soluble triazine derivative known for its extensive and continuous coverage across the entire UVB and UVA spectrum (280-400 nm). Its dual peaks at approximately 310 nm and 340-343 nm ensure high absorptivity in the key UVB and UVA regions.

A significant performance advantage of both molecules is their high photostability, meaning they do not significantly degrade upon exposure to UV radiation. Bemotrizinol is particularly noted for this property and is often used in formulations to help photostabilize other, less stable UV filters, such as avobenzone.

Experimental Protocol: UV-Visible Spectrophotometry

The determination of the UV absorption spectrum and absorptivity of a UV filter like this compound or bemotrizinol is typically conducted using UV-Visible (UV-Vis) spectrophotometry. The following is a generalized experimental protocol for this purpose.

Objective: To measure the absorbance of a UV-absorbing compound across the UVA and UVB spectral range (typically 290 nm to 400 nm) and determine its wavelength(s) of maximum absorbance (λmax).

1. Materials and Equipment:

  • Double-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent (e.g., ethanol, 2-propanol, or cyclohexane, depending on the solubility of the analyte)

  • The UV filter compound (e.g., this compound or Bemotrizinol)

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh a precise amount of the UV filter compound and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 100 µg/mL).

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution to create standards of varying, known concentrations.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.

  • Blanking the Instrument: Fill a quartz cuvette with the pure solvent to be used as the reference or "blank." Place it in the reference beam of the spectrophotometer. Place a second cuvette, also filled with the pure solvent, in the sample beam and run a baseline correction over the desired wavelength range (e.g., 250 nm to 450 nm).

  • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the most dilute standard before filling it with that standard. Place the cuvette in the sample holder.

  • Spectral Scan: Scan the sample across the defined wavelength range. The spectrophotometer will plot absorbance as a function of wavelength.

  • Data Acquisition: Record the wavelength(s) at which maximum absorbance occurs (λmax). The absorbance value at this peak should ideally be within the instrument's optimal linear range (typically 0.2 - 1.0).

  • Repeat for all Standards: Repeat the measurement process for all prepared standards.

3. Data Analysis:

  • The λmax is determined directly from the peak of the absorption spectrum.

  • To determine the molar extinction coefficient (ε), a Beer-Lambert law plot is constructed by graphing the absorbance at λmax versus the molar concentration of the prepared standards. The slope of the resulting linear trendline is equal to the molar extinction coefficient (ε) when using a 1 cm path length cuvette.

Comparative Visualization of UV Absorption

The following diagram illustrates the comparative UV absorption ranges and peaks for this compound trisiloxane and bemotrizinol, providing a clear visual representation of their coverage across the UV spectrum.

Caption: Comparative UV absorption ranges and peaks of this compound and Bemotrizinol.

References

A Comparative Analysis of Drometrizole and Avobenzone Photostability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realm of photoprotection, the stability of ultraviolet (UV) filters upon exposure to solar radiation is a critical determinant of a sunscreen's efficacy and safety. This guide provides a detailed comparative study of the photostability of two widely used UVA filters: drometrizole and avobenzone. While both serve to absorb harmful UVA radiation, their intrinsic molecular properties lead to vastly different responses to UV exposure, with significant implications for formulation science and drug development. This compound, a benzotriazole-based UV absorber, and its lipophilic derivative this compound trisiloxane (Mexoryl XL), are renowned for their exceptional photostability.[1][2] In contrast, avobenzone, a dibenzoylmethane derivative, is a highly effective UVA absorber that is notoriously photounstable.[3][4] This guide will delve into the quantitative differences in their photostability, outline the experimental protocols for assessment, and illustrate the underlying chemical mechanisms.

Quantitative Photostability Data

The photostability of a UV filter is quantified by its rate of degradation upon UV exposure. While extensive quantitative data is available for the photodegradation of avobenzone, similar data for this compound is scarce due to its high resistance to photodegradation.[5] The following tables summarize the available data to facilitate a direct comparison.

Table 1: Photostability of this compound

ParameterValueRemarks
Photodegradation NegligibleThis compound and its derivatives are generally considered highly resistant to direct photolysis.
Mechanism Efficient excited-state intramolecular proton transfer (ESIPT)This process allows for the rapid and non-destructive dissipation of absorbed UV energy as heat.
Quantitative Data Limited in public domainDue to its high intrinsic photostability, studies detailing photodegradation kinetics and quantum yield are not widely available.

Table 2: Photostability of Avobenzone

Condition% Degradation / % RecoveryReference
Without Stabilizer
120 minutes sun exposure (SPF 45 formulation)80.54% degradation
1 hour simulated solar radiation (in formulation with octinoxate and octocrylene)28.6% degradation (of avobenzone)In a study, free avobenzone in a formulation with octinoxate and octocrylene showed this level of degradation.
With Stabilizer
With 3% SolaStay® (Ethylhexyl Methoxycrylene) after 120 min sun exposure39.4% degradation
With Solastay S1® after 120 min sun exposure49.44% recovery (50.56% retained)
With 3.6% Octocrylene after 25 MED UV exposure90% recovery
With 4% 4-Methylbenzylidene Camphor or 4% Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine after 25 MED UV exposure100% recovery

Mechanisms of Photostability and Photodegradation

The profound difference in the photostability of this compound and avobenzone stems from their distinct molecular mechanisms for handling absorbed UV energy.

This compound: An Efficient Energy Dissipator

This compound's remarkable photostability is attributed to its ability to undergo an efficient excited-state intramolecular proton transfer (ESIPT). Upon absorbing a UV photon, the molecule is promoted to an excited state. Through the ESIPT mechanism, a proton is transferred from the phenolic hydroxyl group to a nitrogen atom on the benzotriazole ring. This creates a transient, lower-energy keto-isomer that rapidly and non-radiatively decays back to its original enol form, releasing the absorbed energy as heat. This rapid, cyclical process allows this compound to dissipate UV energy effectively without undergoing chemical degradation.

G Drometrizole_Ground This compound (Enol Ground State) Drometrizole_Excited Excited State Drometrizole_Ground->Drometrizole_Excited UV Absorption Keto_Isomer Transient Keto-Isomer Drometrizole_Excited->Keto_Isomer ESIPT Keto_Isomer->Drometrizole_Ground Rapid Relaxation Heat Heat Dissipation Keto_Isomer->Heat

Caption: this compound's photostability mechanism via ESIPT.

Avobenzone: A Pathway to Photodegradation

Avobenzone's photounstability arises from a multi-step process initiated by UV absorption. The molecule, which exists predominantly in a chelated enol form, undergoes photo-isomerization to a less stable and less UV-absorbent keto form. This keto tautomer is susceptible to further photochemical reactions, including irreversible cleavage of the molecule. This process generates free radicals that can further degrade avobenzone and other components in the formulation, leading to a loss of UV protection.

G Avobenzone_Enol Avobenzone (Enol Form) Avobenzone_Excited Excited State Avobenzone_Enol->Avobenzone_Excited UV Absorption Avobenzone_Keto Keto-Isomer Avobenzone_Excited->Avobenzone_Keto Photo-isomerization Degradation_Products Degradation Products (e.g., free radicals) Avobenzone_Keto->Degradation_Products Irreversible Cleavage

Caption: Avobenzone's photodegradation pathway.

Experimental Protocols for Photostability Assessment

The photostability of UV filters is typically evaluated using in vitro methods that involve irradiating a thin film of the test substance or formulation with a controlled dose of UV radiation from a solar simulator. The extent of degradation is then quantified using analytical techniques such as UV-Visible (UV-Vis) spectroscopy or High-Performance Liquid Chromatography (HPLC).

General Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis_pre Pre-Irradiation Analysis cluster_irradiation Irradiation cluster_analysis_post Post-Irradiation Analysis cluster_data Data Analysis Formulation Prepare Formulation Application Apply Uniform Film on Substrate Formulation->Application UV_Vis_Pre UV-Vis Spectroscopy Application->UV_Vis_Pre HPLC_Pre HPLC Analysis Application->HPLC_Pre Solar_Simulator Expose to Solar Simulator UV_Vis_Pre->Solar_Simulator HPLC_Pre->Solar_Simulator UV_Vis_Post UV-Vis Spectroscopy Solar_Simulator->UV_Vis_Post HPLC_Post HPLC Analysis Solar_Simulator->HPLC_Post Comparison Compare Pre- and Post-Irradiation Data UV_Vis_Post->Comparison HPLC_Post->Comparison Degradation_Calc Calculate % Degradation Comparison->Degradation_Calc

Caption: General workflow for photostability testing.

Key Methodological Details:

  • Sample Preparation: A standardized amount of the sunscreen formulation (e.g., 1-2 mg/cm²) is applied uniformly onto a substrate, typically a polymethylmethacrylate (PMMA) plate or quartz plate.

  • Irradiation Source: A solar simulator that mimics the spectral output of natural sunlight is used as the irradiation source. The dose of UV radiation is controlled and measured.

  • Analytical Techniques:

    • UV-Vis Spectroscopy: The absorbance spectrum of the sample is measured before and after irradiation. A decrease in absorbance at the characteristic wavelength of the UV filter indicates photodegradation.

    • High-Performance Liquid Chromatography (HPLC): This technique is used to separate and quantify the concentration of the UV filter in the sample before and after irradiation. The percentage of degradation is calculated by comparing the concentrations.

Conclusion

The comparative study of this compound and avobenzone reveals a stark contrast in their photostability, a critical attribute for any effective UV filter. This compound and its derivatives exhibit exceptional photostability due to an efficient intramolecular energy dissipation mechanism, making them highly reliable for providing sustained UV protection. In contrast, avobenzone is inherently photounstable and requires careful formulation with photostabilizers to maintain its efficacy upon sun exposure. For researchers and formulation scientists, understanding these fundamental differences is paramount in developing next-generation sunscreen products that offer robust, long-lasting, and safe photoprotection. The choice between these filters, or their combination, will depend on the desired level of protection, formulation aesthetics, and the strategies employed to mitigate the photodegradation of less stable components.

References

A Comparative Performance Analysis of Drometrizole and Other Benzotriazole UV Absorbers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of drometrizole with other benzotriazole-based ultraviolet (UV) absorbers. The information presented is curated for researchers, scientists, and professionals in drug development, with a focus on experimental data and methodologies.

Introduction to Benzotriazole UV Absorbers

Benzotriazole derivatives are a prominent class of UV absorbers used extensively in sunscreens, plastics, and various industrial applications to prevent photodegradation.[1][2] Their efficacy stems from their molecular structure, which allows for the efficient absorption of UV radiation and its dissipation as thermal energy. This process is facilitated by an excited-state intramolecular proton transfer (ESIPT) mechanism, which contributes to their high photostability.[3][4] this compound, also known as Tinuvin P, is a widely used benzotriazole UV absorber.[5] This guide compares its performance characteristics with other commercially available benzotriazoles.

Quantitative Performance Data

The following tables summarize the key performance indicators for this compound and other selected benzotriazole UV absorbers. It is important to note that direct comparative studies under identical conditions are limited in publicly available literature. Therefore, the data presented is compiled from various sources and should be interpreted with consideration of the different experimental contexts.

Table 1: UV Absorption Characteristics of Selected Benzotriazoles

Compound Name(s)Chemical NameUV Absorption Maxima (λmax)Molar Absorptivity (ε)Key UV Protection Range
This compound, Tinuvin P2-(2H-Benzotriazol-2-yl)-4-methylphenol~300-400 nm regionNot specified in comparative sourcesUVA/UVB
This compound Trisiloxane (Mexoryl XL)2-(2H-Benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]phenol303 nm (UVB), 344 nm (UVA)Not specified in comparative sourcesBroad Spectrum (UVA/UVB)
Tinuvin 326 (Bumetrizole)2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methyl-phenolNot specified in comparative sourcesNot specified in comparative sourcesBroad Spectrum (UVA/UVB)

Table 2: Photostability and Thermal Stability of Selected Benzotriazoles

Compound Name(s)PhotostabilityThermal Stability (Decomposition Temperature)
This compound, Tinuvin PHigh degree of photostability over long periods of light exposure.Melting Point: 131-133°C; Boiling Point: 225°C.
This compound Trisiloxane (Mexoryl XL)Highly photostable; does not degrade in the presence of sunlight.Not specified in comparative sources.
Tinuvin 326 (Bumetrizole)Good light stability.High resistance to thermal degradation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard practices and can be adapted for specific research needs.

UV-Vis Spectrophotometry for Absorbance Spectrum Analysis

Objective: To determine the UV absorption spectrum and the wavelength of maximum absorbance (λmax) of a benzotriazole compound.

Methodology:

  • Sample Preparation: Prepare a solution of the benzotriazole compound in a suitable solvent (e.g., ethanol, chloroform) at a known concentration.

  • Instrumentation: Utilize a double-beam UV-Vis spectrophotometer.

  • Baseline Correction: Use the solvent as a blank to perform a baseline correction across the desired wavelength range (typically 200-400 nm).

  • Measurement: Fill a quartz cuvette with the sample solution and place it in the spectrophotometer.

  • Data Acquisition: Scan the sample across the UV wavelength range to obtain the absorbance spectrum.

  • Analysis: Identify the wavelength(s) at which maximum absorbance occurs (λmax).

Photostability Assessment

Objective: To evaluate the degradation of a benzotriazole compound upon exposure to UV radiation.

Methodology:

  • Sample Preparation: Prepare a solution of the benzotriazole compound or a formulation containing it.

  • Initial Measurement: Record the initial UV-Vis absorption spectrum of the sample.

  • UV Irradiation: Expose the sample to a controlled source of UV radiation (e.g., a solar simulator) for a defined period.

  • Post-Irradiation Measurement: Record the UV-Vis absorption spectrum of the sample after irradiation.

  • Analysis: Compare the pre- and post-irradiation spectra. The percentage of degradation can be calculated from the decrease in absorbance at λmax. The photodegradation quantum yield can be determined by relating the rate of degradation to the rate of photon absorption.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the thermal stability and decomposition temperature of a benzotriazole compound.

Methodology:

  • Instrumentation: Use a thermogravimetric analyzer.

  • Sample Preparation: Place a small, accurately weighed sample of the benzotriazole compound into a TGA pan.

  • Experimental Conditions: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Analysis: The decomposition temperature is identified as the temperature at which a significant weight loss begins. This is often determined from the onset of the major weight loss step in the TGA curve. Standard methods such as ASTM E1131 or ISO 11358 can be followed for detailed procedures.

Mechanism of Action and Experimental Workflow

The exceptional performance of benzotriazole UV absorbers is primarily due to their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT).

ESIPT_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State GS Benzotriazole (Enol Form) ES_Enol Excited Enol GS->ES_Enol UV Photon Absorption ES_Keto Excited Keto (Tautomer) ES_Enol->ES_Keto Ultrafast ESIPT (Proton Transfer) ES_Keto->GS Non-radiative Decay (Heat Dissipation)

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) mechanism in benzotriazoles.

The following diagram illustrates a general workflow for evaluating the performance of UV absorbers.

UV_Absorber_Workflow cluster_synthesis Compound Preparation cluster_characterization Performance Evaluation cluster_analysis Data Analysis & Comparison A Synthesize/Obtain Benzotriazole Derivative B UV-Vis Spectrophotometry (λmax, ε) A->B C Photostability Assay (Quantum Yield) A->C D Thermogravimetric Analysis (Decomposition Temp.) A->D E Compare Performance Metrics B->E C->E D->E F Assess Suitability for Application E->F

Caption: Experimental workflow for evaluating UV absorber performance.

Concluding Remarks

This compound and its derivatives exhibit strong UV absorption and high photostability, characteristic of the benzotriazole class. While quantitative comparisons are challenging due to variations in experimental conditions across different studies, the available data indicates that this compound is a highly effective UV absorber. Newer derivatives, such as this compound trisiloxane, offer broad-spectrum protection. The selection of an appropriate benzotriazole UV absorber will depend on the specific requirements of the application, including the desired UV protection range, processing temperatures, and formulation compatibility. The experimental protocols outlined in this guide provide a framework for conducting comparative studies to inform this selection process.

References

A Comparative Guide to Drometrizole Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of drometrizole, a widely used UV absorber in cosmetics and plastics.[1][2] The selection of an appropriate quantification method is critical for ensuring product quality, safety, and regulatory compliance. This document outlines the performance characteristics and experimental protocols of common analytical techniques, supported by experimental data from published studies, to aid researchers in selecting the most suitable method for their specific application.

Comparison of Analytical Method Performance

The following table summarizes the key performance parameters for different this compound quantification methods based on available literature. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.

Parameter UPLC-MS/MS HPLC-DAD LC-MS/MS
Linearity (Correlation Coefficient, r²) > 0.999[2]> 0.999[3]≥ 0.99[4]
Accuracy (% Recovery) 98.3–101.6%90%–110%-18.2 to +17.8 (Relative Error %)
Precision (% RSD) < 2.0%< 10%0.0 to 20.1%
Limit of Detection (LOD) 0.03 µg/mLNot Reported≤ 1.2 ng/mL (for free analytes)
Limit of Quantification (LOQ) 0.10 µg/mL5.0 mg/kg≤ 5.0 ng/mL (for free analytes)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established and validated methods from the scientific literature.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method, adapted from a study on this compound trisiloxane, offers high sensitivity and selectivity for the analysis of this compound and its related compounds.

  • Instrumentation: Waters Acquity H-Class UPLC system with a photodiode array (PDA) detector and a tandem mass spectrometer.

  • Column: Zorbax SB RRHD C8 column (100 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using a mixture of methanol and water.

  • Sample Preparation:

    • Accurately weigh and dissolve 10 mg of this compound Trisiloxane in 70 ml of methanol in a 100 ml volumetric flask.

    • Sonicate to dissolve completely and then dilute to the mark with methanol to obtain a concentration of 100 µg/mL.

    • Further dilutions are made to prepare working solutions for analysis.

  • Detection: Wavelength detection was set at 305 nm for the drug and its degradation products. Mass spectrometry is used for confirmation and characterization.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the simultaneous determination of this compound and other UV filters in cosmetic products.

  • Instrumentation: HPLC system with a diode-array detector.

  • Column: Agilent C18 column (250 × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water, methanol, and tetrahydrofuran (2:9:9, v/v/v).

  • Sample Preparation:

    • Sunscreen cosmetic samples are extracted with a water-tetrahydrofuran-methanol solvent.

    • The extract is then filtered before injection into the HPLC system.

  • Detection: The detection wavelength is set at 340 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This robust and sensitive method is designed for the quantitative analysis of this compound in various matrices, utilizing a stable isotope-labeled internal standard for high accuracy.

  • Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.

  • Internal Standard: this compound-d3 is used as a stable isotope-labeled internal standard to ensure accuracy and precision.

  • Sample Preparation: The protocol involves sample preparation followed by chromatographic separation and mass spectrometric detection. Specific details on the extraction method may vary depending on the sample matrix (e.g., plasma).

  • Detection: Mass spectrometric detection provides high selectivity and sensitivity for the determination of this compound.

Cross-Validation Workflow for Analytical Methods

The cross-validation of analytical methods is a critical step to ensure that different methods provide comparable results. This process is essential when transferring a method between laboratories or when comparing a new method to an established one.

Cross-Validation Workflow cluster_0 Method A (Reference) cluster_1 Method B (Test) A_Sample Analyze Spiked and Incurred Samples A_Data Generate Data Set A A_Sample->A_Data Compare Statistical Comparison of Data Sets A and B A_Data->Compare B_Sample Analyze Same Spiked and Incurred Samples B_Data Generate Data Set B B_Sample->B_Data B_Data->Compare Start Define Acceptance Criteria Start->A_Sample Start->B_Sample Pass Methods are Comparable Compare->Pass Criteria Met Fail Investigate Discrepancies and Re-evaluate Compare->Fail Criteria Not Met

A typical workflow for the cross-validation of two analytical methods.

References

Drometrizole Sunscreens: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The evaluation of sunscreen efficacy is a critical aspect of dermatological research and cosmetic science. Drometrizole and its lipophilic derivative, this compound trisiloxane (marketed as Mexoryl XL), are potent broad-spectrum UV filters known for their high photostability. The assessment of their protective capabilities relies on both in vitro (laboratory-based) and in vivo (human volunteer) testing methodologies. This guide provides a comprehensive comparison of these two approaches, highlighting the nuances in their experimental protocols and the interpretation of the resulting data.

Quantitative Data Comparison

Table 1: Comparison of Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF)

ParameterIn Vitro ResultIn Vivo Result
Sun Protection Factor (SPF)65.858.2 ± 5.1
UVA Protection Factor (UVA-PF)28.525.1
Critical Wavelength (nm)382N/A

Table 2: Photostability Assessment

UV FilterIn Vitro % Protection Loss after UV ExposureIn Vivo % Efficacy Loss after UV Exposure
This compound Trisiloxane< 5%Data not readily available

Experimental Protocols

The methodologies for in vitro and in vivo sunscreen efficacy testing are standardized to ensure reproducibility and comparability of results across different laboratories.

In Vitro Efficacy and Photostability Assessment

In vitro tests are instrumental during the research and development phase for screening formulations.

1. Substrate Preparation: A precise amount of the sunscreen product (typically 1.3 mg/cm²) is applied to a roughened polymethylmethacrylate (PMMA) plate, which mimics the topography of the skin's surface. The product is spread evenly to create a uniform film.

2. Pre-irradiation: To account for the potential photodegradation of UV filters upon sun exposure, the prepared plate is exposed to a controlled dose of UV radiation from a solar simulator.

3. Transmittance Measurement: A spectrophotometer is used to measure the amount of UVA and UVB radiation that passes through the sunscreen film.

4. Efficacy Calculation:

  • SPF: The in vitro SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectrum.

  • UVA-PF: The in vitro UVA-PF is calculated based on the transmission of UVA radiation through the product film after UV pre-irradiation.

  • Critical Wavelength: This is the wavelength at which the integral of the spectral absorbance curve reaches 90% of the total integral from 290 to 400 nm, indicating the breadth of UVA protection.

5. Photostability Calculation: The UV absorbance of the sunscreen film is measured before and after a defined period of UV irradiation. The percentage of degradation is then calculated by comparing these two measurements. A lower percentage signifies higher photostability.

In Vivo SPF and UVA-PF Determination

In vivo testing is considered the gold standard for determining a sunscreen's SPF and is required for regulatory approval in most countries.

1. Subject Selection: A panel of healthy adult volunteers with skin types susceptible to sunburn is recruited.

2. Test Site Demarcation: Designated areas on the volunteers' backs are marked for the application of the test sunscreen, a standard reference sunscreen, and for an unprotected control.

3. Product Application: A precise and uniform layer of the sunscreen product (2.0 mg/cm²) is applied to the designated test sites.

4. UV Exposure: The test sites are exposed to a controlled and escalating dose of UV radiation from a solar simulator, which mimics the sun's spectrum.

5. Erythema Assessment: Approximately 16 to 24 hours after UV exposure, the skin is visually assessed for the first perceptible, well-defined redness (erythema). The lowest UV dose that produces this effect is termed the Minimal Erythemal Dose (MED).

6. SPF Calculation: The SPF is calculated as the ratio of the MED on sunscreen-protected skin to the MED on unprotected skin.

7. In Vivo UVA-PF (Persistent Pigment Darkening - PPD): This method is analogous to the SPF test but uses UVA radiation to induce a tanning response (pigmentation) in subjects. The UVA-PF is the ratio of the minimal dose of UVA required to produce a defined tanning response on protected skin to that on unprotected skin.

Visualizing the Experimental Workflows

To better illustrate the distinct processes of in vitro and in vivo testing, the following diagrams have been generated using the DOT language.

in_vitro_workflow cluster_prep Sample Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis apply Apply Sunscreen (1.3 mg/cm²) spread Spread Uniformly apply->spread pre_irradiate Pre-irradiate with UV spread->pre_irradiate measure_trans Measure UV Transmittance pre_irradiate->measure_trans calc_spf Calculate In Vitro SPF measure_trans->calc_spf calc_uvapf Calculate UVA-PF measure_trans->calc_uvapf calc_cw Determine Critical Wavelength measure_trans->calc_cw

Caption: In Vitro Sunscreen Efficacy Testing Workflow.

in_vivo_workflow cluster_prep Subject Preparation cluster_application Product Application cluster_exposure UV Exposure cluster_assessment Erythema Assessment (16-24h post) cluster_calculation SPF Calculation select_subjects Select Volunteers mark_sites Mark Test Sites on Back select_subjects->mark_sites apply_product Apply Sunscreen (2.0 mg/cm²) mark_sites->apply_product uv_exposure Expose to Controlled UV Dose apply_product->uv_exposure assess_erythema Visually Assess for Redness (MED) uv_exposure->assess_erythema calc_spf Calculate In Vivo SPF (MEDp / MEDu) assess_erythema->calc_spf

Caption: In Vivo Sun Protection Factor (SPF) Determination Workflow.

Unraveling the Superior Photostability of Drometrizole: A Comparative Analysis of Energy Dissipation Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and material science, understanding the photostability of UV filters is paramount. Drometrizole, a benzotriazole-based UV absorber, stands out for its exceptional ability to dissipate harmful UV radiation as thermal energy, ensuring prolonged and effective protection. This guide provides a comprehensive comparison of this compound's energy dissipation mechanism with other common UV filters, supported by experimental data and detailed protocols to underscore its superior performance.

The primary mechanism governing this compound's remarkable photostability is a highly efficient and ultrafast process known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorption of UV radiation, the molecule undergoes a rapid and reversible photochemical reaction. A proton is transferred from the phenolic hydroxyl group to a nitrogen atom on the benzotriazole ring, forming a transient keto-type species. This species then quickly reverts to its original enol form, releasing the absorbed energy as harmless heat. This rapid cycle allows this compound to be immediately available to absorb another UV photon, ensuring continuous and effective photoprotection.[1] Due to this high intrinsic photostability, studies detailing the photodegradation kinetics and quantum yield of this compound are scarce, as it is generally considered highly resistant to direct photolysis.[1]

Comparative Analysis of UV Filter Photostability

To contextualize the performance of this compound, it is essential to compare its photophysical properties with those of other widely used UV filters. The following table summarizes key quantitative data related to their energy dissipation and photostability.

UV FilterPrimary Energy Dissipation MechanismPhotodegradation Quantum Yield (Φp)Excited-State LifetimeKey Characteristics
This compound Excited-State Intramolecular Proton Transfer (ESIPT)Very Low (qualitative)[1]Ultrafast (femtoseconds)Highly photostable due to efficient, non-destructive energy dissipation cycle.
Bemotrizinol Efficient internal conversion and dissipation as heatVery Low (qualitative)Ultrafast (sub-picosecond)Broad-spectrum (UVA and UVB) and highly photostable; often used to stabilize other less stable filters.[2][3]
Avobenzone Enol-keto tautomerization, followed by photodegradationRelatively High (e.g., up to 90% degradation in sunlight)Longer-lived excited states susceptible to degradationHighly effective UVA absorber but notoriously photounstable, requiring stabilizing agents like octocrylene or bemotrizinol.
Oxybenzone Internal conversion and intersystem crossingModerateCan have longer-lived triplet statesBroad-spectrum absorber, but concerns exist regarding its potential for endocrine disruption and environmental impact. It is relatively photostable.

Visualizing the Energy Dissipation Pathway

The following diagrams, generated using the DOT language, illustrate the key energy dissipation pathway of this compound and a comparative workflow for evaluating UV filter photostability.

Drometrizole_ESIPT UV UV Photon Absorption GS Ground State (Enol) UV->GS Excitation ES Excited State (Enol) Keto Excited State (Keto) ES->Keto Ultrafast ESIPT Keto->GS Rapid Relaxation Heat Heat Dissipation Keto->Heat Energy Release

This compound's ESIPT Cycle

Photostability_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_comp Comparison P1 Prepare solutions of UV filters in appropriate solvent P2 Measure initial absorbance spectrum P1->P2 P3 Irradiate with controlled UV source P2->P3 P4 Measure absorbance at time intervals P3->P4 P5 Calculate Photodegradation Quantum Yield P4->P5 Kinetics P6 Perform Transient Absorption Spectroscopy P4->P6 Ultrafast Dynamics P8 Compare quantitative data (Φp, lifetime, etc.) P5->P8 P7 Determine Excited-State Lifetime P6->P7 P7->P8

References

A Comparative Analysis of Drometrizole's Efficacy in Different Polymer Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the efficacy of drometrizole, a widely used benzotriazole-based UV absorber, across various polymer matrices. This compound is a critical additive for preventing the photodegradation of polymeric materials by absorbing harmful ultraviolet radiation and dissipating it as thermal energy.[1] Its performance, however, is intricately linked to the properties of the host polymer. This guide synthesizes available data to offer a comparative overview of this compound's performance in different polymeric environments, details experimental protocols for its evaluation, and provides visual representations of its mechanism and testing workflows.

Mechanism of Action: Excited-State Intramolecular Proton Transfer (ESIPT)

This compound's exceptional photostability and UV-absorbing capabilities are attributed to the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. Upon absorbing a UV photon, the molecule undergoes a rapid, reversible tautomerization, allowing for the efficient dissipation of absorbed energy as harmless heat. This process prevents the energy from initiating degradation reactions within the polymer matrix.

ESIPT_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State Enol_Form Enol Form (E) Excited_Enol Excited Enol Form (E) Enol_Form->Excited_Enol UV Photon Absorption Excited_Keto Excited Keto Form (K) Excited_Enol->Excited_Keto ESIPT (femtoseconds) Excited_Keto->Enol_Form Non-radiative decay (heat dissipation)

This compound's ESIPT mechanism for UV energy dissipation.

Comparative Efficacy of this compound in Various Polymer Matrices

The efficacy of this compound is not uniform across all polymers. Its performance is influenced by several factors including the polarity of the polymer, its crystallinity, the presence of other additives, and the processing conditions. The compatibility between this compound and the polymer matrix is crucial for its long-term effectiveness, as poor compatibility can lead to migration and leaching of the UV absorber, reducing the durability of the final product.[2][3][4][5]

While direct quantitative comparative studies on this compound across a wide range of polymers are limited in publicly available literature, the following table summarizes the expected performance based on the general characteristics of benzotriazole UV absorbers in different polymer families.

Polymer MatrixExpected PhotostabilityCompatibility & SolubilityResistance to LeachingKey Considerations
Polyolefins (PE, PP)Good to ExcellentModerateModerate to GoodLow polarity of polyolefins can sometimes lead to limited solubility and potential for migration, especially at higher temperatures. Higher molecular weight benzotriazoles are often preferred.
Polyesters (PET, PBT)ExcellentGood to ExcellentExcellentGood compatibility due to the polar nature of the ester groups, leading to better retention and long-term performance. Some studies suggest hydroxyphenyl triazine UV absorbers may offer superior weathering resistance in polyesters compared to traditional benzotriazoles.
Polyvinyl Chloride (PVC)GoodGoodGoodThis compound is effective in both rigid and plasticized PVC. In plasticized PVC, the choice of plasticizer can influence the migration of the UV absorber.
Polycarbonates (PC)ExcellentExcellentExcellentHigh compatibility and solubility in polycarbonate lead to excellent performance and retention, making it a suitable choice for demanding applications requiring long-term UV protection.
Acrylics (PMMA)ExcellentExcellentExcellentAcrylics are inherently UV stable, and the addition of this compound further enhances their performance for outdoor applications.
Styrenics (PS, ABS)GoodGoodGoodThis compound can effectively protect styrenic polymers from yellowing and degradation.

Experimental Protocols for Efficacy Evaluation

Standardized testing methodologies are crucial for the comparative evaluation of this compound's efficacy in different polymer matrices. The following protocols are based on widely accepted ASTM and ISO standards.

Accelerated Weathering Test

This test simulates the damaging effects of long-term outdoor exposure.

  • Standard: ASTM D4329 or ISO 4892-3.

  • Apparatus: Fluorescent UV weathering device.

  • Procedure:

    • Specimen Preparation: Prepare polymer films or plaques of controlled thickness containing a specified concentration of this compound.

    • Exposure Cycle: Expose the specimens to alternating cycles of UV radiation and moisture (condensation or water spray) at controlled temperatures. Common lamp types for simulating sunlight are UVA-340 lamps.

    • Evaluation: Periodically remove specimens and evaluate changes in their physical and optical properties.

  • Key Parameters to Measure:

    • Color Change (ΔE*): Measured using a spectrophotometer.

    • Gloss Retention: Measured using a gloss meter.

    • Mechanical Properties: Tensile strength, elongation at break.

    • Chemical Changes: Carbonyl index measurement using FTIR spectroscopy to monitor polymer oxidation.

UV-Visible Spectroscopy

This technique is used to determine the UV-absorbing characteristics of this compound within the polymer matrix.

  • Apparatus: UV-Vis Spectrophotometer.

  • Procedure:

    • Sample Preparation: Cast thin, transparent films of the polymer containing this compound.

    • Measurement: Measure the UV-Vis absorbance or transmittance spectrum of the film over the UV range (typically 280-400 nm).

  • Evaluation:

    • Assess the breadth and intensity of the UV absorption provided by this compound.

    • Monitor the loss of UV absorption over time during accelerated weathering to quantify the degradation of the UV absorber.

Leaching/Migration Test

This protocol evaluates the permanence of this compound in the polymer matrix.

  • Procedure:

    • Immerse the polymer specimen in a solvent or a simulant fluid (e.g., water, ethanol) at a specified temperature for a defined period.

    • Analyze the immersion liquid using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the amount of this compound that has leached out.

    • Alternatively, monitor the change in UV absorbance of the polymer film after immersion to determine the loss of the UV absorber.

Experimental_Workflow cluster_preparation Sample Preparation cluster_testing Testing Protocols cluster_evaluation Performance Evaluation Prepare_Samples Prepare Polymer Samples with this compound Accelerated_Weathering Accelerated Weathering (ASTM D4329 / ISO 4892-3) Prepare_Samples->Accelerated_Weathering UV_Vis_Spectroscopy UV-Vis Spectroscopy Prepare_Samples->UV_Vis_Spectroscopy Leaching_Test Leaching/Migration Test Prepare_Samples->Leaching_Test Physical_Properties Physical Property Changes (Color, Gloss, Mechanical) Accelerated_Weathering->Physical_Properties Chemical_Changes Chemical Changes (FTIR) Accelerated_Weathering->Chemical_Changes UV_Absorbance UV Absorbance Loss UV_Vis_Spectroscopy->UV_Absorbance Leaching_Quantification Quantification of Leaching (HPLC) Leaching_Test->Leaching_Quantification

Experimental workflow for evaluating this compound's efficacy.

Factors Influencing this compound's Efficacy in Polymer Matrices

The overall performance of this compound is a result of a complex interplay of several factors related to the UV absorber itself, the polymer matrix, and the external environment.

Logical_Relationships cluster_this compound This compound Properties cluster_polymer Polymer Matrix Properties cluster_environment Environmental Factors Concentration Concentration Efficacy Overall Efficacy of this compound Concentration->Efficacy Molecular_Weight Molecular Weight Molecular_Weight->Efficacy Polarity Polarity Polarity->Efficacy Crystallinity Crystallinity Crystallinity->Efficacy Additives Other Additives Additives->Efficacy UV_Intensity UV Intensity UV_Intensity->Efficacy Temperature Temperature Temperature->Efficacy Moisture Moisture Moisture->Efficacy

Factors influencing the performance of this compound in polymers.

References

A Comparative Guide to the Safety and Toxicity of Drometrizole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and toxicity profile of drometrizole and its derivatives, which are commonly used as ultraviolet (UV) light absorbers in various consumer products and industrial applications. The information presented herein is compiled from a range of toxicological studies to facilitate an objective comparison and aid in risk assessment.

Executive Summary

This compound and its key derivative, this compound trisiloxane (commercially known as Mexoryl XL), are benzotriazole-based compounds that function as effective UV filters.[1][2] Extensive toxicological evaluation has been conducted to ascertain their safety for use in cosmetics and other products. Overall, this compound exhibits low acute toxicity and is not found to be mutagenic, carcinogenic, or teratogenic in a variety of studies.[3][4][5] While some cases of skin sensitization have been reported, clinical tests on products containing this compound at typical concentrations have shown no significant irritation, sensitization, photosensitization, or phototoxicity. Regulatory bodies in various regions have deemed this compound safe for use in cosmetics within specified concentration limits.

Quantitative Toxicity Data

The following tables summarize the key quantitative data from various toxicological studies on this compound.

Table 1: Acute Toxicity of this compound

Test TypeSpeciesRoute of AdministrationLD50 / LC50Reference
Oral LD50MouseOral6.5 g/kg
Oral LD50MouseOral> 5.0 g/kg
Oral LD50RatOral> 15.0 g/kg (for 1% this compound product)
Oral LD50RatOral> 5.0 g/kg (for 0.3% and 0.03% this compound products)
Dermal LD50RabbitDermal> 2 g/kg (for 0.3% this compound product)
Dermal LD50Guinea PigDermal> 3.0 g/kg (for 1% this compound product)
Inhalation LC50RatInhalation> 1,420 mg/m³ (4 hr)

Table 2: Repeated Dose Toxicity of this compound

Study DurationSpeciesRoute of AdministrationNOAELKey FindingsReference
13-weekBeagle DogOral31.75 mg/kg bw/day (male), 34.6 mg/kg bw/day (female)Increased serum alanine aminotransferase activity
2-yearRatOral (feeding)47 to 58 mg/kg/dayNo significant adverse effects

Table 3: Genotoxicity and Carcinogenicity of this compound

Test TypeSystemResultReference
Ames TestSalmonella typhimuriumNegative (Not mutagenic)
Mouse Bone Marrow Micronucleus TestIn vivoNegative
Somatic Mutation AssaysChinese HamstersNegative
Dominant Lethal EffectsMice and RatsNo evidence
Long-term Carcinogenicity StudyMice and RatsNo significant carcinogenic effect

Table 4: Developmental and Reproductive Toxicity of this compound

Test TypeSpeciesKey FindingsReference
TeratogenicityRats and MiceNo teratogenic effects
Developmental Toxicity NOELRats and Mice1000 mg/kg/day

Table 5: Skin and Eye Irritation/Sensitization of this compound

Test TypeSpecies/SubjectConcentrationResultReference
Eye IrritationRabbit1%Minimally to moderately irritating (rinsed), mildly to severely irritating (unrinsed)
Eye IrritationRabbit0.03% (in nail product)Non-irritating (unrinsed)
Skin IrritationRabbit1% (in nail polish)Non-irritating
Skin Sensitization (Magnusson-Kligman)Guinea Pig5% inductionNegative
Clinical Patch TestHuman1%Non-irritating
Clinical Use Studies (0.03% - 1.0%)Human (436 subjects)0.03% - 1.0%No irritation, sensitization, photosensitization, or phototoxicity

Experimental Protocols

Below are descriptions of the methodologies for key experiments cited in the safety assessment of this compound derivatives.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Test System: Various strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they require histidine from the growth medium to survive) are used. These strains also have other mutations that make them more sensitive to mutagens.

  • Procedure: The bacterial strains are exposed to the test substance (this compound) at various concentrations, both with and without a metabolic activation system (S9 mix, typically derived from rat liver). The mixture is plated on a minimal agar medium lacking histidine.

  • Endpoint: The number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine) is counted. A significant increase in the number of revertant colonies compared to the control plates indicates that the substance is mutagenic. This compound has consistently tested negative in Ames tests.

In Vivo Mammalian Erythrocyte Micronucleus Test

This test is used to detect damage to chromosomes or the mitotic apparatus in mammals.

  • Test System: Typically, mice or rats are used.

  • Procedure: The animals are exposed to the test substance (this compound) via an appropriate route (e.g., oral gavage, intraperitoneal injection). After a defined period, bone marrow is extracted, and immature erythrocytes are examined for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments that are left behind in the cytoplasm after a cell has divided if there has been chromosome breakage or damage to the mitotic spindle.

  • Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in the treated animals is compared to that in control animals. This compound was found to be negative in the mouse bone marrow micronucleus test.

Repeated Insult Patch Test (RIPT) for Phototoxicity and Photosensitization

This clinical test evaluates the potential of a substance to cause irritation, sensitization, phototoxicity, or photosensitization on human skin.

  • Subjects: A panel of human volunteers is recruited.

  • Procedure:

    • Induction Phase: A patch containing the test material (e.g., a cosmetic product with this compound) is applied to the skin of the subjects for a specified period (e.g., 24-48 hours) and repeated several times over a few weeks. For phototoxicity testing, the patched area is exposed to UV radiation.

    • Challenge Phase: After a rest period, a challenge patch is applied to a new site on the skin. The site is then evaluated for any skin reactions. For photosensitization, the challenge patch area is also irradiated with UV light.

  • Endpoint: The skin is scored for signs of erythema, edema, and other reactions. Products containing this compound have been shown to be non-sensitizing and non-photosensitizing in such tests.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the toxicological assessment workflow and the primary mechanism of action for this compound derivatives.

Toxicological_Safety_Assessment_Workflow Start New Chemical Entity (e.g., this compound Derivative) Acute_Tox Acute Toxicity Studies (Oral, Dermal, Inhalation) Start->Acute_Tox Genotoxicity Genotoxicity/Mutagenicity (Ames Test, Micronucleus) Start->Genotoxicity Local_Tox Local Tolerance (Skin/Eye Irritation, Sensitization) Start->Local_Tox Subchronic_Tox Repeated Dose Toxicity (e.g., 13-week study) Acute_Tox->Subchronic_Tox Carcinogenicity Long-term Carcinogenicity Subchronic_Tox->Carcinogenicity Risk_Assessment Risk Assessment (NOAEL, Margin of Safety) Subchronic_Tox->Risk_Assessment Genotoxicity->Carcinogenicity Repro_Dev_Tox Reproductive & Developmental Toxicity (Teratogenicity) Repro_Dev_Tox->Risk_Assessment Carcinogenicity->Risk_Assessment Phototoxicity Phototoxicity/ Photosensitization Local_Tox->Phototoxicity Phototoxicity->Risk_Assessment Conclusion Safety Conclusion Risk_Assessment->Conclusion UV_Absorption_Mechanism UV_Photon UV Photon Drometrizole_Ground This compound (Ground State) UV_Photon->Drometrizole_Ground Absorption Drometrizole_Excited This compound (Excited State) Drometrizole_Excited->Drometrizole_Ground Non-radiative decay Heat Heat Drometrizole_Excited->Heat Energy Release

References

A Comparative Guide to Drometrizole Performance Against Industry-Standard UV Filters

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the performance of drometrizole, a benzotriazole-derived UV absorber, against other widely used UV filters: avobenzone, oxybenzone, and zinc oxide. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and standardized testing protocols.

Data Presentation: A Comparative Analysis of UV Filter Performance

The following tables summarize the key performance characteristics of this compound and its alternatives.

UV Filter Chemical Class Primary UV Protection Reported Photostability Key Performance Characteristics & Considerations
This compound BenzotriazoleBroad Spectrum (UVA/UVB)HighThis compound and its derivatives are known for their exceptional photostability, a critical requirement for UV absorbers.[1] This stability is attributed to an efficient excited-state intramolecular proton transfer (ESIPT) mechanism that dissipates absorbed UV energy as heat.[1]
Avobenzone DibenzoylmethaneUVALow (Photounstable)A highly effective UVA absorber, but it is known to be photounstable and can degrade upon exposure to UV light.[2][3][4] Formulations often require photostabilizers to maintain efficacy.
Oxybenzone BenzophenoneUVB and some UVAModerateA common ingredient in broad-spectrum sunscreens, filtering both UVB and short-wave UVA rays. However, concerns have been raised about its potential for systemic absorption and endocrine-disrupting effects.
Zinc Oxide Inorganic Metal OxideBroad Spectrum (UVA/UVB)HighA physical sunscreen agent that works by scattering and absorbing UV radiation. It is photostable and generally considered safe for sensitive skin, with minimal skin penetration.
UV Filter UV Absorbance Maxima (in ethanol) Key Safety Endpoints Regulatory Status Example (USA)
This compound ~243 nm, ~298 nm, ~340 nmNo observed adverse effect level (NOAEL) in a 13-week oral toxicity study in dogs was determined as 31.75 mg/kg bw/day for males and 34.6 mg/kg bw/day for females. Generally considered safe for use in cosmetics under current regulations.Not approved as a sunscreen agent.
Avobenzone UVA range (320-400 nm)Can cause allergic reactions and has shown potential for endocrine disruption. Systemic absorption has been detected in human studies.Approved up to 3% concentration.
Oxybenzone UVB and short-wave UVAThe most worrisome sunscreen active ingredient according to some research due to its potential for endocrine disruption and high rates of skin allergies. Systemic absorption is a known factor.Approved, but with increasing scrutiny and bans in certain regions due to environmental and health concerns.
Zinc Oxide Broad UV attenuation (approx. 290-400 nm)Generally Recognized as Safe and Effective (GRASE) by the FDA. Minimal skin penetration and low potential for irritation.Approved as a GRASE sunscreen ingredient up to 25% concentration.

Experimental Protocols

Detailed methodologies for key experiments are outlined below, providing a framework for the comparative evaluation of UV filter performance.

UV Absorbance Spectrum Analysis

This protocol determines the UV absorbance characteristics of a UV filter, which is fundamental to its efficacy.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the UV filter in a suitable solvent, typically ethanol or another transparent solvent.

  • Spectrophotometer Setup: Use a calibrated UV-Visible spectrophotometer. Set the wavelength range to scan from 290 nm to 400 nm to cover the full UVA and UVB spectrum.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline absorbance.

  • Sample Measurement: Fill a quartz cuvette with the prepared sample solution and measure the absorbance across the specified wavelength range.

  • Data Analysis: Plot the absorbance as a function of wavelength to generate the UV absorbance spectrum. Identify the wavelength(s) of maximum absorbance (λmax).

Diagram of UV Absorbance Measurement Workflow:

cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis A Prepare Dilute Solution of UV Filter B Calibrate Spectrophotometer (290-400 nm) A->B C Measure Solvent Blank B->C D Measure Sample Absorbance C->D E Generate Absorbance Spectrum D->E F Identify λmax E->F

Caption: Workflow for determining the UV absorbance spectrum of a UV filter.

In Vitro UVA Photoprotection Assessment (ISO 24443:2021)

This international standard specifies an in vitro method to determine the UVA protection factor (UVA-PF) of a sunscreen product.

Methodology:

  • Substrate Preparation: A thin, uniform layer of the sunscreen product is applied to a roughened polymethylmethacrylate (PMMA) plate.

  • Initial Absorbance Measurement: The initial UV spectral absorbance of the sample is measured from 290 nm to 400 nm using a spectrophotometer with an integrating sphere.

  • UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator. The irradiation dose is calculated based on the initial UVA protection factor.

  • Final Absorbance Measurement: The UV spectral absorbance is measured again after irradiation.

  • UVA-PF Calculation: The UVA-PF is calculated from the absorbance data before and after irradiation, with a mathematical adjustment based on the in vivo SPF value of the product.

Diagram of ISO 24443 Experimental Workflow:

A Apply Sunscreen to PMMA Plate B Measure Initial UV Absorbance (290-400 nm) A->B C Expose to Controlled UV Irradiation B->C D Measure Final UV Absorbance C->D E Calculate UVA-PF D->E

Caption: Key steps in the in vitro UVA photoprotection assessment (ISO 24443).

Photostability Testing (ICH Q1B Guideline)

The ICH Q1B guideline provides a framework for testing the photostability of new drug substances and products, which can be adapted for UV filters.

Methodology:

  • Sample Preparation: The UV filter is tested as a drug substance and in a finished product formulation. Samples are placed in transparent containers. A "dark control" sample, protected from light, is prepared for comparison.

  • Light Exposure: Samples are exposed to a light source that provides a minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Sample Analysis: After exposure, the samples and the dark control are analyzed for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using a suitable analytical method like HPLC.

  • Data Evaluation: The extent of photodegradation is quantified by comparing the results of the exposed samples with those of the dark control.

Diagram of ICH Q1B Photostability Testing Workflow:

cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_eval Evaluation A Prepare Exposed Sample C Expose to ICH Q1B Light Conditions A->C B Prepare Dark Control Sample B->C D Analyze Physical & Chemical Changes C->D E Compare Exposed vs. Dark Control D->E

Caption: Workflow for photostability testing according to ICH Q1B guidelines.

In Vitro Phototoxicity Assessment

This protocol assesses the potential for a substance to become cytotoxic in the presence of UV light.

Methodology:

  • Cell Culture: A suitable cell line (e.g., human fibroblasts) is cultured in microplates.

  • Treatment: The cells are treated with various concentrations of the UV filter.

  • UV Exposure: One set of treated plates is exposed to a non-cytotoxic dose of UVA radiation, while a duplicate set is kept in the dark.

  • Cytotoxicity Assay: After a suitable incubation period, cell viability is assessed using a standard cytotoxicity assay (e.g., MTT or neutral red uptake).

  • Data Analysis: The phototoxic potential is evaluated by comparing the cytotoxicity in the UV-exposed and non-exposed cells.

Diagram of In Vitro Phototoxicity Testing Workflow:

A Culture Cells in Microplates B Treat Cells with UV Filter A->B C Expose One Set to UVA (Keep Duplicate in Dark) B->C D Assess Cell Viability (e.g., MTT Assay) C->D E Compare Viability of Exposed vs. Non-Exposed D->E

Caption: General workflow for in vitro phototoxicity assessment.

References

Safety Operating Guide

Proper Disposal Procedures for Drometrizole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed, step-by-step procedures for the proper disposal of Drometrizole, a common UV light absorber and stabilizer. Adherence to these protocols is essential to mitigate risks, including potential allergic skin reactions and significant aquatic toxicity.

Hazard Profile and Toxicity Data

This compound is classified as a substance that may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[1] It is crucial to prevent its release into the environment.[1] The following table summarizes key toxicity data for this compound.

MetricSpeciesValueExposure TimeReference
LC50 (Lethal Concentration, 50%)Oncorhynchus mykiss (Rainbow Trout)> 0.17 mg/L96 hours[1]
EC50 (Effective Concentration, 50%)Daphnia magna (Water Flea)> 1000 mg/L24 hours[1]
EC50 (Effective Concentration, 50%)Desmodesmus subspicatus (Green Algae)> 100 mg/L72 hours[1]
EC50 (Effective Concentration, 50%)Activated Sludge (Microorganisms)> 100 mg/L3 hours
LD50 (Lethal Dose, 50%) - OralRat10,000 mg/kgN/A

Experimental Protocol: Standard Disposal Procedure

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is mandatory to wear appropriate PPE to prevent skin contact and inhalation.

  • Gloves: Wear protective, chemical-impermeable gloves.

  • Eye Protection: Use tightly fitting safety goggles with side-shields.

  • Protective Clothing: Wear a lab coat or impervious clothing.

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved P95 or P1 particle respirator. For higher levels of protection, an ABEK-P2 respirator cartridge is recommended.

2. Disposal of Unused or Waste this compound

Unused this compound and contaminated solutions should be treated as hazardous chemical waste.

  • Step 1: Segregation and Collection:

    • Collect waste this compound in a dedicated, clearly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.

  • Step 2: Professional Disposal:

    • Option A: Licensed Disposal Company: Transfer the sealed waste container to a licensed hazardous waste disposal company. This is the most common and recommended method.

    • Option B: Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by authorized and trained personnel at a designated facility.

  • Important: Do not dispose of this compound down the drain or in regular trash, as this can lead to severe environmental contamination.

3. Disposal of Contaminated Materials

All materials that have come into contact with this compound must be disposed of as hazardous waste.

  • Contaminated Labware and PPE:

    • Place used gloves, wipes, and other disposable materials into a suitable, sealed container labeled for hazardous waste.

  • Empty Containers:

    • Empty containers of this compound should be treated as unused product and disposed of through a licensed waste disposal service. They may retain product residue and should not be reused.

  • Contaminated Clothing:

    • Contaminated work clothing should not be taken out of the laboratory. It must be decontaminated or disposed of as hazardous waste. Take off contaminated clothing and wash it before reuse.

4. Accidental Spill Cleanup

In the event of a spill, follow these procedures to minimize exposure and environmental release.

  • Step 1: Evacuate and Ventilate: Ensure the area is well-ventilated. Evacuate non-essential personnel.

  • Step 2: Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Avoid letting the chemical enter drains.

  • Step 3: Cleanup:

    • For solid spills, avoid creating dust. Carefully sweep or vacuum the material and place it into a suitable, closed container for disposal.

    • Collect any spillage and arrange for disposal.

  • Step 4: Decontaminate: Clean the spill area thoroughly.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Drometrizole_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type 2. Identify Waste Type ppe->waste_type solid_waste Unused/Waste this compound waste_type->solid_waste  Chemical contaminated_items Contaminated Materials (Gloves, Containers, Wipes) waste_type->contaminated_items  Labware/PPE collect_solid 3a. Collect in a Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid collect_items 3b. Place in a Labeled, Sealed Hazardous Waste Container contaminated_items->collect_items disposal_company 4. Arrange Pickup by a Licensed Waste Disposal Company collect_solid->disposal_company collect_items->disposal_company end End: Proper Disposal Complete disposal_company->end

Caption: Workflow for the safe disposal of this compound.

Regulatory Compliance

It is the responsibility of the waste generator to classify waste accurately and ensure disposal methods comply with all federal, state, and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures applicable to your location.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.